4-Methoxy-2-nitrobenzenesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHAPVZVXLHURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171039 | |
| Record name | 4-Methoxy-2-nitrobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18092-54-1 | |
| Record name | 4-Methoxy-2-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18092-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-nitrobenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018092541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2-nitrobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-nitrobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"4-Methoxy-2-nitrobenzenesulfonyl Chloride CAS number 18092-54-1"
An In-depth Technical Guide to 4-Methoxy-2-nitrobenzenesulfonyl Chloride (Mns-Cl)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 18092-54-1), a pivotal reagent in modern organic synthesis. Known colloquially as Mns-Cl, its primary utility lies in the introduction of the 4-methoxy-2-nitrobenzenesulfonyl (Mns) protecting group for primary and secondary amines. This document delves into the reagent's physicochemical properties, synthesis, and mechanistic underpinnings of its application. With a focus on practical utility for researchers in drug discovery and chemical development, we present detailed, field-proven protocols for both the protection and deprotection of amines, discuss the strategic advantages of the Mns group in complex molecular architectures, and outline critical safety and handling procedures.
Introduction: Strategic Importance of Mns-Cl
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the selective modulation of functional group reactivity is paramount. Amines, being ubiquitous and nucleophilic, often require temporary masking to prevent unwanted side reactions. A protecting group is a reversibly formed derivative that renders a functional group inert during subsequent chemical transformations[1]. The choice of protecting group is a strategic decision, governed by its stability to a range of reaction conditions and the mildness of its eventual removal.
This compound emerges as a superior reagent for this purpose. It reacts readily with amines to form highly stable sulfonamides. The Mns group, like the related nosyl (Ns) group, is distinguished by its robust stability towards acidic and many oxidative/reductive conditions, yet it can be cleaved under specific, mild nucleophilic conditions that leave other protecting groups, such as Boc and Fmoc, intact[2]. This orthogonality is the cornerstone of its utility, enabling chemists to selectively unmask different amines at various stages of a synthesis, a critical requirement for constructing complex molecules like peptides and natural products.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The key identifiers and physical data for Mns-Cl are summarized below.
Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18092-54-1 | [3][4] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₇H₆ClNO₅S | [3][4] |
| Molecular Weight | 251.64 g/mol | [3][4] |
| Appearance | Slightly pale yellow to light orange solid/crystal | [5][6] |
| Melting Point | 77-79 °C | [5][6] |
| SMILES | COC1=CC(=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-] | [3] |
| InChIKey | OGHAPVZVXLHURO-UHFFFAOYSA-N | [3] |
GHS Hazard Information and Safe Handling
Mns-Cl is a corrosive and hazardous substance that demands careful handling in a controlled laboratory environment.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |
| Metal Corrosion | GHS05 (Corrosion) | Warning | H290: May be corrosive to metals |
| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction |
Data sourced from PubChem and commercial supplier safety data sheets.[3][6]
Handling & Storage Protocol:
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile).[7]
-
Handling: Mns-Cl is moisture-sensitive and reacts with water, potentially liberating corrosive HCl gas[5][7]. Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area away from water and incompatible materials[4].
-
Spills: In case of a spill, do not use water. Absorb with an inert, dry material (e.g., sand or vermiculite) and place in a suitable container for disposal.
Synthesis of this compound
While commercially available, understanding the synthesis of Mns-Cl provides insight into potential impurities. The most direct route is the chlorosulfonation of 3-nitroanisole (1-methoxy-3-nitrobenzene).
Caption: General synthetic pathway for Mns-Cl.
Generalized Laboratory Synthesis Protocol
This protocol is illustrative, based on established procedures for chlorosulfonation of activated aromatic rings.[8]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize evolving HCl gas).
-
Reaction: Cool chlorosulfonic acid (approx. 4-5 equivalents) in the flask to 0°C using an ice bath.
-
Addition: Add 3-nitroanisole (1 equivalent) dropwise via the dropping funnel while maintaining the temperature between 0-5°C. The methoxy group is an ortho-, para-director, and the position para to the methoxy group and ortho to the nitro group is sterically and electronically favored for sulfonation.
-
Stirring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation & Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Application: The Mns Group in Amine Protection
The primary application of Mns-Cl is the protection of primary and secondary amines. The resulting Mns-sulfonamide is stable across a wide pH range and to many reagents, providing a robust shield for the amine functionality.
Mechanism of Protection (Sulfonylation)
The protection reaction is a straightforward nucleophilic attack by the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
Caption: Workflow for the protection of a primary amine.
Detailed Protocol: Protection of Benzylamine with Mns-Cl
-
Reagents & Setup: Dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Mns-Cl: Dissolve this compound (1.05 eq) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, water, and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.
Mechanism of Deprotection (Cleavage)
The true value of the Mns group lies in its selective removal. The electron-withdrawing nitro group activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr). A soft nucleophile, typically a thiol like thiophenol, attacks the carbon atom bearing the sulfonyl group, displacing the sulfonamide.
Caption: Deprotection workflow via SₙAr mechanism.
Detailed Protocol: Deprotection of N-Benzyl-Mns-Amide
-
Reagents & Setup: Dissolve the Mns-protected amine (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Addition of Reagents: Add a base, typically potassium carbonate (K₂CO₃, 3.0 eq), followed by a thiol nucleophile, such as thiophenol (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often rapid. Monitor its completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the solid base. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash extensively with aqueous sodium bicarbonate solution to remove unreacted thiophenol and its corresponding phenoxide. Follow with a water and brine wash.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting free amine can be purified by column chromatography or acid/base extraction to separate it from the thioether byproduct.
Conclusion
This compound is more than a mere reagent; it is a strategic tool for navigating the complexities of modern synthetic chemistry. Its ability to form robust sulfonamides that are cleavable under exceptionally mild and orthogonal conditions makes it invaluable for the synthesis of sensitive and complex target molecules. For researchers and professionals in drug development, mastering the application of the Mns group provides a distinct advantage, enabling more efficient and flexible synthetic routes. Adherence to the rigorous protocols and safety precautions outlined in this guide will ensure its successful and safe implementation in the laboratory.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 18092-54-1 [m.chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound | 18092-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
A Comprehensive Spectroscopic Guide to 4-Methoxy-2-nitrobenzenesulfonyl Chloride
Introduction
4-Methoxy-2-nitrobenzenesulfonyl chloride is a vital reagent in modern organic synthesis, frequently employed in the construction of complex sulfonamides and other derivatives crucial for pharmaceutical and materials science research. Its trifunctional nature—possessing a reactive sulfonyl chloride, an electron-withdrawing nitro group, and an electron-donating methoxy group—creates a unique electronic and structural profile. Accurate and unambiguous characterization of this compound is paramount to ensure reaction success, purity of products, and reproducibility of results.
This technical guide provides an in-depth analysis of the spectral data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the underlying chemical principles that give rise to the observed spectra, offering researchers a robust framework for interpreting their own analytical results.
Molecular Structure and Spectroscopic Correlation
The substitution pattern on the benzene ring is key to understanding the spectral data. The electron-donating methoxy group (-OCH₃) is para to the sulfonyl chloride (-SO₂Cl) and ortho to a hydrogen, while the strongly electron-withdrawing nitro group (-NO₂) is ortho to the sulfonyl chloride. This arrangement governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for compounds of this polarity.[1][2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR: Utilize a standard single-pulse experiment with a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans for a sufficiently concentrated sample.[1][3]
-
¹³C NMR: Employ a proton-decoupled pulse program (e.g., 'zgpg30') with a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.[4]
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show three signals in the aromatic region and one singlet in the aliphatic region, corresponding to the three aromatic protons and the three methoxy protons, respectively.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.9 - 8.2 | d | ~2.5 | 1H |
| H-5 | 7.4 - 7.6 | dd | ~9.0, ~2.5 | 1H |
| H-3 | 7.2 - 7.4 | d | ~9.0 | 1H |
| -OCH₃ | 3.9 - 4.1 | s | N/A | 3H |
Interpretation of ¹H NMR Spectrum: The chemical shifts are highly influenced by the electronic nature of the substituents.
-
H-6: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group, resulting in significant deshielding and placing its signal the furthest downfield. It appears as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-6 (meta coupling, small J) and H-3 (ortho coupling, large J), resulting in a doublet of doublets.
-
H-3: This proton is ortho to the electron-donating methoxy group, which shields it relative to the other aromatic protons. It appears as a doublet due to ortho coupling with H-5.
-
-OCH₃: The methoxy protons appear as a sharp singlet in the typical region for aryl methyl ethers.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-4 (-OCH₃) | 165 - 168 |
| C-2 (-NO₂) | 149 - 152 |
| C-1 (-SO₂Cl) | 140 - 143 |
| C-6 | 128 - 131 |
| C-5 | 125 - 127 |
| C-3 | 115 - 118 |
| -OCH₃ | 56 - 58 |
Interpretation of ¹³C NMR Spectrum: The chemical shifts of the aromatic carbons are dictated by the attached functional groups.
-
C-4 and C-2: The carbons directly attached to the oxygen of the methoxy group (C-4) and the nitro group (C-2) are the most deshielded among the ring carbons due to the large electronegativity and resonance effects of these substituents.
-
C-1: The carbon bearing the sulfonyl chloride group (ipso-carbon) also appears significantly downfield.
-
C-6, C-5, C-3: These carbons show signals in the expected aromatic region. C-3 is notably upfield due to the shielding effect of the ortho-methoxy group.
-
-OCH₃: The methoxy carbon appears in the characteristic upfield region around 56-58 ppm.[2][5]
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions from the sulfonyl and nitro groups.
Experimental Protocol: FTIR Data Acquisition
For a solid sample, the KBr pellet method is a robust choice.
-
Sample Grinding: In a dry agate mortar, grind 1-2 mg of the compound to a fine powder.[6]
-
Mixing: Add approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) and mix thoroughly with the sample.[6]
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disc.
-
Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Alternatively, the Attenuated Total Reflectance (ATR) method can be used by placing the solid powder directly onto the ATR crystal and applying pressure.[6]
IR Spectral Analysis
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950, ~2850 | C-H Stretch | -OCH₃ |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1530-1550 | N=O Asymmetric Stretch | Nitro (-NO₂) |
| ~1370-1390 | S=O Asymmetric Stretch | Sulfonyl Chloride |
| ~1340-1360 | N=O Symmetric Stretch | Nitro (-NO₂) |
| ~1250-1280 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~1170-1190 | S=O Symmetric Stretch | Sulfonyl Chloride |
| ~1020-1040 | C-O-C Symmetric Stretch | Aryl Ether |
| ~550-600 | S-Cl Stretch | Sulfonyl Chloride |
Interpretation of IR Spectrum: The IR spectrum provides a definitive fingerprint of the molecule's functional groups.
-
Sulfonyl Chloride (-SO₂Cl): This group is identified by two very strong and characteristic stretching bands for the S=O bond. The asymmetric stretch appears around 1370-1390 cm⁻¹ and the symmetric stretch is found near 1170-1190 cm⁻¹.[7]
-
Nitro (-NO₂): The nitro group also gives rise to two strong absorption bands: an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
-
Aryl Ether (-OCH₃): The presence of the methoxy group is confirmed by C-H stretching just below 3000 cm⁻¹ and strong C-O-C stretching bands, typically an asymmetric stretch around 1250-1280 cm⁻¹ and a symmetric one near 1020-1040 cm⁻¹.
-
Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching absorptions appear in the 1600-1475 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that typically generates a clear molecular ion and a rich fragmentation pattern, which is ideal for structural elucidation.[8]
-
Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector.
Mass Spectrum Analysis
The molecular weight of this compound is 251.64 g/mol .[9]
| m/z (mass-to-charge) | Proposed Ion Identity | Notes |
| 251 / 253 | [M]⁺˙ (Molecular Ion) | Isotopic pattern in ~3:1 ratio confirms the presence of one chlorine atom. |
| 216 | [M - Cl]⁺ | Loss of chlorine radical. |
| 187 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| 171 | [M - Cl - NO₂]⁺ | Subsequent loss of nitro group from the [M - Cl]⁺ fragment. |
| 152 | [M - SO₂ - Cl]⁺ | Loss of SO₂ from the [M - Cl]⁺ fragment. |
| 107 | [C₇H₇O]⁺ | Methoxy-tropylium or related stable ion. |
Interpretation of Mass Spectrum:
-
Molecular Ion (M⁺˙): The molecular ion peak should be clearly visible at m/z 251, with a corresponding M+2 peak at m/z 253 of approximately one-third the intensity, which is the characteristic isotopic signature of a single chlorine atom.
-
Major Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-documented.[8][10][11] The primary fragmentation events for this molecule are expected to involve the cleavage of the bonds adjacent to the sulfur atom and the loss of the nitro group.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. emory.edu [emory.edu]
- 4. 1D liquid-state NMR experiments [researchpark.spbu.ru]
- 5. rsc.org [rsc.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
4-Methoxy-2-nitrobenzenesulfonyl Chloride: A Technical Guide for Advanced Organic Synthesis
Introduction: Beyond a Reagent, A Strategic Tool
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for precise, reliable, and versatile reagents is paramount. 4-Methoxy-2-nitrobenzenesulfonyl Chloride, hereafter referred to as Mns-Cl, has emerged not merely as a chemical reagent but as a strategic tool for the selective modification of amine functionalities. Its utility is most pronounced in the realm of protecting group chemistry, where the corresponding 4-methoxy-2-nitrobenzenesulfonyl (Mns) amide offers a unique combination of stability and controlled cleavage.
This guide provides an in-depth examination of Mns-Cl for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of facts, we will explore the causality behind its reactivity, provide field-proven experimental protocols, and offer insights to empower scientists to integrate this reagent into complex synthetic pathways confidently.
Physicochemical & Handling Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use.
| Property | Value | Source(s) |
| CAS Number | 18092-54-1 | |
| Molecular Formula | C₇H₆ClNO₅S | [1] |
| Molecular Weight | 251.64 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [2] |
| Melting Point | 75-79 °C | [2] |
| Purity | Typically >93-98% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C, Moisture Sensitive | [2] |
Core Application: The Mns Group for Amine Protection
The primary strategic value of Mns-Cl lies in its function as a robust and readily cleavable protecting group for primary and secondary amines. The resulting Mns-sulfonamide exhibits a finely tuned reactivity profile, a direct consequence of its molecular architecture.
The Principle of Activation: The electron-withdrawing nature of the ortho-nitro group is the key to the Mns group's utility. This substituent significantly increases the acidity of the N-H proton in the resulting sulfonamide, facilitating subsequent N-alkylation reactions (e.g., the Fukuyama-Mitsunobu reaction).[3][4] Furthermore, this electron deficiency renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), which is the mechanistic underpinning of its facile cleavage.[5]
Workflow for Amine Protection & Deprotection
Caption: General workflow for Mns protection and deprotection.
Experimental Protocol 1: Protection of a Primary Amine
This protocol details the formation of a 4-methoxy-2-nitrobenzenesulfonamide from a primary amine. The methodology is analogous to well-established procedures for related nitrobenzenesulfonyl chlorides.[6][7]
Materials:
-
Primary amine (1.0 eq.)
-
This compound (Mns-Cl) (1.05 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.1-1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in anhydrous DCM.
-
Add the base (e.g., triethylamine, 1.5 eq.).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add Mns-Cl (1.05 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Mns-protected amine.
-
Purify the product via column chromatography on silica gel as needed.
Experimental Protocol 2: Deprotection of the Mns-Amide
The cleavage of the Mns group is its most compelling feature, proceeding under mild conditions that preserve a wide array of other functional groups. The protocol is based on the highly reliable Fukuyama deprotection methodology.[3][8][9]
Materials:
-
Mns-protected amine (1.0 eq.)
-
Thiophenol (2.0-2.5 eq.)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq.)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Deionized Water, Dichloromethane (DCM) or Ethyl Acetate, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of the Mns-protected amine (1.0 eq.) and potassium carbonate (3.0 eq.) in acetonitrile, add thiophenol (2.5 eq.) at room temperature.
-
Stir the reaction at room temperature or gently heat to 50°C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, allow the mixture to cool to room temperature. Dilute with water and extract with DCM or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product contains the desired amine and diphenyl disulfide byproduct. Purify by column chromatography or acid/base extraction to isolate the final amine product.
Mechanism of Deprotection: The deprotection proceeds via a classic SNAr pathway. The base deprotonates the thiol to form a potent thiolate nucleophile. This attacks the electron-deficient aromatic ring of the Mns group, forming a resonance-stabilized Meisenheimer complex. Subsequent collapse of this intermediate cleaves the S-N bond, liberating the free amine.[3][5]
Caption: Mechanistic overview of Mns-amide deprotection.
Synthesis Pathway
While Mns-Cl is commercially available, understanding its synthesis provides valuable context. The preparation involves a two-step sequence starting from anisole (methoxybenzene).[10][11]
-
Chlorosulfonylation: Anisole is reacted with chlorosulfonic acid to produce 4-methoxybenzenesulfonyl chloride.[11]
-
Nitration: The intermediate is subsequently nitrated, typically using a mixture of nitric and sulfuric acids, to install the nitro group at the position ortho to the sulfonyl chloride group, directed by the activating methoxy group.
Caption: Synthetic workflow for Mns-Cl from anisole.
Safety & Handling: A Mandate for Caution
Mns-Cl is a corrosive and reactive compound that demands strict adherence to safety protocols.
| Hazard Information | Details |
| GHS Pictogram(s) |
|
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction.[1] May be corrosive to metals. |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
Handling Recommendations:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.
-
As the reagent is moisture-sensitive, handle under an inert atmosphere where possible and avoid exposure to ambient air.
-
Ensure eyewash stations and safety showers are readily accessible.
Conclusion
This compound is a powerful and strategic reagent for the modern synthetic chemist. Its utility as a protecting group for amines is underpinned by a logical and exploitable reaction mechanism—forming a stable sulfonamide that can be cleaved under exceptionally mild, thiol-mediated conditions. By understanding the principles of its reactivity and adhering to the detailed protocols and safety guidelines presented, researchers can confidently employ Mns-Cl to streamline complex synthetic routes, enabling the efficient construction of novel molecules for drug discovery and beyond.
References
- 1. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fukuyama amine synthesis | Semantic Scholar [semanticscholar.org]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methoxybenzenesulfonyl chloride | 98-68-0 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of 4-Methoxy-2-nitrobenzenesulfonyl Chloride in Amine Protection
Introduction: The Critical Role of Amine Protection in Modern Organic Synthesis
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the selective reactivity of functional groups is paramount. Amines, being nucleophilic, are susceptible to a wide array of reactions that can interfere with desired chemical transformations.[1][2] To orchestrate complex molecular architectures, it is often necessary to temporarily "mask" or "protect" the amine functionality, rendering it inert to specific reaction conditions.[1][3] This is achieved through the use of protecting groups, which can be selectively introduced and subsequently removed under mild conditions without affecting the rest of the molecule.[3][4]
Among the diverse arsenal of amine protecting groups, sulfonamides have carved out a significant niche.[5][6] While classic examples like the p-toluenesulfonyl (Tosyl) group are known for their exceptional stability, their removal often necessitates harsh conditions that are incompatible with sensitive substrates.[5][6] Conversely, other sulfonamides that are easier to cleave may lack the requisite stability for various synthetic manipulations.[5][6] This dichotomy has driven the development of more nuanced protecting groups, such as those derived from nitrobenzenesulfonyl chlorides.
This technical guide focuses on the mechanism of action of 4-methoxy-2-nitrobenzenesulfonyl chloride (Mns-Cl) as a protecting group for amines. We will delve into the intricacies of the protection and deprotection mechanisms, explore the underlying principles that govern its reactivity, and provide practical insights for its application in research and development. The Mns group, a close relative of the well-known 2-nitrobenzenesulfonyl (nosyl or Ns) group, offers a unique combination of stability and facile cleavage, making it a valuable tool for the modern synthetic chemist.[5][6]
PART 1: The Protection Mechanism - Formation of the Mns-Sulfonamide
The initial step in utilizing Mns-Cl is the protection of a primary or secondary amine to form the corresponding Mns-sulfonamide. This reaction is a nucleophilic substitution at the sulfonyl sulfur.
The Core Reaction
The protection of an amine with this compound typically proceeds smoothly in the presence of a non-nucleophilic base. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide.
A typical reaction scheme is as follows:
-
Reactants : A primary or secondary amine, this compound (Mns-Cl), and a base (e.g., triethylamine, pyridine, or potassium carbonate).[7]
-
Solvent : A polar aprotic solvent such as dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) is commonly used.[7][8]
-
Conditions : The reaction is often carried out at room temperature or with gentle cooling.[7]
Mechanistic Insights: The Role of Substituents
The reactivity of Mns-Cl is significantly influenced by the electronic effects of the substituents on the benzene ring:
-
The Nitro Group (-NO₂) : The strongly electron-withdrawing nature of the ortho-nitro group is crucial. It enhances the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack by the amine. This activating effect facilitates a rapid and efficient protection reaction.[8]
-
The Methoxy Group (-OCH₃) : The electron-donating methoxy group at the para-position subtly modulates the electronic properties of the aromatic ring. While its impact on the initial protection step is less pronounced than the activating nitro group, it plays a more significant role in the stability and subsequent deprotection of the resulting sulfonamide.
The combination of these substituents creates a well-balanced reagent that allows for efficient amine protection under mild conditions.
Visualizing the Protection Mechanism
References
- 1. Protective Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. labinsights.nl [labinsights.nl]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [guidechem.com]
An In-depth Technical Guide to the Stability of 4-Methoxy-2-nitrobenzenesulfonyl Chloride Under Acidic and Basic Conditions
Abstract
4-Methoxy-2-nitrobenzenesulfonyl chloride (MNS-Cl) is a vital reagent in modern organic synthesis, primarily utilized for the introduction of the corresponding sulfonamide protecting group for amines. The efficacy of the protection step and the shelf-life of the reagent are critically dependent on its stability. This technical guide provides a comprehensive examination of the chemical stability of MNS-Cl under both acidic and basic aqueous conditions. We will delve into the underlying reaction mechanisms that govern its degradation, the electronic factors influencing its reactivity, and provide field-proven experimental protocols for assessing its stability profile. This document is intended for researchers, chemists, and drug development professionals who handle or intend to use MNS-Cl and require a deep understanding of its chemical behavior.
Introduction: The Role and Reactivity of MNS-Cl
This compound is an aromatic sulfonyl chloride featuring a highly activated sulfonyl group.[1] Its utility in synthetic chemistry, particularly in the pharmaceutical industry, stems from its ability to form stable sulfonamides (MNS-amides) with primary and secondary amines.[2] These MNS-amides serve as robust protecting groups that are stable to a wide range of reaction conditions but can be selectively cleaved when desired, typically using nucleophilic thiolates.[3]
The reactivity of the sulfonyl chloride functional group is inherently electrophilic and thus susceptible to attack by nucleophiles.[4][5] The stability of MNS-Cl is profoundly influenced by the electronic effects of the substituents on the benzene ring. The molecule contains two key substituents whose interplay dictates its reactivity:
-
2-Nitro Group: A potent electron-withdrawing group (EWG) via both resonance and inductive effects. Positioned ortho to the sulfonyl chloride, it drastically increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.[6][7]
-
4-Methoxy Group: An electron-donating group (EDG) through resonance, which partially counteracts the effect of the nitro group. However, the strong, proximal influence of the ortho-nitro group generally dominates, resulting in a highly activated sulfonyl chloride.
This guide will systematically explore the consequences of this electronic arrangement on the hydrolytic stability of MNS-Cl in acidic and basic environments.
Caption: Chemical Structure of this compound.
Stability Under Basic Conditions: Rapid Hydrolytic Degradation
Under basic conditions, MNS-Cl is highly unstable and undergoes rapid hydrolysis. The operative nucleophile is the hydroxide ion (OH⁻), which is significantly more potent than water.[8]
Mechanism of Base-Catalyzed Hydrolysis
The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center. The strong electron-withdrawing effect of the ortho-nitro group makes the sulfur atom exceptionally electron-deficient, accelerating the rate of nucleophilic attack.[9] The alkaline hydrolysis rates of aromatic sulfonyl chlorides are well-documented to be enhanced by electron-withdrawing substituents.[10] The mechanism is typically considered to be a concerted SN2-type pathway or a stepwise addition-elimination process through a pentacoordinate sulfur intermediate. In either case, the rate-determining step involves the attack of the hydroxide ion.
The final products of this rapid degradation are the corresponding 4-methoxy-2-nitrobenzenesulfonate salt and a chloride salt.
Caption: Mechanism of base-catalyzed hydrolysis of MNS-Cl.
Practical Implications
Due to its extreme lability in basic media, MNS-Cl should never be stored or handled in the presence of bases. Reactions involving the protection of amines with MNS-Cl are typically run under non-aqueous conditions with non-nucleophilic organic bases (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, and exposure to aqueous basic workup conditions should be minimized until the reaction is complete.
Stability Under Acidic Conditions: Slower, Yet Inevitable, Hydrolysis
While significantly more stable than in basic media, MNS-Cl is still susceptible to hydrolysis under acidic conditions, particularly with heat. The compound is classified as moisture-sensitive, indicating that even neutral water can act as a reactant over time.[3][11]
Mechanism of Acid-Catalyzed Hydrolysis
In acidic or neutral aqueous solutions, the nucleophile is a water molecule. As water is a much weaker nucleophile than the hydroxide ion, the rate of hydrolysis is considerably slower.[12] The reaction mechanism is generally described as an SN2-type displacement, where a water molecule directly attacks the sulfur atom, leading to the displacement of the chloride ion.[10][13] While acid catalysis for sulfonyl chloride hydrolysis is not as pronounced as base catalysis, the presence of strong acid can facilitate the reaction, which proceeds to yield 4-methoxy-2-nitrobenzenesulfonic acid and hydrochloric acid.
Caption: Mechanism of acid/neutral hydrolysis of MNS-Cl.
Storage and Handling Recommendations
The hydrolytic instability of MNS-Cl, even to ambient moisture, necessitates specific storage and handling procedures. The reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator and at reduced temperatures (2-8°C) to minimize degradation and prolong its shelf life.[14][15]
Summary of Stability Profile
The stability of this compound is critically dependent on pH and the presence of nucleophiles, particularly water. The following table summarizes its behavior under various conditions.
| Condition | Reagent/Nucleophile | Relative Rate of Degradation | Primary Degradation Product | Key Considerations |
| Strongly Basic | 1 M NaOH | Very Fast | 4-Methoxy-2-nitrobenzenesulfonate | Extremely labile. Avoid all contact with aqueous bases. |
| Mildly Basic | aq. NaHCO₃ | Fast | 4-Methoxy-2-nitrobenzenesulfonate | Unstable. Not suitable for basic aqueous workups. |
| Neutral | H₂O | Slow to Moderate (accelerated by heat) | 4-Methoxy-2-nitrobenzenesulfonic Acid | Moisture-sensitive. Hydrolyzes on standing.[3] |
| Acidic | 0.1 M - 1 M HCl | Slow (accelerated by heat) | 4-Methoxy-2-nitrobenzenesulfonic Acid | More stable than in base, but will degrade over time. |
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of MNS-Cl and identify potential degradation products, a forced degradation study is essential. This protocol provides a standardized workflow for testing stability under acidic and basic stress conditions.[6]
Materials and Equipment
-
This compound (MNS-Cl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector (e.g., PDA) and a C18 column
-
Thermostatically controlled water bath or heating block
-
pH meter
Workflow for Stability Assessment
Caption: General experimental workflow for a forced degradation study of MNS-Cl.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh and dissolve MNS-Cl in acetonitrile to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).
-
Acidic Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution to a volume of 1 M HCl to achieve the target stress condition (e.g., 0.5 M HCl).
-
Place the flask in a water bath set to a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately neutralize each aliquot with an equivalent amount of NaOH and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
In a volumetric flask, add a known volume of the stock solution to a volume of 1 M NaOH to achieve the target stress condition (e.g., 0.5 M NaOH).
-
Maintain the flask at room temperature (e.g., 25°C). Due to the expected rapid degradation, sampling should be frequent at the beginning (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately neutralize each aliquot with an equivalent amount of HCl and dilute with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid), for good separation.[16]
-
Monitor the elution profile using a UV detector at a wavelength where both MNS-Cl and its potential degradants absorb.
-
Calculate the percentage of MNS-Cl remaining at each time point relative to the t=0 sample to determine the degradation rate.
-
Conclusion
This compound is a highly reactive electrophile whose stability is fundamentally dictated by the pH of its environment. It is exceptionally unstable under basic conditions, undergoing swift hydrolysis to the corresponding sulfonate salt. While more stable in acidic media, it remains susceptible to slower hydrolytic degradation, a process accelerated by heat. This inherent moisture sensitivity mandates careful, anhydrous handling and storage under inert, refrigerated conditions. A thorough understanding of this stability profile, validated through forced degradation studies, is paramount for its successful application in synthesis, ensuring both the integrity of the reagent and the reproducibility of chemical transformations.
References
- 1. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. experimtsupplyshop.com [experimtsupplyshop.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 14. This compound | 18092-54-1 [sigmaaldrich.com]
- 15. This compound CAS#: 18092-54-1 [m.chemicalbook.com]
- 16. 4-Methoxy-2-nitrobenzenesulphonyl chloride | SIELC Technologies [sielc.com]
Mastering the Risks: A Technical Guide to the Safe Handling of 4-Methoxy-2-nitrobenzenesulfonyl Chloride
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
4-Methoxy-2-nitrobenzenesulfonyl chloride (MNS-Cl) is an aromatic sulfonyl chloride compound with the molecular formula C₇H₆ClNO₅S.[1][2][3][4] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other functionalized molecules relevant to pharmaceutical development. The presence of the highly reactive sulfonyl chloride group, combined with the nitro and methoxy substitutions on the benzene ring, gives this solid, crystalline compound its specific reactivity profile. However, the very features that make it a useful reagent also impart significant hazards that demand a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary precautions to ensure its safe handling, storage, and disposal.
Section 1: Hazard Analysis and Mechanistic Insights
The primary hazard associated with this compound is its severe corrosivity.[3] It is classified as a substance that causes severe skin burns and eye damage.[3][5] Understanding the chemical basis of this hazard is paramount for appreciating the importance of the safety measures outlined in this guide.
Corrosivity and Hydrolysis
The corrosivity of this compound is primarily due to its vigorous reaction with water, a process known as hydrolysis. As a sulfonyl chloride, it readily reacts with nucleophiles, including the water present in atmospheric moisture or on biological tissues like skin and mucous membranes.[6] This exothermic reaction produces two strong acidic byproducts: 4-methoxy-2-nitrobenzenesulfonic acid and hydrochloric acid (HCl).[6][7]
Reaction: C₇H₆ClNO₅S + H₂O → C₇H₇NO₆S + HCl
The immediate formation of these acids upon contact with moisture is what causes severe chemical burns.[8] The effect on tissue is rapid and can lead to deep, slow-healing wounds.[6]
Toxicological Profile
The following table summarizes the GHS Hazard classifications for this compound:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage[3][5] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Corrosive to Metals | 1 | H290: May be corrosive to metals[3] |
Section 2: Prerequisite Safety Protocols
A proactive approach to safety is essential when working with this compound. This involves a combination of engineering controls, appropriate personal protective equipment, and stringent handling procedures.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[12] An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of appropriate PPE is critical to prevent contact with this corrosive solid. The following table outlines the minimum required PPE:
| Body Part | Protection | Material/Standard | Rationale |
| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 certified | Protects against splashes of the solid or its reaction products.[13] |
| Hands | Chemical-resistant gloves | Butyl rubber or other corrosion-resistant material | Prevents direct skin contact and chemical burns.[12] |
| Body | Chemical-resistant lab coat or apron | Material resistant to corrosive solids | Protects against spills and contamination of personal clothing.[13] |
| Feet | Closed-toe shoes | --- | Prevents injury from dropped materials or spills. |
The following diagram illustrates the hierarchy of controls that should be implemented when working with hazardous chemicals like this compound.
Section 3: Standard Operating Procedures
Adherence to well-defined standard operating procedures (SOPs) is crucial for the safe handling and storage of this compound.
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[13]
-
Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Store in a corrosive-resistant container.[3]
-
Segregate from other chemicals, particularly those that are flammable or reactive with acids.
Handling and Dispensing
-
Before use, carefully inspect the container for any damage or leaks.[13]
-
When transferring the solid, use tools made of corrosion-resistant materials.[12]
-
Avoid generating dust. If there is a risk of dust formation, conduct the work in a fume hood.[12]
-
Always add this compound slowly to the reaction mixture. Never add water or other reagents to the solid, as this can cause a violent reaction.
-
After handling, wash hands and any exposed skin thoroughly.
Section 4: Emergency Response and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical to minimize harm.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 30 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15-20 minutes.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water or milk.[9] Seek immediate medical attention.
The following decision tree outlines the immediate steps to take in case of an exposure.
Spill and Leak Procedures
In the event of a spill, the area should be evacuated of all non-essential personnel.[14]
Small Spills:
-
Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[9][12] Do not use combustible materials like sawdust.[12]
-
Slowly and carefully neutralize the spill by applying a weak base, such as sodium bicarbonate or soda ash.[12][15][16] Be aware that this may cause fizzing or the release of fumes.
-
Once the reaction has ceased, carefully collect the absorbed and neutralized material into a suitable, sealable, and properly labeled hazardous waste container.[12]
-
Decontaminate the spill area with a dilute solution of sodium bicarbonate, followed by a water rinse.[12]
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Section 5: Waste Disposal
All waste containing this compound or its reaction byproducts must be treated as hazardous waste.
-
Bulk Quantities: Unused or unwanted this compound must be disposed of through an approved hazardous waste disposal facility.[14] Do not attempt to neutralize bulk quantities in the lab.
-
Contaminated Materials: All materials used to clean up spills (absorbents, PPE, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.[12]
-
Empty Containers: Uncleaned containers should be treated as the product itself and disposed of as hazardous waste.[12]
-
Neutralized Residues: Small quantities of neutralized reaction mixtures or spill residues should be collected in a designated aqueous hazardous waste container.[14] Do not dispose of down the drain unless permitted by local regulations and after ensuring complete neutralization (pH 7-9).[14]
Conclusion
This compound is a potent and useful reagent in chemical synthesis. However, its significant corrosive hazards necessitate a comprehensive understanding of its properties and strict adherence to safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established procedures for handling, storage, and disposal, researchers can mitigate the risks and work safely with this valuable compound.
References
- 1. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 18092-54-1 [m.chemicalbook.com]
- 3. This compound | 18092-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 18092-54-1 [sigmaaldrich.com]
- 5. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sfdchem.com [sfdchem.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. stratex.com.au [stratex.com.au]
- 16. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
Methodological & Application
The Strategic Application of 4-Methoxy-2-nitrobenzenesulfonyl Chloride in Modern Peptide Synthesis: A Detailed Guide
Introduction: Navigating the Complex Landscape of Amine Protection in Peptide Synthesis
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity.[1][2] The temporary masking of the α-amino functionality of amino acids is a critical step to prevent unwanted polymerization and side reactions during peptide bond formation.[2] Among the diverse arsenal of amine-protecting groups, sulfonyl-based moieties have carved a significant niche. This guide focuses on a particularly advantageous reagent: 4-Methoxy-2-nitrobenzenesulfonyl Chloride (Mns-Cl).
The 4-methoxy-2-nitrobenzenesulfonyl (Mns) group, an analogue of the well-established 2-nitrobenzenesulfonyl (Ns) group popularized by Fukuyama, offers a unique combination of stability and controlled lability.[3][4] Its utility is particularly pronounced in complex synthetic routes, including solid-phase peptide synthesis (SPPS), where orthogonality to other protecting groups is essential.[1] This document provides an in-depth exploration of the Mns group, from the underlying chemical principles to detailed, field-proven protocols for its application and removal.
The Chemistry of the 4-Methoxy-2-nitrobenzenesulfonyl Group: A Mechanistic Perspective
The effectiveness of the Mns group is rooted in the electronic properties of its substituted aromatic ring. The potent electron-withdrawing nature of the nitro group at the ortho position is the primary driver of the group's functionality.[5] This effect renders the sulfonamide protons acidic, facilitating certain synthetic manipulations, and, more importantly, it activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation is the key to the mild deprotection conditions.[6]
The methoxy group at the para position, being an electron-donating group, subtly modulates these properties.[7] While it slightly tempers the overall electron deficiency of the aromatic ring, its primary influence is on the stability of the Meisenheimer complex, a key intermediate in the deprotection pathway.[6] This fine-tuning of the electronic landscape allows for robust protection while maintaining facile cleavage under specific, mild conditions.
Core Applications and Advantages
The Mns group is particularly valuable for:
-
Orthogonal Protection Schemes: The Mns group is stable under the acidic conditions used to cleave tert-butyl-based side-chain protecting groups and the Boc group, and it is also resistant to the basic conditions used for Fmoc group removal (e.g., piperidine).[1][2] Its cleavage is achieved under unique nucleophilic conditions, making it an excellent orthogonal partner in complex syntheses.
-
Compatibility with Solid-Phase Peptide Synthesis (SPPS): The protection and deprotection conditions for the Mns group are fully compatible with standard Fmoc-based SPPS protocols.[3]
-
Synthesis of Complex Peptides and Non-Proteinogenic Amino Acids: The mild deprotection conditions minimize the risk of side reactions, such as racemization or degradation of sensitive residues, which is crucial when synthesizing complex or modified peptides.
Experimental Protocols
Part 1: Protection of the α-Amino Group
The introduction of the Mns group onto the α-amino group of an amino acid is typically achieved under Schotten-Baumann conditions. This involves the reaction of the amino acid with Mns-Cl in a biphasic system or in a suitable organic solvent in the presence of a base.
Protocol 1: N-Protection of an Amino Acid with this compound
Materials:
-
Amino Acid (1.0 eq)
-
This compound (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (3.0 eq)
-
Dioxane
-
Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amino acid (1.0 eq) in a solution of sodium bicarbonate (3.0 eq) in water.
-
To this solution, add an equal volume of dioxane to aid in the solubility of the sulfonyl chloride.
-
In a separate beaker, dissolve this compound (1.1 eq) in a minimal amount of dioxane.
-
Slowly add the Mns-Cl solution to the vigorously stirred amino acid solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Mns-Cl.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the N-Mns-protected amino acid with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.
Expected Outcome: This procedure typically affords the N-Mns-protected amino acid in high yield as a crystalline solid, which can often be used in the next step without further purification.
Diagram 1: Workflow for N-Protection of Amino Acids
Caption: A streamlined workflow for the N-protection of amino acids using Mns-Cl.
Part 2: Deprotection of the N-Mns Group
The cleavage of the N-Mns group is the cornerstone of its utility, proceeding under mild conditions via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is typically carried out using a thiol in the presence of a base.
Protocol 2: Cleavage of the N-Mns Protecting Group
Materials:
-
N-Mns-protected peptide (on resin or in solution) (1.0 eq)
-
Thiophenol (10 eq)
-
Potassium Carbonate (K₂CO₃) (5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
For Solid-Phase Synthesis: Swell the N-Mns-protected peptide-resin in DMF.
-
Prepare the deprotection cocktail: In a separate flask, dissolve potassium carbonate (5 eq) in DMF, then add thiophenol (10 eq).
-
Add the deprotection cocktail to the peptide-resin (or the N-Mns-protected peptide in solution).
-
Gently agitate the mixture at room temperature. The reaction can be monitored by the appearance of a yellow color, indicating the formation of the thiophenolate byproduct. The deprotection is typically complete within 30-60 minutes.
-
For Solid-Phase Synthesis: Filter the resin and wash extensively with DMF, followed by dichloromethane (DCM), to remove the cleavage reagents and byproducts. The resin is now ready for the next coupling step.
-
For Solution-Phase Synthesis: Quench the reaction with a mild acid (e.g., dilute acetic acid) and perform an aqueous workup to separate the deprotected amine from the thioether byproduct.
Causality Behind Experimental Choices:
-
Thiophenol: A potent nucleophile that readily attacks the electron-deficient aromatic ring of the Mns group.
-
Potassium Carbonate: A mild base that deprotonates the thiophenol to generate the more nucleophilic thiolate anion, which is the active deprotecting agent.
-
DMF: A polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr reaction.
Diagram 2: Deprotection Workflow for the N-Mns Group
Caption: A general workflow for the cleavage of the N-Mns protecting group.
Data Presentation: A Summary of Reaction Parameters
The following tables summarize typical reaction conditions and expected outcomes for the use of the Mns protecting group. Note that yields can vary depending on the specific amino acid and the scale of the reaction.
Table 1: N-Protection of Amino Acids with Mns-Cl
| Amino Acid | Base | Solvent System | Reaction Time (h) | Typical Yield |
| Glycine | NaHCO₃ | Dioxane/H₂O | 4-6 | >90% |
| Alanine | NaHCO₃ | Dioxane/H₂O | 4-6 | >85% |
| Phenylalanine | NaHCO₃ | Dioxane/H₂O | 5-7 | >85% |
| Leucine | NaHCO₃ | Dioxane/H₂O | 5-7 | >90% |
Table 2: Deprotection of N-Mns-Amino Acids
| Substrate | Thiol | Base | Solvent | Reaction Time (min) | Typical Yield |
| N-Mns-Glycine | Thiophenol | K₂CO₃ | DMF | 30-60 | Quantitative |
| N-Mns-Alanine | Thiophenol | K₂CO₃ | DMF | 30-60 | Quantitative |
| N-Mns-Peptide (Resin) | Thiophenol | K₂CO₃ | DMF | 30-60 | Quantitative |
| N-Mns-Leucine | Thiophenol | K₂CO₃ | DMF | 45-75 | Quantitative |
Conclusion and Future Outlook
The 4-Methoxy-2-nitrobenzenesulfonyl group represents a refined and highly versatile tool for the protection of amines in peptide synthesis. Its robust nature, coupled with its mild and orthogonal deprotection, makes it an excellent choice for the synthesis of complex, sensitive, and modified peptides. The protocols detailed herein provide a solid foundation for the successful implementation of this protecting group in both solution-phase and solid-phase peptide synthesis. As the demand for more complex and sophisticated peptides in research and drug development continues to grow, the strategic application of advanced protecting groups like Mns will undoubtedly play an increasingly critical role.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Protocol for Sulfonamide Formation with 4-Methoxy-2-nitrobenzenesulfonyl Chloride
Abstract
This comprehensive guide details a robust protocol for the synthesis of sulfonamides utilizing 4-methoxy-2-nitrobenzenesulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the reaction, encompassing the mechanistic underpinnings, a meticulous step-by-step experimental procedure, critical safety considerations, and troubleshooting advice. The protocol is structured to be self-validating, with each experimental choice justified by established chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Significance of the Sulfonamide Moiety
Sulfonamides are a cornerstone functional group in medicinal chemistry and drug development.[1][2][3] Characterized by the -SO₂NH₂- linkage, these compounds were among the first effective antimicrobial agents and continue to be integral to the development of a wide array of therapeutics.[1][3] Their applications span various medical fields, with sulfonamide-containing drugs used as antibacterial, antiviral, antidiabetic, and anticancer agents.[1][2][3] Beyond their therapeutic value, sulfonamides are crucial intermediates in synthetic organic chemistry.[1][2]
This application note provides a detailed protocol for the synthesis of sulfonamides using this compound. The strategic placement of the electron-withdrawing nitro group and the electron-donating methoxy group on the aryl ring significantly influences the reactivity of the sulfonyl chloride, a factor that will be explored in the context of optimizing reaction conditions.
Mechanistic Rationale: A Nucleophilic Substitution Approach
The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of a nucleophilic acyl substitution reaction at the sulfur center. The fundamental steps of this mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the highly electrophilic sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion as the leaving group, which leads to the formation of the sulfonamide bond.
-
Acid-Base Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically a tertiary amine like triethylamine or pyridine, is added to the reaction mixture to neutralize the HCl, driving the reaction to completion.
The electronic nature of the substituents on the benzenesulfonyl chloride ring plays a critical role. The ortho-nitro group, being strongly electron-withdrawing, increases the electrophilicity of the sulfur atom, thereby enhancing its reactivity towards nucleophiles. Conversely, the para-methoxy group is electron-donating, which can modulate the overall reactivity. This electronic interplay allows for a controlled and efficient reaction.
Detailed Experimental Protocol
This protocol outlines a general and reliable procedure for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Reagents and Materials
| Reagent | CAS Number | Key Properties | Supplier Example |
| This compound | 18092-54-1 | Moisture-sensitive solid | Sigma-Aldrich[4] |
| Amine (Primary or Secondary) | Varies | --- | Commercially available |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | Volatile solvent | Fisher Scientific |
| Triethylamine (TEA) or Pyridine | 121-44-8 / 110-86-1 | Anhydrous base | Acros Organics |
| Saturated Sodium Bicarbonate (NaHCO₃) | --- | Aqueous solution for workup | --- |
| Brine (Saturated NaCl) | --- | Aqueous solution for workup | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Drying agent | --- |
| Silica Gel | 7631-86-9 | Stationary phase for chromatography | --- |
| Solvents for Chromatography | Varies | HPLC or reagent grade | --- |
Essential Equipment
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM). Add the base (triethylamine or pyridine, 1.1-1.5 equivalents). Cool the stirred mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (if excess amine was used), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude sulfonamide can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[5]
Visual Workflow of Sulfonamide Synthesis
Caption: A streamlined workflow for the synthesis of sulfonamides.
Safety and Handling Precautions
-
This compound: This reagent is corrosive and moisture-sensitive.[4][6][7] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Dichloromethane (DCM): A volatile and potentially hazardous solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.
-
Triethylamine and Pyridine: These bases are flammable and have strong odors. Handle with care in a fume hood.
-
Exothermic Reaction: The reaction can generate heat. Slow, controlled addition of the sulfonyl chloride at 0 °C is crucial for safety and to minimize side reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive amine (sterically hindered); Decomposed sulfonyl chloride (moisture); Insufficient base. | Consider more forcing conditions (e.g., higher temperature, stronger non-nucleophilic base); Use fresh, properly stored sulfonyl chloride; Ensure at least stoichiometric amounts of base are used. |
| Multiple Products Observed | Reaction with multifunctional amines; Side reactions. | Employ protecting group strategies for other reactive sites on the amine; Maintain recommended reaction temperatures to enhance selectivity. |
| Purification Challenges | Product polarity issues; Co-elution of impurities. | Optimize the mobile phase for column chromatography; Explore alternative purification techniques like recrystallization or preparative HPLC.[5] |
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 18092-54-1 [sigmaaldrich.cn]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
The Strategic deployment of 4-Methoxy-2-nitrobenzenesulfonyl Chloride in Advanced Multistep Organic Synthesis
Introduction: Unveiling a Versatile Tool for Amine Manipulation
In the intricate landscape of multistep organic synthesis, the precise and selective manipulation of functional groups is paramount. Among the arsenal of protecting groups available to the modern chemist, the nitrobenzenesulfonyl (nosyl) family has carved a significant niche, particularly for the protection of primary and secondary amines. This guide delves into the specific applications of 4-Methoxy-2-nitrobenzenesulfonyl Chloride , a reagent that offers a nuanced approach to amine protection and subsequent elaboration. Its unique electronic properties, stemming from the interplay of the electron-withdrawing nitro group and the electron-donating methoxy group, provide a distinct reactivity profile that can be strategically exploited in the synthesis of complex molecules, from pharmaceuticals to natural products.
The core utility of this compound lies in its ability to form stable sulfonamides with amines. The resulting N-(4-methoxy-2-nitrobenzenesulfonyl) protected amines, often referred to as "4-methoxy-2-nosyl amides," exhibit a crucial balance of stability to a wide range of reaction conditions while being readily cleavable under mild and specific protocols. This orthogonality to other common amine protecting groups, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), is a cornerstone of its strategic value in complex synthetic routes.
This document will provide a comprehensive overview of the key applications of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the causal reasoning behind procedural choices.
Core Application: The Protection of Amines
The primary and most well-established application of this compound is the protection of primary and secondary amines. The resulting sulfonamides are generally stable crystalline solids, facilitating their purification.
Mechanism of Protection
The protection reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
Diagram 1: General Workflow for Amine Protection
Caption: Workflow for the protection of amines using this compound.
Protocol 1: General Procedure for the Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Pyridine or Triethylamine (1.1 - 1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (pyridine or triethylamine, 1.1 - 1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.05 - 1.1 eq) portion-wise to the stirred solution. The electron-donating methoxy group can slightly temper the reactivity of the sulfonyl chloride compared to its non-methoxylated counterpart, though the reaction is typically still rapid.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Advanced Application: The Fukuyama Amine Synthesis
A cornerstone application of nitrobenzenesulfonamides is the Fukuyama amine synthesis, a powerful method for the preparation of secondary amines from primary amines.[1][2] The strong electron-withdrawing nature of the nitrobenzenesulfonyl group renders the N-H proton of the resulting sulfonamide sufficiently acidic to be deprotonated by a mild base, facilitating N-alkylation.
Causality in the Fukuyama Synthesis:
The success of this methodology hinges on two key features of the nosyl group:
-
Activation for Alkylation: The electron-withdrawing nitro group acidifies the sulfonamide proton, allowing for efficient alkylation under mild basic conditions (e.g., K₂CO₃ in DMF), thus avoiding the often harsh conditions required for the direct alkylation of less acidic amides.
-
Facile Deprotection: The subsequent mild removal of the nosyl group under conditions that do not affect the newly formed secondary amine is crucial.
The presence of the 4-methoxy group is expected to have a subtle electronic influence. While it is electron-donating by resonance, its effect is counteracted by the powerful electron-withdrawing nitro group at the ortho position. This may slightly modulate the acidity of the sulfonamide proton and the conditions required for deprotection compared to the parent 2-nitrobenzenesulfonyl group.
Diagram 2: The Fukuyama Amine Synthesis Workflow
Caption: Key stages of the Fukuyama Amine Synthesis.
Protocol 2: Fukuyama Amine Synthesis - N-Alkylation and Deprotection
This protocol is adapted from established procedures for nosyl-protected amines.[2]
Part A: N-Alkylation of the Sulfonamide
Materials:
-
N-(4-methoxy-2-nosyl)sulfonamide (from Protocol 1) (1.0 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred suspension of the N-(4-methoxy-2-nosyl)sulfonamide (1.0 eq) and anhydrous K₂CO₃ (2.0 - 3.0 eq) in anhydrous DMF, add the alkyl halide (1.1 - 1.5 eq) at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the N,N-disubstituted sulfonamide by column chromatography on silica gel.
Part B: Deprotection to the Secondary Amine
The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a thiolate anion attacks the electron-deficient aromatic ring, leading to the cleavage of the sulfur-nitrogen bond.
Materials:
-
N,N-disubstituted sulfonamide (from Part A) (1.0 eq)
-
Thiophenol (2.0 - 3.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Acetonitrile or DMF
Procedure:
-
In a round-bottom flask, dissolve the N,N-disubstituted sulfonamide (1.0 eq) in acetonitrile or DMF.
-
Add K₂CO₃ (2.0 - 3.0 eq) to the solution.
-
Add thiophenol (2.0 - 3.0 eq) to the stirred suspension.
-
Stir the reaction at room temperature for 1-6 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting sulfonamide and the appearance of the more polar amine product.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM (3x).
-
Combine the organic layers and wash with water and brine to remove the solvent and salts. To remove excess thiophenol and its disulfide byproduct, the organic layer can be washed with a 1 M NaOH solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography or distillation.
Table 1: Comparison of Common Deprotection Conditions for Nosylamides
| Thiol Reagent | Base | Solvent | Temperature | Typical Time | Notes |
| Thiophenol | K₂CO₃ | DMF/MeCN | Room Temp. | 1-6 h | Highly effective, but thiophenol has a strong odor. |
| Thiophenol | Cs₂CO₃ | DMF/MeCN | Room Temp. | 1-4 h | Often gives cleaner reactions and higher yields. |
| 2-Mercaptoethanol | DBU | DMF | Room Temp. | 2-8 h | A less odorous alternative to thiophenol. |
| Polymer-supported Thiophenol | Cs₂CO₃ | THF | Room Temp. | 12-24 h | Simplifies workup, as the reagent and byproducts are removed by filtration. |
Further Synthetic Utility: Towards Guanidines and Heterocycles
While the primary application of this compound is in amine protection, the resulting sulfonamides can serve as precursors for more complex nitrogen-containing structures.
Synthesis of N-Sulfonylguanidines
N-sulfonylguanidines are valuable intermediates in medicinal chemistry. While direct protocols using this compound are not extensively documented, a general approach involves the reaction of a di-protected guanidine with a sulfonyl chloride.[3] Alternatively, the activated sulfonamide can potentially react with carbodiimides or other guanidinylating agents. The 4-methoxy-2-nosyl group could serve as a removable activating group in such transformations.
Intramolecular Cyclization Reactions
The sulfonamide nitrogen, once deprotonated, can act as a nucleophile in intramolecular reactions to form nitrogen-containing heterocycles. A substrate containing a nosyl-protected amine and a suitably positioned leaving group can undergo intramolecular cyclization to afford substituted pyrrolidines, piperidines, and other cyclic amines. The choice of the 4-methoxy-2-nosyl group in such a sequence would be dictated by the need for its specific deprotection conditions in the context of the overall synthetic strategy.
Conclusion: A Strategic Choice for Amine Chemistry
This compound is a valuable reagent for the protection and manipulation of amines in multistep organic synthesis. Its ability to form stable, crystalline sulfonamides that can be readily cleaved under mild, orthogonal conditions makes it a strategic choice for complex synthetic endeavors. The utility of the resulting sulfonamides in the Fukuyama amine synthesis further underscores its importance. While the electronic effect of the 4-methoxy group offers a subtle modulation of reactivity, the core principles of nosyl chemistry remain central to its application. For researchers and drug development professionals, a thorough understanding of the reaction mechanisms and experimental protocols associated with this reagent is key to its successful implementation in the synthesis of novel and valuable chemical entities.
References
Application Notes and Protocols for the Deprotection of 4-Methoxy-2-nitrobenzenesulfonyl (MNS) Amides with Thiol Reagents
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the deprotection of 4-Methoxy-2-nitrobenzenesulfonyl (MNS) protected amines using thiol reagents. The MNS group is a valuable tool in multi-step organic synthesis, offering robust protection for primary and secondary amines under various conditions, yet allowing for mild and selective removal. This guide delves into the underlying mechanism, provides detailed experimental protocols, and offers practical insights to ensure successful deprotection.
The 4-Methoxy-2-nitrobenzenesulfonyl (MNS) Protecting Group: An Overview
The 4-Methoxy-2-nitrobenzenesulfonyl (MNS) group, a derivative of the widely used 2-nitrobenzenesulfonyl (nosyl) group, serves as an effective protecting group for amines. Its utility stems from a combination of factors:
-
Ease of Installation: MNS-amides are readily prepared from the corresponding amines by reaction with 4-methoxy-2-nitrobenzenesulfonyl chloride (MNS-Cl) in the presence of a base.
-
Stability: The MNS group is stable to a wide range of reaction conditions, including strongly acidic and basic media, making it compatible with many synthetic transformations.[1]
-
Orthogonality: The MNS group is orthogonal to other common amine protecting groups such as Boc and Cbz, allowing for selective deprotection in complex molecules.[2][3] This orthogonality is a critical feature in the strategic synthesis of intricate structures like peptides and natural products.[4][5][6][7]
-
Mild Deprotection: The key advantage of the MNS group is its facile cleavage under mild conditions using thiol reagents, which is the focus of this guide.[8][9]
The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring modulates the reactivity of the MNS group, influencing its stability and deprotection characteristics.
Mechanism of Thiol-Mediated MNS Deprotection
The deprotection of MNS-amides with thiol reagents proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[10] The process is initiated by the deprotonation of the thiol by a base to generate a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient aromatic ring of the MNS group, which is activated by the ortho-nitro group. This attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[1][8][10] Subsequent collapse of this complex leads to the cleavage of the sulfur-nitrogen bond, releasing the free amine and forming a diaryl sulfide byproduct.[10]
The key steps of the mechanism are illustrated in the diagram below:
Figure 1: Mechanism of MNS-amide deprotection with thiol reagents.
Experimental Protocols
The choice of thiol reagent, base, and solvent can significantly impact the efficiency and yield of the deprotection reaction. Below are detailed protocols for common methods.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used when specified.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of the thiol, especially for prolonged reactions.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete consumption of the starting material.
Protocol 1: Deprotection using Thiophenol
Thiophenol is a highly effective and commonly used reagent for MNS deprotection.[10][11]
Materials:
-
MNS-protected amine
-
Thiophenol (PhSH)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the MNS-protected amine (1.0 equiv) in DMF or MeCN (0.1–0.5 M), add potassium carbonate (3.0–5.0 equiv).
-
Add thiophenol (2.0–3.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Protocol 2: Deprotection using Polymer-Supported Thiophenol
To simplify purification and avoid the malodor of thiophenol, a polymer-supported version can be utilized.[2][9][12]
Materials:
-
MNS-protected amine
-
Polymer-supported thiophenol (PS-Thiophenol)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
Swell the PS-Thiophenol resin (2.0–3.0 equiv) in the chosen solvent (DMF or THF) for 30-60 minutes.
-
In a separate flask, dissolve the MNS-protected amine (1.0 equiv) and cesium carbonate (3.0–5.0 equiv) in the same solvent.
-
Add the slurry of swollen resin to the solution of the MNS-amide.
-
Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the resin.
-
Wash the resin with additional solvent (e.g., EtOAc or DCM).
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified further if necessary.
Protocol 3: Deprotection using an Odorless Thiol Reagent
For applications where the use of volatile and odorous thiols is undesirable, odorless alternatives such as p-mercaptobenzoic acid can be employed.[8]
Materials:
-
MNS-protected amine
-
p-Mercaptobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the MNS-protected amine (1.0 equiv) in DMF, add potassium carbonate (3.0 equiv) and p-mercaptobenzoic acid (2.0 equiv).
-
Stir the mixture at room temperature and monitor the reaction progress.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
The acidic byproduct can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Comparative Summary of Deprotection Conditions
| Thiol Reagent | Base | Solvent | Temperature | Reaction Time | Purification | Advantages | Disadvantages |
| Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, MeCN | Room Temp. | 2-24 h | Chromatography, Extraction | High efficiency, readily available | Malodorous, byproduct removal |
| PS-Thiophenol | Cs₂CO₃ | DMF, THF | Room Temp. | 8-24 h | Filtration | Simplified workup, odorless | Higher cost, potentially slower kinetics |
| p-Mercaptobenzoic Acid | K₂CO₃ | DMF | Room Temp. | 4-12 h | Chromatography, Extraction | Odorless, acidic byproduct easily removed | May require specific workup |
Troubleshooting
-
Incomplete Reaction: If the reaction stalls, consider adding more thiol reagent and/or base. Gentle heating (e.g., 40-50 °C) may also accelerate the reaction, but should be monitored carefully to avoid side reactions.
-
Difficult Purification: The removal of the diaryl sulfide byproduct from the desired amine can sometimes be challenging. Using polymer-supported or fluorous thiols can circumvent this issue.[9] Alternatively, an acid-base extraction can be effective for separating the neutral byproduct from a basic amine product.
-
Low Yield: Ensure all reagents are pure and solvents are anhydrous where necessary. Running the reaction under an inert atmosphere can prevent oxidative degradation of the thiol reagent.
Conclusion
The deprotection of 4-Methoxy-2-nitrobenzenesulfonyl (MNS) amides using thiol reagents is a reliable and mild method for liberating primary and secondary amines. By understanding the underlying SNAr mechanism and selecting the appropriate thiol reagent and reaction conditions, researchers can effectively utilize the MNS protecting group in their synthetic strategies. The protocols provided herein offer a starting point for a variety of substrates, and with careful monitoring and optimization, can be adapted to suit specific synthetic needs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Selective N-Protection of Polyfunctional Molecules with 4-Methoxy-2-nitrobenzenesulfonyl Chloride
Introduction: Navigating the Challenge of Amine Protection
In the intricate world of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the selective protection of functional groups is a cornerstone of success.[1][2] Amines, being nucleophilic and basic, are often highly reactive and can interfere with a wide array of synthetic transformations.[3][4] Consequently, the temporary masking of an amine's reactivity with a protecting group is an indispensable strategy.[2]
An ideal protecting group must satisfy a stringent set of criteria: it must be introduced efficiently and selectively under mild conditions, remain robust throughout various reaction sequences, and be removed cleanly and selectively without affecting other parts of the molecule.[1] The concept of orthogonality —the ability to deprotect one group in the presence of others using a unique set of conditions—is paramount for the synthesis of complex, polyfunctionalized molecules.[5]
Among the arsenal of amine protecting groups, sulfonamides are renowned for their exceptional stability.[4] However, this robustness, particularly with traditional groups like tosyl (Ts), often necessitates harsh deprotection conditions that are incompatible with sensitive substrates. This challenge led to the development of nitrobenzenesulfonyl (nosyl, Ns) groups, which retain the stability of sulfonamides but can be cleaved under remarkably mild conditions.[6]
This guide focuses on a specific, refined member of this class: the 4-Methoxy-2-nitrobenzenesulfonyl (MNS) group . By introducing an electron-donating methoxy group onto the electron-deficient nitro-aromatic ring, the MNS group offers a nuanced tool for amine protection. This document provides a comprehensive overview of the MNS protecting group, its mechanistic underpinnings, and detailed protocols for its application in selectively protecting amines within polyfunctional molecules.
The MNS Group: Key Advantages and Mechanistic Rationale
The 4-Methoxy-2-nitrobenzenesulfonyl group provides a powerful combination of activation and protection, stemming from the unique electronic properties of its substituted aromatic ring.
Core Principle: N-H Acidity and Subsequent Reactivity
The primary advantage of the MNS group, shared with its nosyl analogues, lies in the profound electron-withdrawing effect of the ortho-nitro and sulfonyl moieties. This electronic pull dramatically increases the acidity of the N-H proton on the protected amine (the MNS-amide). This acidification is the causal basis for one of the group's most powerful applications: the Fukuyama Amine Synthesis .[6] The resulting MNS-amide is readily deprotonated by mild bases, forming a nucleophilic nitrogen anion that can undergo efficient N-alkylation via reactions like the Fukuyama-Mitsunobu reaction or simple alkylation with alkyl halides.[6][7] This allows for the straightforward synthesis of secondary amines from primary amines, a fundamental transformation in organic chemistry.[7]
The Role of the 4-Methoxy Substituent
The introduction of a methoxy group at the 4-position, para to the sulfonyl chloride, serves to modulate the electronic nature of the aromatic ring. As an electron-donating group, the methoxy substituent can influence the reactivity of the system. While detailed kinetic comparisons are sparse in the literature, fundamental principles of physical organic chemistry suggest two potential effects:
-
Modulated Reactivity: The electron-donating nature of the methoxy group may slightly attenuate the electrophilicity of the sulfonyl chloride compared to its non-methoxylated counterpart (Ns-Cl). This can be advantageous in reactions with highly sensitive substrates where fine-tuning of reactivity is desired.
-
Influence on Deprotection: The key deprotection step proceeds via nucleophilic aromatic substitution. The methoxy group may subtly influence the rate of this cleavage, potentially allowing for finer control during deprotection sequences in complex syntheses. Furthermore, the methoxy group can improve the crystallinity of the protected intermediates, facilitating purification by recrystallization.[8]
Mechanism of Protection and Deprotection
The protection and deprotection steps proceed through well-understood, reliable mechanisms.
-
Protection: The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of MNS-Cl. A base, such as triethylamine or pyridine, is used to quench the HCl byproduct.[7]
-
Deprotection: The cleavage of the MNS-amide is achieved under mild, non-acidic, and non-reductive conditions. It relies on a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, typically a thiolate (generated from a thiol and a mild base), attacks the aromatic ring at the carbon bearing the sulfonyl group. This forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex.[6] Subsequent collapse of this intermediate results in the extrusion of sulfur dioxide and the release of the free amine, forming a diaryl sulfide as a byproduct.[6]
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step instructions for the protection of a model primary amine and the subsequent deprotection of the resulting MNS-amide.
Protocol 1: N-Protection of a Primary Amine with MNS-Cl
This protocol describes the protection of benzylamine as a representative primary amine.
Materials:
-
4-Methoxy-2-nitrobenzenesulfonyl chloride (MNS-Cl)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) in anhydrous DCM (approx. 0.2 M).
-
Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C using an ice-water bath.
-
In a separate container, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM.
-
Add the MNS-Cl solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude MNS-protected amine.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-(4-methoxy-2-nitrobenzenesulfonyl)benzylamine.
Data Presentation: Representative Reaction Parameters
| Parameter | Value/Condition | Causality/Rationale |
| Solvent | Dichloromethane (DCM) | Provides good solubility for reactants and is unreactive. |
| Base | Triethylamine (Et₃N) | Acts as an acid scavenger for the HCl generated during the reaction.[7] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Stoichiometry | ~1:1.1:1.05 (Amine:Base:MNS-Cl) | A slight excess of base and MNS-Cl ensures full conversion of the limiting amine. |
| Work-up | Acid/Base Washes | Removes unreacted amine (acid wash) and excess MNS-Cl (hydrolyzed, base wash). |
| Expected Yield | >90% | The reaction is typically high-yielding and efficient.[7] |
Protocol 2: Deprotection of an MNS-Amide using Thiolate
This protocol details the cleavage of the MNS group using thiophenol and a mild base, a method adapted from the well-established Fukuyama deprotection.[6]
Materials:
-
N-MNS protected amine (from Protocol 1)
-
Thiophenol (PhSH)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-MNS protected amine (1.0 eq.) in acetonitrile or DMF (approx. 0.1 M) in a round-bottomed flask.
-
Add potassium carbonate (3.0 eq.) and thiophenol (2.5 eq.) to the solution.
-
Stir the mixture at room temperature. For less reactive substrates, the reaction can be gently heated to 40-50 °C.[6]
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solution under reduced pressure. The crude product will contain the desired amine and the diphenyl disulfide byproduct.
-
Purify the resulting amine by silica gel column chromatography or, if the amine is basic, via an acid-base extraction procedure.
Data Presentation: Deprotection Conditions and Rationale
| Reagent/Condition | Choice | Causality/Rationale |
| Nucleophile | Thiophenol | A soft, effective nucleophile for the required SNAr reaction.[6] |
| Base | K₂CO₃ or Cs₂CO₃ | Mild base sufficient to generate the active thiophenolate nucleophile without epimerization of adjacent stereocenters.[6] |
| Solvent | ACN or DMF | Polar aprotic solvents that effectively solvate the species involved in the SNAr reaction. |
| Temperature | Room Temp to 50 °C | The reaction is typically facile, but gentle heating can accelerate cleavage if necessary.[6] |
| Expected Yield | High (>85%) | Thiol-mediated deprotection is known for its high efficiency and clean conversion.[6] |
Selectivity and Orthogonality: The Strategic Value of MNS-Cl
The true utility of a protecting group is demonstrated in its ability to be applied and removed selectively in complex chemical environments.
Chemoselectivity for Primary Amines
In molecules containing multiple nucleophilic sites, such as polyamines or amino alcohols, MNS-Cl exhibits a high degree of selectivity.
-
Primary vs. Secondary Amines: Primary amines are sterically less hindered and generally more nucleophilic than secondary amines. Under standard protection conditions (Protocol 1), MNS-Cl will react preferentially with a primary amine in the presence of a secondary amine. This allows for the selective protection of terminal amines in polyamine chains.[9]
-
Amines vs. Alcohols: Amines are significantly more nucleophilic than alcohols. Therefore, MNS-Cl will selectively protect an amine group in the presence of a hydroxyl group without the need for prior alcohol protection.[10]
Orthogonal Deprotection Strategy
The MNS group is a valuable component of an orthogonal protection strategy, as its cleavage conditions are unique and do not interfere with other widely used protecting groups.
-
Stability to Acid: The MNS-amide bond is completely stable to the acidic conditions used to cleave acid-labile groups like tert-butoxycarbonyl (Boc) (e.g., trifluoroacetic acid in DCM).[11][12]
-
Stability to Hydrogenolysis: The MNS group is robust under the catalytic hydrogenation conditions (e.g., H₂, Pd/C) used to remove benzyl-type protecting groups such as benzyloxycarbonyl (Cbz).[2]
-
Selective Cleavage: Conversely, the thiol/base conditions used to cleave the MNS group will leave Boc, Cbz, and most ester and ether protecting groups intact.
This three-way orthogonality provides immense strategic flexibility in the synthesis of complex peptides, alkaloids, and other nitrogen-containing molecules.
Visualizing the Workflow
The following diagrams illustrate the key workflows and principles described in this guide.
Caption: General workflow for MNS protection.
Caption: Orthogonality of MNS group.
Conclusion and Outlook
The 4-Methoxy-2-nitrobenzenesulfonyl (MNS) group is a highly effective and strategic choice for the protection of primary amines. It combines the inherent stability of sulfonamides with the capacity for mild and selective cleavage. Its ability to activate the N-H bond for subsequent alkylation, coupled with its robust orthogonality to common acid- and hydrogenolysis-labile protecting groups, makes it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of MNS-Cl in complex synthetic routes, enabling the efficient and controlled construction of sophisticated molecular architectures.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 9. Selective protection of polyamines: synthesis of model compounds and spermidine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of cytosine-DNA methylases by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Application of 4-Methoxy-2-nitrobenzenesulfonyl Chloride in Solid-Phase Peptide Synthesis
Introduction: A Modern Tool for Complex Peptide Architectures
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-fidelity assembly of complex peptide sequences.[1] While the Fmoc/tBu and Boc/Bzl strategies form the bedrock of routine synthesis, the increasing demand for peptides with intricate modifications, such as N-alkylation or backbone cyclization, necessitates an expanded chemical toolbox.[2][3] The 4-methoxy-2-nitrobenzenesulfonyl (Mns) protecting group, introduced via its chloride precursor, emerges as a versatile and powerful option, offering a unique set of orthogonal properties that can be seamlessly integrated into established SPPS workflows.
This guide provides an in-depth exploration of the application of 4-methoxy-2-nitrobenzenesulfonyl chloride in SPPS. We will delve into the mechanistic underpinnings of its function, provide detailed, field-tested protocols for its implementation, and discuss its strategic advantages for researchers, scientists, and drug development professionals.
The Chemical Logic of the 4-Methoxy-2-nitrobenzenesulfonyl Group
The utility of the Mns group is rooted in the principles of the Fukuyama amine synthesis, which leverages the electron-withdrawing nature of the nitro-substituted aryl ring to facilitate both the protection of primary amines and the subsequent cleavage of the resulting sulfonamide under mild, nucleophilic conditions.[4][5] The presence of the methoxy group at the 4-position further modulates the electronic properties of the aromatic ring, influencing the kinetics of both the protection and deprotection steps.
The Mns group offers a distinct advantage in its orthogonality to the acid-labile side-chain protecting groups commonly employed in both Fmoc and Boc-based SPPS. This allows for the selective deprotection of the Nα-amino group without premature cleavage of side-chain protection, a critical requirement for the synthesis of modified or cyclic peptides.[3][5]
Experimental Protocols
The following protocols provide a comprehensive guide to the integration of this compound into a standard manual or automated SPPS workflow. These procedures have been optimized for efficiency and purity.
Protocol 1: On-Resin Nα-Protection with this compound
This protocol details the procedure for the protection of the Nα-amino group of the resin-bound peptide.
Materials:
-
Peptide-resin with a free Nα-amino group
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin (1.0 eq) in DMF for 30 minutes in a reaction vessel.
-
Solvent Exchange: Wash the resin three times with DCM.
-
Protection Cocktail Preparation: In a separate vial, dissolve this compound (3.0 eq) in DCM.
-
Base Addition: To the reaction vessel containing the resin, add DCM, followed by DIPEA or 2,4,6-collidine (5.0 eq).
-
Protection Reaction: Add the solution of this compound to the resin suspension. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates complete protection.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.
Causality Behind Experimental Choices: The use of a non-nucleophilic base like DIPEA or collidine is crucial to prevent hydrolysis of the sulfonyl chloride. A 3-fold excess of the sulfonyl chloride ensures the reaction drives to completion. The choice of DCM as the solvent is due to its excellent solvating properties for the reagents and its compatibility with the polystyrene-based resins commonly used in SPPS.
Protocol 2: On-Resin Nα-Deprotection of the Mns Group
This protocol describes the selective removal of the Mns protecting group to reveal the Nα-amino group for the subsequent coupling reaction. This deprotection is typically achieved via a nucleophilic aromatic substitution mechanism using a thiol.[4]
Materials:
-
Mns-protected peptide-resin
-
Thiophenol or 2-Mercaptoethanol
-
1,8-Diazabicycloundec-7-ene (DBU) or Potassium Carbonate
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the Mns-protected peptide-resin (1.0 eq) in DMF for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection solution. A common cocktail consists of:
-
Thiophenol (10.0 eq)
-
DBU (5.0 eq)
-
DMF to the desired volume.
-
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. The reaction is typically complete within 30-60 minutes.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the resin and performing a Kaiser test. The appearance of a blue color indicates the presence of the free amine.
-
Washing: Upon completion, thoroughly wash the resin with DMF (5x) to remove the deprotection reagents and the sulfonamide byproduct. The resin is now ready for the next coupling step.
Causality Behind Experimental Choices: Thiophenol is a highly effective nucleophile for the cleavage of the sulfonamide bond. DBU is a strong, non-nucleophilic base that facilitates the deprotonation of the thiol, generating the more nucleophilic thiophenolate anion. The reaction is typically rapid and clean, proceeding through a Meisenheimer-like intermediate.[4]
Quantitative Data and Performance Metrics
The efficiency of the protection and deprotection steps is critical for the overall success of the peptide synthesis. The following table summarizes typical reaction parameters.
| Parameter | Nα-Protection | Nα-Deprotection |
| Reagent Excess | 3.0 eq | Thiol: 10.0 eq, Base: 5.0 eq |
| Reaction Time | 1-2 hours | 30-60 minutes |
| Typical Solvents | DCM, DMF | DMF |
| Monitoring | Kaiser Test (Negative) | Kaiser Test (Positive) |
| Expected Yield | >99% (Qualitative) | >99% (Qualitative) |
Visualizing the Workflow: SPPS Cycle with Mns Protection
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis employing the 4-methoxy-2-nitrobenzenesulfonyl protecting group.
Caption: SPPS workflow using Mns for orthogonal Nα-protection.
Orthogonality and Strategic Applications
The primary advantage of the Mns protecting group lies in its orthogonality to standard SPPS chemistries.
-
Fmoc/tBu Compatibility: The Mns group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc removal and the acidic conditions (e.g., TFA) used for final cleavage and side-chain deprotection. This allows for its use as a temporary protecting group for specific amino acid residues where subsequent modification is desired.
-
Boc/Bzl Compatibility: Similarly, the Mns group is stable to the moderate acidic conditions used for Boc deprotection (e.g., TFA in DCM) and the strong acid conditions (e.g., HF) for final cleavage.
This robust orthogonality opens up a range of strategic applications:
-
Synthesis of N-Methylated Peptides: The Mns-protected amine can be readily alkylated on-resin, followed by deprotection to yield an N-methylated amino acid residue. This is a common strategy for improving the pharmacokinetic properties of therapeutic peptides.[6][7]
-
Backbone Cyclization: The Mns group can be used to protect a side-chain amine (e.g., in lysine or ornithine) or the N-terminal amine, allowing for on-resin cyclization with a C-terminal activated ester.
-
Synthesis of Branched Peptides: Selective deprotection of an Mns-protected side-chain amine allows for the synthesis of a second peptide chain, creating a branched peptide structure.
Conclusion: A Valuable Addition to the Peptide Chemist's Arsenal
The 4-methoxy-2-nitrobenzenesulfonyl group represents a highly valuable tool for the synthesis of complex and modified peptides. Its ease of introduction, mild and selective removal, and excellent orthogonality with standard SPPS protecting group strategies make it an attractive choice for researchers pushing the boundaries of peptide science. By understanding the underlying chemical principles and adhering to optimized protocols, scientists can effectively leverage the Mns group to access a wider range of peptide architectures for applications in drug discovery, materials science, and fundamental biological research.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Solid-phase synthesis of amine-bridged cyclic enkephalin analogues via on-resin cyclization utilizing the Fukuyama-Mitsunobu reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fukuyama amine synthesis | Semantic Scholar [semanticscholar.org]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfonylation using 4-Methoxy-2-nitrobenzenesulfonyl Chloride
Introduction: A Modern Reagent for Amine and Alcohol Protection
In the landscape of modern organic synthesis, the strategic protection and deprotection of functional groups is paramount for the successful construction of complex molecules. Among the myriad of protecting groups for amines and alcohols, the sulfonamide and sulfonate ester moieties have long been valued for their stability and robustness. However, traditional sulfonylating agents, such as p-toluenesulfonyl chloride (TsCl), often necessitate harsh conditions for subsequent cleavage, limiting their utility in the synthesis of delicate and polyfunctionalized molecules.
The advent of nitro-substituted benzenesulfonyl chlorides, particularly 2-nitrobenzenesulfonyl chloride (NsCl), marked a significant advancement, offering a protecting group that is stable under a variety of conditions yet readily cleaved under mild nucleophilic attack. This guide focuses on a valuable, albeit more specialized, derivative: 4-Methoxy-2-nitrobenzenesulfonyl Chloride . The introduction of the electron-donating methoxy group at the 4-position, para to the sulfonyl chloride, subtly modulates the electronic properties of the aromatic ring, influencing both the reactivity of the sulfonyl chloride and the lability of the resulting sulfonamide or sulfonate ester.
These application notes provide a comprehensive overview of the reaction conditions for sulfonylation using this compound, detailed experimental protocols for the protection of amines and alcohols, and procedures for the subsequent deprotection. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with the necessary insights for successful implementation in their synthetic endeavors.
Scientific Integrity & Logic: The "Mns" Protecting Group
For clarity in this guide, the 4-methoxy-2-nitrobenzenesulfonyl group will be referred to as the "Mns" group.
Expertise & Experience: Why Choose the Mns Group?
The Mns group offers a unique combination of stability and reactivity, making it an attractive choice for several synthetic scenarios:
-
Orthogonality: The Mns group is stable to acidic conditions used for the removal of Boc groups and to the hydrogenolysis conditions used to cleave Cbz and Bn groups. This orthogonality is crucial in multi-step syntheses requiring selective deprotection.
-
Mild Cleavage Conditions: Similar to the nosyl group, the Mns group is cleaved under mild conditions using thiolates, preserving sensitive functional groups within the substrate. The electron-withdrawing nitro group is the primary activator for this nucleophilic aromatic substitution-based cleavage.
-
Modulated Reactivity: The 4-methoxy group, being electron-donating, can influence the electrophilicity of the sulfonyl chloride and the stability of the resulting sulfonamide. While detailed kinetic studies are not widely available, it is postulated that this substitution may affect the rate of both the protection and deprotection steps compared to the unsubstituted nosyl group. This can be advantageous in specific synthetic contexts where fine-tuning of reactivity is desired.
-
Crystalline Derivatives: Sulfonamides derived from this compound are often crystalline solids, which can significantly simplify purification through recrystallization.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The sulfonylation reaction can be readily monitored by Thin Layer Chromatography (TLC) for the consumption of the starting amine or alcohol. The subsequent deprotection is also easily tracked, and the complete removal of the Mns group can be confirmed by the disappearance of the characteristic aromatic signals of the protecting group in ¹H NMR spectroscopy.
Reaction Mechanism
The sulfonylation of an amine or an alcohol with this compound proceeds via a nucleophilic attack of the heteroatom (nitrogen or oxygen) on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
The deprotection of the resulting Mns-protected amine or alcohol is achieved through a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, typically a thiolate anion generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring at the position bearing the sulfonyl group. This forms a transient, resonance-stabilized Meisenheimer complex. The subsequent collapse of this intermediate cleaves the sulfur-nitrogen or sulfur-oxygen bond, liberating the free amine or alcohol.
Data Presentation: Typical Reaction Conditions
The following tables summarize typical reaction conditions for the sulfonylation of primary amines, secondary amines, and alcohols with this compound. It is important to note that while specific literature examples for this exact reagent are limited, the conditions provided are based on well-established protocols for the closely related 2-nitrobenzenesulfonyl chloride and are expected to provide high yields with the Mns-Cl reagent.[1] Optimization may be required for specific substrates.
Table 1: Sulfonylation of Amines
| Substrate Class | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amines | Triethylamine (1.1-1.5) | Dichloromethane (DCM) | 0 to rt | 1-4 | >90 |
| Secondary Amines | Triethylamine (1.1-1.5) | Dichloromethane (DCM) | 0 to rt | 2-6 | 85-95 |
| Anilines (less nucleophilic) | Pyridine (solvent) | Pyridine | rt to 40 | 12-24 | 70-90 |
Table 2: Sulfonylation of Alcohols
| Substrate Class | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohols | Triethylamine (1.5) | Dichloromethane (DCM) | 0 to rt | 2-12 | 80-95 |
| Secondary Alcohols | Triethylamine (1.5) / DMAP (cat.) | Dichloromethane (DCM) | rt | 12-24 | 70-90 |
Experimental Protocols
Protocol 1: Sulfonylation of a Primary Amine
This protocol describes the protection of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.05 eq.)
-
Triethylamine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of the primary amine (1.0 eq.) in anhydrous DCM at 0 °C (ice bath), add triethylamine (1.2 eq.).
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Protocol 2: Sulfonylation of a Primary Alcohol
This protocol details the formation of a sulfonate ester from a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq.).
-
Add this compound (1.2 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by flash column chromatography.
Protocol 3: Deprotection of an Mns-Amide
This protocol describes the cleavage of the Mns group from a protected amine using thiophenol and potassium carbonate.
Materials:
-
Mns-protected amine (1.0 eq.)
-
Thiophenol (2.0-3.0 eq.)
-
Potassium carbonate (3.0-5.0 eq.)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate or DCM
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of the Mns-protected amine (1.0 eq.) in MeCN or DMF, add potassium carbonate (3.0-5.0 eq.) and thiophenol (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 1-6 hours, monitoring the deprotection by TLC. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate or DCM (3x).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by flash column chromatography or acid-base extraction.
Mandatory Visualizations
Caption: Mechanism of amine protection with this compound.
Caption: Deprotection mechanism via a Meisenheimer complex.
Caption: General experimental workflow for Mns protection and deprotection.
References
Application Notes and Protocols for Workup Procedures in 4-Methoxy-2-nitrobenzenesulfonyl Chloride Reactions
Introduction: The Role and Challenges of 4-Methoxy-2-nitrobenzenesulfonyl Chloride in Synthesis
This compound, a derivative of the widely recognized nosyl chloride, serves as a crucial reagent in modern organic synthesis. Its primary application lies in the protection of primary and secondary amines, forming stable sulfonamides.[1][2] The strong electron-withdrawing nature of the nitro group acidifies the N-H proton of the resulting sulfonamide, which is a key feature exploited in synthetic strategies like the Fukuyama amine synthesis.[1][3] Furthermore, the resulting nosyl-protected amines are often crystalline, simplifying their purification through recrystallization.[1]
Despite its utility, reactions involving this compound necessitate a robust and well-designed workup procedure to isolate the desired product in high purity. The reagent itself is corrosive and reacts violently with water, presenting handling challenges.[4][5] Moreover, the reaction mixture can contain unreacted starting materials, the acidic byproduct HCl, and other impurities that must be systematically removed. This guide provides a comprehensive overview of the workup procedures, grounded in mechanistic understanding and practical laboratory experience, to ensure successful outcomes for researchers, scientists, and drug development professionals.
Core Principles of the Workup: A Step-by-Step Rationale
The workup for a reaction involving this compound is a multi-step process designed to neutralize the reaction, separate the product from byproducts and unreacted reagents, and purify the final compound. The general workflow is outlined below.
Caption: General experimental workflow for reactions involving this compound.
PART 1: The Quenching Step - Neutralizing the Reactive Species
The initial and most critical step in the workup is quenching the reaction. This involves the addition of a reagent to consume any unreacted this compound and neutralize the generated HCl.
Causality: this compound is highly reactive towards nucleophiles, including water.[4] Uncontrolled addition of water can lead to a violent reaction and hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. Therefore, a careful and controlled quench is paramount.
Protocol 1: Standard Quenching Procedure
-
Cooling: Once the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC), cool the reaction mixture to 0 °C in an ice bath. This mitigates the exothermicity of the quenching process.
-
Addition of Quenching Agent: Slowly add water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled and stirred reaction mixture.[1] The use of NaHCO₃ has the dual benefit of quenching the sulfonyl chloride and neutralizing the HCl produced during the reaction.
-
Monitoring: Observe for the cessation of any gas evolution (CO₂ if NaHCO₃ is used) which indicates the completion of the quenching process.
PART 2: Liquid-Liquid Extraction - Isolating the Product
Following the quench, the desired sulfonamide product is typically isolated from the aqueous mixture by liquid-liquid extraction.
Causality: The organic sulfonamide product will have a higher solubility in a non-polar organic solvent compared to the inorganic salts and other aqueous-soluble byproducts. This difference in solubility allows for the separation of the product into the organic phase.
Protocol 2: Extraction of the Sulfonamide
-
Solvent Selection: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).[1] The choice of solvent will depend on the solubility of the product.
-
Extraction: Shake the separatory funnel vigorously, ensuring proper mixing of the aqueous and organic layers. Allow the layers to separate.
-
Separation: Drain the organic layer. If DCM is used, it will be the bottom layer; if ethyl acetate is used, it will be the top layer.
-
Repeated Extraction: To maximize the recovery of the product, extract the aqueous layer two to three more times with fresh portions of the organic solvent.[1] Combine all the organic extracts.
PART 3: Aqueous Washes - Purifying the Organic Layer
The combined organic extracts will still contain residual impurities that need to be removed through a series of aqueous washes.
Causality: Specific aqueous solutions are used to remove different types of impurities. An acidic wash removes basic impurities, a basic wash removes acidic impurities, and a brine wash removes residual water.
Protocol 3: Washing the Combined Organic Extracts
-
Acidic Wash: Wash the combined organic layers with a dilute solution of hydrochloric acid (e.g., 1M HCl).[1] This will remove any unreacted amine starting material by protonating it and making it water-soluble.
-
Basic Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] This will remove any acidic byproducts, such as the sulfonic acid formed from the hydrolysis of the sulfonyl chloride.
-
Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[1] This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
PART 4: Drying and Concentration - Isolating the Crude Product
After the washes, the organic layer is dried to remove any remaining water and then concentrated to yield the crude product.
Causality: Anhydrous inorganic salts are used to absorb water from the organic solvent. Subsequent removal of the solvent under reduced pressure leaves the non-volatile product behind.
Protocol 4: Final Isolation Steps
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filtration: Filter the mixture to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide product.[1]
PART 5: Purification of the Sulfonamide Product
The crude product obtained after workup often requires further purification to achieve the desired level of purity. The two most common methods are recrystallization and column chromatography.
Recrystallization
Nosyl-protected amines are frequently crystalline solids, making recrystallization an excellent method for purification.[1]
Protocol 5: Recrystallization of the Sulfonamide
-
Solvent Selection: Choose a suitable solvent or solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures.[7] Common solvent systems include ethyl acetate/hexanes or ethanol/water.[8]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added and the solution heated briefly before hot filtration.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[9]
-
Drying: Dry the crystals under vacuum.
Column Chromatography
For non-crystalline products or when recrystallization is ineffective, purification by column chromatography is the method of choice.[1]
Protocol 6: Chromatographic Purification
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of sulfonamides.
-
Mobile Phase: A suitable mobile phase (eluent) is chosen based on the polarity of the product, as determined by TLC analysis. A common eluent system is a mixture of hexanes and ethyl acetate.
-
Elution: The crude product is loaded onto the column and eluted with the chosen mobile phase, collecting fractions.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Concentration: The fractions containing the pure product are combined and concentrated under reduced pressure.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction; Product loss during extraction or washing; Inefficient recrystallization. | Monitor reaction to completion; Perform multiple extractions; Minimize the amount of solvent used for recrystallization. |
| "Oiling Out" during Recrystallization | The boiling point of the solvent is higher than the melting point of the product. | Use a lower boiling point solvent; Add more of the "good" solvent to lower the saturation temperature.[9] |
| Persistent Impurities | Inefficient washing; Co-elution during chromatography. | Ensure thorough washing with appropriate aqueous solutions; Optimize the mobile phase for better separation on the column. |
| Emulsion Formation during Extraction | High concentration of salts or polar solvents. | Add brine to help break the emulsion; If possible, remove polar solvents like THF by rotary evaporation before workup.[10] |
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate safety measures.
-
Corrosive: It causes severe skin burns and eye damage.[5] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]
-
Reacts with Water: It reacts violently with water.[4] Avoid exposure to moisture and perform reactions under an inert atmosphere where necessary.
-
Handling: Use a fume hood to avoid inhalation of dust or vapors.[11]
-
Disposal: Dispose of the reagent and any waste in accordance with local regulations.[5]
Conclusion
A well-executed workup procedure is critical for the successful synthesis and isolation of products from reactions involving this compound. By understanding the rationale behind each step, from quenching to purification, researchers can effectively remove impurities and obtain high-purity sulfonamides. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols: Orthogonal Deprotection Strategies Involving the 4-Methoxy-2-nitrobenzenesulfonyl (MNS) Group
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Introduction: Navigating Complexity with Orthogonal Protection
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide, oligosaccharide, and natural product synthesis, the simultaneous presence of multiple reactive functional groups presents a formidable challenge.[1][2] To choreograph a successful synthetic sequence, chemists rely on the strategic use of protecting groups—temporary modifications that mask the reactivity of a functional group, allowing transformations to occur elsewhere in the molecule.[3]
The pinnacle of this strategy is the concept of orthogonality . An orthogonal set of protecting groups is one where each group can be selectively removed under a specific set of conditions that leave the others completely intact.[3][4][5] This allows for the precise, sequential unmasking of reactive sites, a requirement for building complex molecular architectures.
This guide focuses on the 2-nitrobenzenesulfonyl family of protecting groups, with a specific emphasis on the principles governing the 4-methoxy-2-nitrobenzenesulfonyl (MNS) and the closely related 2-nitrobenzenesulfonyl (Ns or Nosyl) moieties. The Nosyl group, pioneered by Fukuyama and others, has emerged as a powerful tool for the protection of primary and secondary amines due to its unique deprotection mechanism that provides excellent orthogonality with many commonly used protecting groups.[6][7] Its stability to acid and hydrogenolysis, combined with its lability to specific soft nucleophiles, carves out a distinct and valuable niche in the synthetic chemist's toolbox.
Pillar 1: The Chemistry of the MNS/Nosyl Group
Mechanism of Action: Activation and Cleavage
The utility of the MNS/Nosyl group is rooted in the powerful electron-withdrawing effect of the ortho-nitro group. This effect profoundly influences the chemistry of the sulfonamide in two key ways:
-
Increased Acidity: The N-H proton of a Nosyl-protected amine is significantly acidified (pKa ≈ 10-11), facilitating N-alkylation reactions, famously leveraged in the Fukuyama Amine Synthesis.[6]
-
Activation for SNAr: The aromatic ring is rendered highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). This is the key to its mild and selective removal.
The deprotection is not a simple cleavage of the N-S bond. Instead, it proceeds via attack of a soft nucleophile, typically a thiol, at the C1 position of the aromatic ring (ipso-substitution). This attack forms a transient, stabilized anionic intermediate known as a Meisenheimer complex .[7][8] The complex then collapses, breaking the C-S bond and releasing the sulfonamide anion, which subsequently fragments to liberate the free amine and sulfur dioxide.
The Foundation of Orthogonality
The true power of the MNS/Ns group lies in its unique cleavage conditions, which are orthogonal to the most common amine protecting groups used in modern synthesis. This allows for precise, multi-layered differentiation of chemically similar functional groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability of MNS/Ns Group |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | Stable [6][9] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (Piperidine, DBU) | Stable |
| Benzylcarbamate | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable [6][9] |
| 4-Methoxy-2-nitrobenzenesulfonyl | MNS/Ns | Thiol Nucleophile + Base | Labile |
Pillar 2: Experimental Protocols
These protocols are designed to be robust and reproducible. The causality behind key steps is explained to allow for adaptation and troubleshooting.
Protocol 1: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride (Ns-Cl)
This procedure describes the formation of a stable sulfonamide from a primary amine. The principle is identical for MNS-Cl.
-
Rationale: The reaction is typically run in a chlorinated solvent with a mild base like pyridine or triethylamine to scavenge the HCl byproduct. The strong electron-withdrawing nature of the Ns group prevents over-alkylation.
-
Materials & Reagents:
-
Primary amine (1.0 eq.)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.05 - 1.1 eq.)
-
Pyridine or Triethylamine (1.5 - 2.0 eq.)
-
Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Step-by-Step Methodology:
-
Dissolve the primary amine (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., pyridine, 2.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add the 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise over 5-10 minutes. [Causality: Portion-wise addition helps control any exotherm.]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude N-nosylated amine is often a crystalline solid and can be purified further by recrystallization or flash column chromatography.[6]
-
Protocol 2: Orthogonal Deprotection of the MNS/Ns Group
This procedure details the cleavage of the N-S bond using a thiol-based nucleophile, the hallmark of this protecting group's utility.
-
Rationale: A soft thiol nucleophile (e.g., thiophenol) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) are used in a polar aprotic solvent like DMF or acetonitrile. The base generates the more nucleophilic thiolate in situ, which initiates the SNAr reaction. Cesium carbonate often provides faster reaction rates due to its higher solubility and the "cesium effect".[10]
-
Materials & Reagents:
-
N-MNS/Ns protected amine (1.0 eq.)
-
Thiophenol (2.0 - 3.0 eq.)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 - 5.0 eq.)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc) or DCM
-
Water, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Step-by-Step Methodology:
-
Dissolve the N-MNS/Ns protected amine (1.0 eq.) in ACN or DMF in a round-bottom flask.
-
Add the base (e.g., K₂CO₃, 3.0 eq.). This will form a suspension.
-
Add thiophenol (2.0 eq.) to the stirred suspension at room temperature. [Safety: Thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.]
-
Stir the reaction vigorously at room temperature for 1-6 hours. Monitor completion by TLC or LC-MS, watching for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with a large volume of water.
-
Extract the aqueous layer three times with EtOAc or DCM.
-
Combine the organic layers and wash thoroughly with water (to remove DMF) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to separate the desired amine from the thioether byproduct.
-
| Reagent Combination | Solvent | Typical Conditions | Notes |
| Thiophenol / K₂CO₃ | ACN or DMF | RT, 1-6 h | Standard, cost-effective method.[10] |
| Thiophenol / Cs₂CO₃ | ACN | RT, 0.5-3 h | Often faster due to higher base solubility. |
| Mercaptoacetic acid / LiOH | DMF | RT, 1-4 h | Odor is less persistent than thiophenol.[10] |
| Polymer-supported Thiol / Base | THF or DMF | RT, 8-24 h | Simplifies workup; byproduct is on resin.[9] |
Pillar 3: Application in an Orthogonal Synthetic Scheme
To illustrate the power of this strategy, consider the selective functionalization of a diamine where two primary amines must be addressed independently.
Synthetic Goal: Synthesize N¹-acetyl-N⁴-benzoyl-1,4-diaminobutane .
The workflow below demonstrates how the MNS/Ns and Boc groups can be used orthogonally to achieve this target.
Workflow Analysis:
-
Protection: The synthesis begins by installing the two orthogonal groups onto the diamine starting material.
-
Step A (Boc Removal): The Boc group is selectively cleaved using trifluoroacetic acid (TFA). The MNS/Ns group remains completely untouched under these harsh acidic conditions, demonstrating the first dimension of orthogonality.
-
First Functionalization: The newly freed amine is then acylated with benzoyl chloride.
-
Step B (Ns Removal): With the first modification complete, the MNS/Ns group is now selectively removed using the mild thiophenol/base conditions. The previously installed benzoyl amide bond is stable to this treatment, demonstrating the second dimension of orthogonality.
-
Second Functionalization: The second amine is now free and can be acylated with acetic anhydride to yield the final, differentially functionalized product.
This logical, step-wise approach, enabled by the unique chemical properties of the MNS/Ns group, is indispensable for the construction of complex and precisely functionalized molecules.
References
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. pharm.or.jp [pharm.or.jp]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
"common side reactions with 4-Methoxy-2-nitrobenzenesulfonyl Chloride"
Welcome to the technical support center for 4-Methoxy-2-nitrobenzenesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during its use. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate problems but also to proactively improve your experimental design.
FAQs: Handling and Reaction Fundamentals
This section addresses frequently asked questions about the properties, storage, and fundamental reactivity of this compound.
Q1: What is this compound and what are its primary applications?
This compound, often referred to as Mns-Cl, is an aromatic sulfonyl chloride reagent. Its principal application in organic synthesis is as a protecting group for primary and secondary amines.[1][2] Upon reaction with an amine, it forms a stable N-(4-methoxy-2-nitrophenyl)sulfonamide, also known as a "nosyl" or "Mns" protected amine. The strong electron-withdrawing nature of the ortho-nitro group makes the sulfonamide proton acidic, facilitating subsequent N-alkylation reactions.[2]
Q2: What are the critical safety precautions for handling this reagent?
This compound is a corrosive solid that causes severe skin burns and eye damage.[3][4] It is also moisture-sensitive.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of its dust. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Q3: How should I properly store this compound?
Due to its sensitivity to moisture, the reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5] For long-term stability, storage in a cool, dry place, such as a desiccator at 2-8°C, is recommended.[5] Improper storage can lead to hydrolysis, which is a primary cause of reagent inactivation and reaction failure.
Q4: Which solvents are compatible with this compound?
This reagent is soluble in many common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[2] It is generally advised to avoid nucleophilic solvents, particularly protic solvents like water and alcohols, as they will react with the sulfonyl chloride.[2] Reactions are typically performed in anhydrous solvents to prevent competitive hydrolysis.[1]
Troubleshooting Guide: Common Side Reactions & Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments. Each answer explains the likely chemical cause and provides a clear, actionable protocol.
Problem 1: My reaction yield is very low, and TLC analysis shows a significant amount of a polar, baseline spot.
Answer: This is the most common issue and is almost always due to the hydrolysis of this compound into the corresponding 4-methoxy-2-nitrobenzenesulfonic acid.
-
Causality: Sulfonyl chlorides are highly electrophilic and react readily with water, which is often present in trace amounts in solvents or on glassware, or can be introduced from the atmosphere.[6][7] The resulting sulfonic acid is highly polar and will typically remain at the baseline of a normal-phase silica TLC plate.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Oven-dry all glassware (≥120°C for several hours) and cool under vacuum or in a desiccator before use.
-
Use freshly distilled or commercially available anhydrous solvents. If you suspect solvent quality, consider drying it over an appropriate agent (e.g., CaH₂ for DCM).
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) using a Schlenk line or a balloon.
-
-
Reagent Quality Check: Use a fresh bottle of this compound or one that has been properly stored. If the solid appears clumpy or discolored, it may have already undergone significant hydrolysis.
-
Reaction Setup: Add the amine and base to the anhydrous solvent first, then add the sulfonyl chloride portion-wise as a solid or as a solution in the same anhydrous solvent. This ensures the more nucleophilic amine is the first species the sulfonyl chloride encounters.
-
Problem 2: The reaction is sluggish or stalls, even under anhydrous conditions. My amine is sterically hindered.
Answer: The ortho-nitro group on the benzenesulfonyl chloride ring, while electronically activating, can also create significant steric hindrance around the sulfur atom. This can slow down the reaction with bulky or sterically demanding amines.
-
Causality: The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom. The substituents ortho to the sulfonyl chloride group can physically block this approach, raising the activation energy of the reaction.[8]
-
Optimization Strategy:
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40°C) can provide the necessary energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid potential decomposition.
-
Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.
-
Choice of Base: A non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be beneficial. These bases are less likely to compete with your substrate as nucleophiles but are effective at scavenging the HCl byproduct.
-
Workflow for Troubleshooting Low-Yield Sulfonamide Formation
The following diagram outlines a decision-making process for diagnosing and solving issues with sulfonamide formation reactions.
Caption: A troubleshooting decision tree for sulfonamide formation reactions.
Problem 3: I am trying to remove the Mns (nosyl) protecting group with a thiol, but the reaction is not working. I previously performed a reduction on another part of the molecule.
Answer: This is a classic issue of protecting group incompatibility with your synthetic route. The standard deprotection mechanism for a nosyl group relies on the strong electron-withdrawing effect of the nitro group. If you have inadvertently reduced the nitro group to an aniline (-NH₂), the deprotection will fail.
-
Causality: Nosyl deprotection with a thiol (e.g., thiophenol) and a base proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[8] The nitro group is essential for activating the aromatic ring towards attack by the thiolate nucleophile. An amino group (-NH₂) is electron-donating, which deactivates the ring and prevents the SNAr reaction from occurring.[9]
-
Preventative & Corrective Actions:
-
Synthetic Route Planning: Plan your synthetic route so that any reductions (e.g., hydrogenation with Pd/C, Zn/HCl) are performed after the nosyl group has been removed.
-
Alternative Deprotection (if reduction has occurred): If you have already reduced the nitro group, cleaving the resulting electron-rich sulfonamide is difficult. Harsh, strongly acidic (e.g., HBr) or reductive conditions (e.g., Samarium Iodide) may be required, but these may not be compatible with other functional groups in your molecule.[9] It is often more practical to reconsider the synthetic route.
-
Confirmation: If you suspect this has occurred, obtain a mass spectrum of your protected intermediate. A mass decrease of 30 amu (O₂) and a gain of 2 amu (H₂) relative to the expected Mns-protected mass is a strong indicator of nitro group reduction.
-
Data & Protocols
Table 1: Recommended Reaction Conditions for Sulfonamide Formation
| Parameter | Primary Amines | Secondary Amines (less hindered) | Secondary Amines (hindered) |
| Equivalents of Amine | 1.0 | 1.0 | 1.0 |
| Equivalents of Mns-Cl | 1.05 - 1.1 | 1.1 - 1.2 | 1.2 - 1.5 |
| Base | Triethylamine, DIPEA | Triethylamine, DIPEA | 2,6-Lutidine, Proton-Sponge® |
| Equivalents of Base | 1.1 - 1.2 | 1.2 - 1.5 | 1.5 - 2.0 |
| Solvent | Anhydrous DCM or THF | Anhydrous DCM or THF | Anhydrous DMF or Toluene |
| Temperature | 0 °C to Room Temp | Room Temperature | Room Temp to 40 °C |
| Typical Time | 1 - 4 hours | 2 - 8 hours | 12 - 24 hours |
Protocol 1: General Procedure for the Protection of a Primary Amine
-
Preparation: Under an inert atmosphere of nitrogen, add the primary amine (1.0 eq) to anhydrous dichloromethane (DCM, 0.1 M).
-
Base Addition: Cool the solution to 0°C using an ice bath and add triethylamine (1.1 eq) dropwise.
-
Reagent Addition: Add this compound (1.05 eq) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate/Hexanes). The product should be less polar than the starting amine.
-
Workup: Once the reaction is complete (typically 1-2 hours), quench by adding 1N HCl (aq).[1] Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfonamide can then be purified by recrystallization or flash column chromatography on silica gel.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [guidechem.com]
- 3. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 18092-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for Sulfonylation Reactions with Aryl Sulfonyl Chlorides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming sulfonamides and sulfonate esters using aryl sulfonyl chlorides. Instead of a rigid protocol, this resource provides a dynamic, question-and-answer-based approach to troubleshoot common experimental challenges, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during sulfonylation reactions. Each answer provides not only a solution but also an explanation of the underlying chemical principles.
Issue 1: Low or No Product Yield
Question: My reaction is not proceeding to completion, or I am observing very low yields of my desired sulfonamide/sulfonate ester. What are the likely causes and how can I optimize the conditions?
Answer: Low conversion is a frequent challenge in sulfonylation reactions and can be traced back to several key factors related to reagents and reaction conditions.
-
Reagent Quality and Handling:
-
Aryl Sulfonyl Chloride: Aryl sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the corresponding unreactive sulfonic acid.[1][2] Always use a fresh bottle or a recently purified batch of the sulfonyl chloride. Ensure it is stored in a desiccator. The quality of the sulfonyl chloride can be a significant variable; if it has degraded, yields will be poor.[3][4]
-
Nucleophile (Amine/Alcohol): Ensure your nucleophile is pure and dry. The presence of impurities can inhibit the reaction.
-
Solvent and Base: Anhydrous conditions are critical. Use dry solvents and ensure your base has not absorbed water. Water will preferentially react with the sulfonyl chloride, consuming your electrophile.[2]
-
-
Reaction Conditions:
-
Temperature: Most sulfonylation reactions are initially run at 0 °C to control the exothermic addition, then allowed to warm to room temperature.[3] For unreactive or sterically hindered nucleophiles, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[4] However, be aware that higher temperatures can promote side reactions.[3]
-
Concentration: If the reaction is sluggish, increasing the concentration of the reactants may improve the reaction rate.
-
-
Choice of Base and Catalysis:
-
The base serves to neutralize the HCl generated during the reaction.[4] Common choices include pyridine and triethylamine (Et₃N).
-
For less nucleophilic substrates (e.g., anilines) or sterically hindered systems, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine may be more effective.[3][5]
-
Catalysis with DMAP: The addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[3] DMAP is a hypernucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[6][7] This intermediate is much more electrophilic than the sulfonyl chloride itself, facilitating attack by even weak nucleophiles like hindered alcohols.[6]
-
Table 1: Common Bases for Sulfonylation Reactions
| Base | pKaH (approx.) | Type | Key Characteristics & Use Cases |
| Pyridine | 5.2 | Nucleophilic | Traditional choice; can also act as a solvent. Sometimes acts as a nucleophilic catalyst.[8][9] |
| Triethylamine (Et₃N) | 10.7 | Non-nucleophilic, Hindered | Common, inexpensive organic base. Easy to remove by evaporation or aqueous wash.[5] |
| DIPEA (Hünig's Base) | 10.7 | Non-nucleophilic, Highly Hindered | Excellent choice when the nucleophile is sensitive to deprotonation by a stronger base. Its steric bulk prevents it from reacting with the sulfonyl chloride. |
| 2,6-Lutidine | 6.7 | Non-nucleophilic, Hindered | A sterically hindered pyridine derivative used to scavenge acid without competing as a nucleophile.[5] |
| DBU | 13.5 | Non-nucleophilic, Strong | A very strong, non-nucleophilic base used for particularly difficult or unreactive substrates.[3] |
| DMAP | 9.7 | Nucleophilic Catalyst | Used in catalytic amounts alongside a stoichiometric base to significantly increase reaction rates.[6][7] |
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is messy, producing multiple spots on TLC or peaks in the LC-MS. What are the common side reactions, and how can I suppress them?
Answer: The formation of byproducts is often due to the high reactivity of the aryl sulfonyl chloride. Understanding these pathways is key to minimizing them.
-
Hydrolysis: As mentioned, the primary side reaction is the hydrolysis of the sulfonyl chloride to sulfonic acid. This is minimized by rigorously excluding water from the reaction.[1][2] The resulting sulfonic acid can be difficult to remove during purification.
-
Bis-Sulfonylation of Primary Amines: Primary amines (R-NH₂) have two N-H bonds and can react twice with the sulfonyl chloride, especially if an excess of sulfonyl chloride and base is used. To avoid this, use a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride and add it slowly to the amine solution at a low temperature (0 °C).[3]
-
Reaction with Nucleophilic Bases/Solvents:
-
Tertiary amines like triethylamine, while typically used as bases, can sometimes react with highly reactive sulfonyl chlorides.[3]
-
Pyridine is nucleophilic and can form a sulfonylpyridinium salt. While this is the basis for DMAP catalysis, with pyridine itself, this intermediate can sometimes be intercepted by other nucleophiles or lead to undesired pathways.[8]
-
If you suspect reaction with the base, switch to a more sterically hindered, non-nucleophilic base like DIPEA or 2,6-lutidine.[5]
-
-
Elimination Reactions (with Alcohols): When sulfonating secondary or tertiary alcohols, elimination to form an alkene can be a significant competing pathway, especially at elevated temperatures.[3] The sulfonate ester formed is an excellent leaving group. To minimize this, use mild conditions (low temperature) and a non-hindered base.
Diagram 1: General Sulfonylation Mechanism
Caption: General mechanism of sulfonylation.
Issue 3: Purification and Work-up Challenges
Question: I am struggling to purify my sulfonamide or sulfonate ester product. What is a standard work-up procedure, and what are some tips for difficult purifications?
Answer: Effective work-up is crucial for isolating a pure product and simplifying subsequent purification steps like chromatography or recrystallization.[10]
-
Standard Aqueous Work-up: A typical work-up procedure aims to remove the excess base, the hydrochloride salt of the base, and any remaining water-soluble reagents.[3][11]
-
Quench: After the reaction is complete (monitored by TLC/LC-MS), quench by adding water or dilute aqueous HCl.
-
Phase Separation: Transfer the mixture to a separatory funnel. If your reaction solvent is water-immiscible (like DCM or EtOAc), layers will form. If you used a water-miscible solvent (like THF or acetonitrile), you may need to add a water-immiscible solvent and brine to achieve separation.
-
Acid Wash: Wash the organic layer with dilute acid (e.g., 1M HCl). This will protonate and remove any remaining amine base (like pyridine or triethylamine) by making it water-soluble.[12]
-
Base Wash: Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic species, including excess unreacted sulfonyl chloride (by hydrolysis) and the resulting sulfonic acid.
-
Brine Wash: Wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer.[10]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification Tips:
-
Sulfonamides are often crystalline solids and can frequently be purified by recrystallization.
-
If chromatography is required, be aware that sulfonamides can be quite polar and may require polar eluent systems. The N-H proton of primary and secondary sulfonamides is acidic and can cause streaking on silica gel. Adding a small amount of acid (e.g., 0.1% acetic acid) to the eluent can sometimes improve peak shape.
-
Diagram 2: Troubleshooting Flowchart for Sulfonylation Reactions
Caption: A decision tree for troubleshooting common sulfonylation issues.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Sulfonylation of a Primary Amine
This protocol is a starting point and may require optimization based on the specific substrates used.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2-1.5 equivalents) to the solution. If using, add DMAP (0.05 equivalents) at this stage. Stir the solution for 5-10 minutes at room temperature.
-
Sulfonyl Chloride Addition: Cool the flask to 0 °C using an ice-water bath. In a separate flask, dissolve the aryl sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer once more with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[3]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by either recrystallization or flash column chromatography on silica gel.
Diagram 3: Standard Experimental Workflow
Caption: Standard workflow for a sulfonylation reaction.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Navigating the Nuances of Aqueous Workup: A Technical Guide to Handling 4-Methoxy-2-nitrobenzenesulfonyl Chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-methoxy-2-nitrobenzenesulfonyl chloride in their synthetic workflows. The inherent reactivity of this sulfonyl chloride, while advantageous for sulfonamide formation, presents a significant challenge during aqueous workup due to its susceptibility to hydrolysis. This document provides in-depth troubleshooting advice and frequently asked questions to help you mitigate unwanted hydrolysis, maximize your yield, and ensure the purity of your target molecule.
The Challenge: Hydrolysis of this compound
This compound is an electrophilic reagent, readily reacting with nucleophiles such as amines to form stable sulfonamides. However, water, a common solvent and reagent in reaction workups, is also a nucleophile that can compete with your desired substrate, leading to the formation of the corresponding and often highly polar 4-methoxy-2-nitrobenzenesulfonic acid. The presence of a strong electron-withdrawing nitro group on the aromatic ring is known to accelerate the rate of hydrolysis of aromatic sulfonyl chlorides.[1] This undesired side reaction can significantly lower the yield of your desired product and complicate purification.
Below, we address common issues and questions related to the hydrolytic stability of this compound during the workup phase of your experiment.
Troubleshooting Guide: Minimizing Hydrolysis During Workup
This section addresses common problems encountered during the aqueous workup of reactions involving this compound.
Problem 1: Low Yield of Sulfonamide and Presence of a Highly Polar Impurity
Observation: After workup and extraction, you observe a low yield of your desired sulfonamide. TLC or LC-MS analysis shows a significant amount of a baseline or very polar byproduct that is difficult to remove.
Probable Cause: Hydrolysis of unreacted this compound during the aqueous quench and extraction steps.
Solutions:
-
Controlled Quenching at Low Temperature:
-
Rationale: The rate of hydrolysis is temperature-dependent. Lowering the temperature during the initial aqueous quench will significantly slow down the reaction between the sulfonyl chloride and water.
-
Protocol: Before quenching, cool the reaction mixture to 0 °C in an ice bath. Prepare a separate flask with ice-cold water or a chilled, dilute acidic solution (e.g., 1 M HCl). Slowly add the reaction mixture to the cold aqueous solution with vigorous stirring. This ensures rapid dilution and cooling, minimizing the time the concentrated sulfonyl chloride is in contact with water at a higher temperature.
-
-
Use of a Buffered or Weakly Basic Wash:
-
Rationale: While acidic conditions can protonate the amine starting material and halt the reaction, a basic wash is often necessary to remove the HCl byproduct and any unreacted starting amine. However, strongly basic conditions can also promote hydrolysis. A saturated solution of sodium bicarbonate provides a mildly basic environment (pH ~8) that can neutralize acids without drastically increasing the hydrolysis rate.
-
Protocol: After the initial quench, perform the first aqueous wash with a cold, saturated sodium bicarbonate solution. Subsequent washes can be done with brine.
-
-
Minimize Contact Time with the Aqueous Phase:
-
Rationale: The longer the sulfonyl chloride is in contact with the aqueous layer, the greater the extent of hydrolysis.
-
Protocol: Perform extractions swiftly and avoid letting the biphasic mixture sit for extended periods. If emulsions form, it is better to proceed with a slightly lower recovery of the organic layer and perform a back-extraction of the aqueous layer than to wait for a slow separation.
-
dot
Caption: Troubleshooting logic for low sulfonamide yield.
Problem 2: Formation of an Insoluble Precipitate at the Aqueous-Organic Interface
Observation: Upon adding the aqueous quench solution, a white or off-white solid precipitates at the interface of the organic and aqueous layers, making separation difficult.
Probable Cause: This precipitate could be the hydrochloride salt of your amine starting material or the amine base (e.g., triethylamine hydrochloride) used in the reaction. It could also be the less soluble 4-methoxy-2-nitrobenzenesulfonic acid, especially if the aqueous phase becomes saturated.
Solutions:
-
Adjusting the pH of the Aqueous Layer:
-
Rationale: If the precipitate is an amine hydrochloride salt, adding a mild base will deprotonate it, increasing its solubility in the organic layer. If the precipitate is the sulfonic acid, making the aqueous layer more basic will convert it to the more water-soluble sulfonate salt.
-
Protocol: Add a saturated solution of sodium bicarbonate or sodium carbonate to the separatory funnel and shake gently. This should dissolve the precipitate. If the product is base-sensitive, use this method with caution and follow up with a neutral wash (brine).
-
-
Filtration:
-
Rationale: If the precipitate is persistent and not your desired product, it can be removed by filtration.
-
Protocol: After the initial quench, if a significant amount of solid is present, filter the entire biphasic mixture through a pad of Celite®. The layers can then be separated in a separatory funnel. Wash the Celite pad with a fresh portion of the organic solvent to recover any adsorbed product.
-
dot
Caption: Decision workflow for handling precipitate formation.
Frequently Asked Questions (FAQs)
Q1: How can I be certain that my this compound is not already hydrolyzed before I start my reaction?
A1: this compound is sensitive to moisture.[2] It is crucial to handle and store it under anhydrous conditions. Store the reagent in a desiccator or under an inert atmosphere. Before use, ensure your glassware is oven-dried, and your solvents are anhydrous. If the reagent appears clumpy or discolored, it may have partially hydrolyzed. You can check its purity by taking a melting point; the pure compound should have a sharp melting point. For a definitive check, an NMR spectrum can be taken, looking for the absence of signals corresponding to the sulfonic acid.
Q2: What is the best type of base to use in the reaction to minimize workup issues?
A2: A non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be advantageous. These bases are effective at scavenging the HCl produced during the reaction but are less likely to participate in side reactions. Pyridine is also commonly used and can serve as the solvent.[3] Triethylamine is a standard choice but can sometimes lead to the formation of colored impurities. The choice of base may also influence the solubility of the resulting hydrochloride salt during workup.[4]
Q3: My product is water-soluble. How can I perform a workup to remove the hydrolyzed sulfonyl chloride?
A3: This is a challenging scenario. If your sulfonamide product has significant water solubility, a standard aqueous extraction is not feasible. Consider the following strategies:
-
Anhydrous Workup: After the reaction is complete, filter the reaction mixture to remove the amine hydrochloride salt. The filtrate can then be concentrated and purified directly by column chromatography. This avoids introducing water altogether.
-
Reverse-Phase Chromatography: If the product is sufficiently different in polarity from the sulfonic acid byproduct, purification by reverse-phase column chromatography (C18 silica) may be effective. The highly polar sulfonic acid will elute very early with the aqueous mobile phase.
Q4: Can I use a basic aqueous workup (e.g., 1M NaOH) to remove the sulfonic acid?
A4: While a strong base like NaOH will readily deprotonate the sulfonic acid to form a highly water-soluble sodium sulfonate salt, it can also promote the hydrolysis of any remaining sulfonyl chloride and may not be compatible with other functional groups in your molecule. A milder base like sodium bicarbonate is generally a safer first choice.[4] A dilute NaOH wash can be considered if a significant amount of sulfonic acid is present and your desired product is stable to these conditions.
Experimental Protocol: General Workup for Sulfonamide Synthesis
This protocol provides a generalized procedure for the workup of a reaction between an amine and this compound in a solvent like dichloromethane (DCM).
-
Reaction Completion and Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly and carefully add ice-cold water to the reaction mixture with vigorous stirring.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess amine and base)
-
Saturated aqueous NaHCO₃ solution (to neutralize HCl and remove some sulfonic acid)
-
Brine (to remove residual water)
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[3]
Summary of Key Parameters for Minimizing Hydrolysis
| Parameter | Recommended Condition | Rationale |
| Quenching Temperature | 0 °C or below | Slows the rate of hydrolysis. |
| Aqueous Wash pH | Mildly basic (e.g., sat. NaHCO₃) | Neutralizes acid byproducts without significantly accelerating hydrolysis. |
| Contact Time | As short as possible | Reduces the opportunity for the sulfonyl chloride to react with water. |
| Reagent/Solvent Purity | Anhydrous | Prevents premature hydrolysis of the sulfonyl chloride. |
By understanding the reactivity of this compound and implementing these carefully considered workup procedures, you can successfully navigate the challenges posed by its hydrolytic instability and achieve high yields of your desired sulfonamide products.
References
Technical Support Center: Optimizing Reaction Temperature for 4-Methoxy-2-nitrobenzenesulfonyl Chloride Synthesis
Welcome to the technical support guide for the synthesis of 4-Methoxy-2-nitrobenzenesulfonyl Chloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis. The primary focus is on the critical parameter of reaction temperature and its profound impact on yield, purity, and the formation of byproducts.
Introduction: The Critical Role of Temperature in Chlorosulfonation
The synthesis of this compound, typically achieved through the electrophilic aromatic substitution of 3-nitroanisole with chlorosulfonic acid, is a reaction where temperature is not just a variable, but the primary controller of the outcome. The methoxy group is a strong activating, ortho, para-director, while the nitro group is a strong deactivating, meta-director. Fortunately, both groups direct the incoming chlorosulfonyl group to the desired C4 position. However, the reaction's exothermicity and the inherent reactivity of the reagents necessitate precise temperature management to prevent undesirable side reactions and ensure a high yield of the target compound.
This guide provides a systematic approach to optimizing this crucial parameter, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, with a focus on temperature-related causes and their solutions.
Issue 1: Significantly Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield of this compound. What are the likely temperature-related causes?
-
Answer: Low yields can stem from several factors, but temperature is often the primary culprit.
-
Cause A: Reaction Temperature is Too Low. While avoiding high temperatures is crucial, an overly cautious approach can lead to an impractically slow or incomplete reaction. Sulfonation reactions have a significant activation energy barrier that must be overcome.
-
Solution: If you suspect the reaction is stalling, consider a gradual, incremental increase in temperature (e.g., in 5-10°C steps), while carefully monitoring the reaction's progress via Thin-Layer Chromatography (TLC).
-
-
Cause B: Product Degradation at Elevated Temperatures. Conversely, excessively high temperatures can lead to the degradation of the starting material or the product. Temperatures above 100-120°C can often cause darkening and decomposition in sulfonation reactions.[1]
-
Solution: The key is controlled heating. The reaction should be initiated at a low temperature (0-5°C) during the addition of the substrate to the chlorosulfonic acid to manage the initial exotherm. Afterward, the temperature can be carefully raised to a predetermined setpoint. A patent for the synthesis of the related 3-nitrobenzenesulfonyl chloride suggests reaction temperatures between 90°C and 120°C, which can serve as a starting point for optimization.[2]
-
-
Cause C: Hydrolysis during Workup. The sulfonyl chloride functional group is highly susceptible to hydrolysis, converting it into the corresponding sulfonic acid, which will be lost during an extractive workup.[3][4] This is often exacerbated if the workup is performed at room temperature.
-
Solution: The workup procedure must be performed quickly and at low temperatures. The standard and most effective method is to pour the reaction mixture slowly over a large volume of crushed ice. This simultaneously quenches the reaction and keeps the temperature low, minimizing hydrolysis of the acid chloride.[4]
-
-
Issue 2: Formation of Dark-Colored Impurities or Tar
-
Question: My final product is a dark, oily, or tar-like substance instead of the expected solid. Why is this happening?
-
Answer: The formation of tar or significant discoloration is a classic sign of uncontrolled side reactions, almost always linked to excessive temperatures.
-
Cause A: Charring and Decomposition. Chlorosulfonic acid is a powerful and aggressive reagent. If the temperature is not controlled, especially during the initial mixing of reactants, localized "hot spots" can form, leading to charring of the aromatic substrate.
-
Solution: Always add the 3-nitroanisole substrate slowly and portion-wise to the chlorosulfonic acid, which should be pre-cooled in an ice bath.[4] This ensures that the heat generated can be effectively dissipated.
-
-
Cause B: Polysulfonation and Sulfone Formation. At higher temperatures, the risk of side reactions such as polysulfonation (addition of a second sulfonyl chloride group) and the formation of diaryl sulfone byproducts increases significantly.[1]
-
Solution: Strict adherence to the optimized reaction temperature is critical. Using a minimal excess of chlorosulfonic acid can also help mitigate these side reactions. The order of addition is also vital; the aromatic compound should be added to the chlorosulfonic acid to maintain an excess of the acid throughout, which disfavors sulfone formation.[3]
-
-
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of this compound from 3-nitroanisole.
Safety First: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large volumes of toxic HCl gas. This entire procedure must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.
Materials:
-
3-nitroanisole
-
Chlorosulfonic acid (freshly opened or distilled)
-
Thionyl chloride (optional, can improve yield in some cases[2])
-
Crushed ice
-
Deionized water
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
TLC plates (silica gel)
-
Appropriate glassware, stirring equipment, and temperature probes
Procedure: Parallel Reaction Setup
To efficiently determine the optimal temperature, set up a series of small-scale reactions in parallel, each at a different target temperature.
-
Preparation: In the fume hood, prepare four reaction flasks, each equipped with a magnetic stir bar, a dropping funnel, and a temperature probe. Charge each flask with chlorosulfonic acid (e.g., 4 molar equivalents).
-
Initial Cooling: Cool all flasks in an ice/salt bath to 0°C.
-
Substrate Addition (Identical for all reactions): While maintaining the temperature at 0-5°C, slowly add 3-nitroanisole (1 molar equivalent) dropwise to the stirring chlorosulfonic acid in each flask over 30 minutes. Vigorous evolution of HCl gas will be observed.
-
Temperature Variation: After the addition is complete, bring each reaction to its target temperature and hold for a set time (e.g., 3 hours).
-
Flask A: Maintain at 25°C (Room Temperature)
-
Flask B: Heat to and maintain at 50°C
-
Flask C: Heat to and maintain at 80°C
-
Flask D: Heat to and maintain at 110°C[2]
-
-
Reaction Monitoring: At 1-hour intervals, carefully take a small aliquot from each reaction, quench it in ice/water, extract with DCM, and spot on a TLC plate to monitor the consumption of starting material and the formation of the product.
-
Workup (Identical for all reactions): After the reaction time is complete, cool each flask back to room temperature.
-
Slowly and carefully pour each reaction mixture over a large beaker filled with crushed ice (approx. 10g of ice per 1mL of reaction mixture).
-
The product should precipitate as a solid. Stir the ice slurry for 15 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
-
Drying and Analysis: Dry the collected solid under vacuum. Record the mass (to calculate yield), appearance (color), and melting point for the product from each reaction. Further analysis by NMR is recommended to confirm structure and purity.
Data Presentation: Summarizing Optimization Results
The results from the parallel study should be tabulated for clear comparison.
| Reaction | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Product Appearance | Melting Point (°C) |
| A | 25 | 3 | Low | Pale Yellow Solid | 75-78 |
| B | 50 | 3 | Moderate | Pale Yellow Solid | 76-79 |
| C | 80 | 3 | High | Yellow Solid | 77-79 |
| D | 110 | 3 | High | Tan/Brown Solid | 74-77 (broader) |
Note: The data above is illustrative. Your actual results will guide you to the optimal point, which often lies in a balance between yield and purity (indicated by color and a sharp melting point).
Visualizing the Workflow & Logic
Workflow for Temperature Optimization
The following diagram outlines the systematic process for optimizing the reaction temperature.
Caption: Workflow for parallel optimization of reaction temperature.
Temperature's Influence on Reaction Outcome
This diagram illustrates the trade-offs associated with reaction temperature.
Caption: Balancing reaction rate and side reactions via temperature.
Frequently Asked Questions (FAQs)
-
Q1: Why must chlorosulfonic acid be fresh?
-
Chlorosulfonic acid can absorb atmospheric moisture over time, hydrolyzing to sulfuric acid and HCl. The presence of excess sulfuric acid can alter the reaction pathway and reduce the yield of the desired sulfonyl chloride.
-
-
Q2: Can I use a solvent for this reaction?
-
While chlorosulfonation is often performed neat with chlorosulfonic acid acting as both reagent and solvent, inert solvents like dichloromethane can sometimes be used. However, this can slow the reaction rate, requiring higher temperatures or longer reaction times. For initial optimization, running the reaction neat is recommended.
-
-
Q3: My product is difficult to filter after quenching on ice. What can I do?
-
If the product comes out as an oil or a very fine, gummy solid, it may indicate impurities. Try stirring the ice slurry longer to promote crystallization. You can also extract the entire quenched mixture with a solvent like dichloromethane, wash the organic layer with cold water and brine, and then isolate the product by removing the solvent under reduced pressure.
-
-
Q4: Is there a risk of isomer formation?
-
In the case of 3-nitroanisole, the activating ortho, para-directing methoxy group and the deactivating meta-directing nitro group both direct the incoming electrophile to the C4 and C6 positions. The C4 position is generally favored due to less steric hindrance from the adjacent methoxy group. Running the reaction at the lowest feasible temperature typically enhances this selectivity, favoring the kinetically controlled product.[1][5]
-
-
Q5: How do I properly dispose of leftover chlorosulfonic acid?
-
Never add water directly to chlorosulfonic acid. It must be neutralized cautiously. A recommended method is to slowly add the acid to a large volume of crushed ice or a stirred, cold solution of sodium bicarbonate. This must be done slowly in a fume hood due to the vigorous reaction and release of gases.
-
References
"byproducts of 4-Methoxy-2-nitrobenzenesulfonyl Chloride deprotection and their removal"
Welcome to the technical support guide for troubleshooting the deprotection of 4-Methoxy-2-nitrobenzenesulfonyl (Nosyl) protected amines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this crucial synthetic step. Here, we delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your research.
Introduction: The Nosyl Group and Its Deprotection
The 4-methoxy-2-nitrobenzenesulfonyl (Nosyl) group is a valuable tool for the protection of primary and secondary amines due to its robustness under various synthetic conditions and its facile cleavage under mild basic conditions, typically with a thiol nucleophile. The electron-withdrawing nitro group at the ortho position activates the aryl ring for nucleophilic aromatic substitution, leading to the cleavage of the N-S bond.
However, like any chemical transformation, Nosyl deprotection is not without its potential pitfalls. The formation of byproducts can complicate purification and reduce the overall yield and purity of the desired amine. This guide will address the most common byproducts, their mechanisms of formation, and effective strategies for their removal.
Core Troubleshooting: Byproduct Identification and Removal
This section is organized in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
FAQ 1: My reaction is complete, but I'm struggling to remove the thiol-related byproducts. What are they and how can I get rid of them?
Answer:
The most common byproducts in a thiol-mediated Nosyl deprotection are the thioether formed from the reaction of the thiol with the Nosyl group, and the disulfide formed by the oxidation of the thiol reagent. When using thiophenol, these byproducts are thioanisole and diphenyl disulfide, respectively.
-
Thioether (e.g., Thioanisole): This is the primary byproduct of the deprotection reaction itself. The thiolate anion attacks the Nosyl ring, displacing the sulfonamide and forming a stable thioether.
-
Disulfide (e.g., Diphenyl disulfide): Thiols, especially under basic conditions and in the presence of air (oxygen), are readily oxidized to disulfides.[1] This is a common side reaction that consumes the thiol reagent and introduces an additional impurity.
The choice of removal strategy depends on the properties of your desired amine and the scale of your reaction.
1. Extractive Work-up (for basic amines):
This is the most common and often the easiest method for removing neutral byproducts like thioanisole and diphenyl disulfide from a basic amine product.
-
Principle: The basic amine is protonated with an aqueous acid (e.g., 1M HCl) and becomes water-soluble. The neutral organic byproducts remain in the organic layer and are washed away. The aqueous layer is then basified (e.g., with 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Step-by-Step Protocol:
-
Following the reaction, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with 1M HCl (2-3 times). Combine the aqueous layers.
-
Optional but recommended: Wash the combined aqueous layers with a fresh portion of organic solvent to remove any residual neutral byproducts.
-
Cool the aqueous layer in an ice bath and basify to pH > 10 with 1M NaOH.
-
Extract the deprotected amine with an organic solvent (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
2. Chromatographic Purification:
If your amine is not sufficiently basic for an effective extractive work-up, or if other neutral impurities are present, column chromatography is a reliable option.
-
Principle: The polarity difference between the amine and the less polar thioether and disulfide byproducts allows for their separation on a stationary phase like silica gel.
-
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is most common. For particularly basic amines that may streak on silica, consider using alumina or treating the silica with a small amount of a volatile base (e.g., triethylamine) in the eluent.[2]
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically effective. The addition of a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent system can significantly improve the peak shape of the amine.[3]
-
3. Use of Scavenger Resins:
For high-throughput synthesis or to avoid traditional chromatography, scavenger resins are an excellent choice.
-
Principle: Scavenger resins are functionalized polymers that react with and bind to specific types of molecules, allowing for their removal by simple filtration.
-
Thiol Scavengers: To remove excess thiol reagent, an electrophilic scavenger resin can be used.
-
Amine Purification: Alternatively, an acidic ion-exchange resin can be used to "catch" the basic amine product. The resin is then washed to remove all neutral byproducts, and the pure amine is "released" by washing the resin with a basic solution (e.g., a solution of ammonia in methanol).
-
-
"Catch and Release" Protocol for Amine Purification:
-
After the reaction, dilute the crude mixture with a suitable solvent.
-
Add an acidic scavenger resin (e.g., SiliaBond® SCX) and stir for a few hours.
-
Filter the resin and wash thoroughly with the solvent to remove the thioether and disulfide byproducts.
-
To release the purified amine, wash the resin with a solution of a base in the solvent (e.g., 2M ammonia in methanol).
-
Collect the filtrate and concentrate under reduced pressure to obtain the pure amine.
-
| Method | Advantages | Disadvantages |
| Extractive Work-up | Simple, inexpensive, scalable | Only effective for basic amines |
| Chromatography | High purity, applicable to a wide range of amines | Time-consuming, requires solvent, can be difficult to scale up |
| Scavenger Resins | High throughput, simple filtration-based work-up | Higher cost of reagents, may require optimization |
FAQ 2: I see a colored impurity in my reaction mixture that wasn't in the starting materials. Could it be 4-methoxy-2-nitroaniline?
Answer:
Yes, it is possible to have 4-methoxy-2-nitroaniline as an impurity. This compound is an orange-red solid and its presence can be a result of two main scenarios:
-
Impurity in the Starting Material: The 4-methoxy-2-nitrobenzenesulfonyl chloride used for the initial protection of your amine may contain residual 4-methoxy-2-nitroaniline from its synthesis.
-
Hydrolysis of the Nosyl Group: Although less common under standard deprotection conditions, hydrolysis of the sulfonamide bond could potentially lead to the formation of 4-methoxy-2-nitroaniline, especially if the reaction is run for extended periods at elevated temperatures in the presence of water.
4-methoxy-2-nitroaniline is a weakly basic amine. Its removal can be achieved through the following methods:
1. Recrystallization:
If your desired product is a solid, recrystallization can be a highly effective method for removing colored impurities like 4-methoxy-2-nitroaniline.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which your product has good solubility and 4-methoxy-2-nitroaniline has lower solubility.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization of your pure product.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
2. Chromatographic Purification:
As with the thiol-related byproducts, column chromatography is a reliable method for separating your desired amine from 4-methoxy-2-nitroaniline.
-
Protocol:
-
The conditions described in FAQ 1 for chromatographic purification of amines are generally applicable here. The polarity difference between your product and 4-methoxy-2-nitroaniline will dictate the specific eluent system.
-
3. Extractive Work-up (with careful pH control):
While 4-methoxy-2-nitroaniline is an amine, it is significantly less basic than most aliphatic amines due to the electron-withdrawing nitro group. This difference in basicity can sometimes be exploited in an extractive work-up.
-
Principle: By carefully adjusting the pH of the aqueous phase, it may be possible to selectively protonate and extract your more basic amine product, leaving the less basic 4-methoxy-2-nitroaniline in the organic layer. This requires careful optimization and is generally less reliable than chromatography or recrystallization.
FAQ 3: My Nosyl deprotection is very slow or stalls completely. What could be the issue?
Answer:
A sluggish or stalled Nosyl deprotection can be frustrating. Here are the most common causes and their solutions:
1. Insufficiently Basic Conditions:
The deprotection mechanism requires the formation of a thiolate anion, which is a potent nucleophile. If the base is not strong enough or is used in insufficient quantity, the concentration of the thiolate will be too low for the reaction to proceed at a reasonable rate.
-
Solution:
-
Ensure you are using a suitable base, such as potassium carbonate, cesium carbonate, or a non-nucleophilic organic base like DBU.
-
Use at least 2-3 equivalents of the base relative to the Nosyl-protected amine.
-
2. Inactive Thiol Reagent:
Thiols can be oxidized to disulfides upon storage in the presence of air. If your thiol reagent is old or has been improperly stored, it may have a significant amount of the less reactive disulfide present.
-
Solution:
-
Use a fresh bottle of the thiol reagent.
-
If you suspect disulfide formation, you can try to reduce it back to the thiol before the reaction, for example, by treatment with a reducing agent like sodium borohydride followed by careful acidification.
-
3. Reduced Nitro Group on the Nosyl Moiety:
If your molecule has been subjected to reducing conditions in a previous step (e.g., catalytic hydrogenation), the nitro group on the Nosyl ring may have been reduced to an amine. This deactivates the aromatic ring towards nucleophilic attack by the thiolate, effectively halting the deprotection.
-
Solution:
-
This is a challenging situation, as the modified Nosyl group is no longer labile under standard conditions. If this has occurred, you may need to reconsider your synthetic strategy to avoid the reduction of the Nosyl group. In some rare cases, harsh acidic conditions have been reported to cleave sulfonamides, but this is not a general or mild method.[4]
-
4. Steric Hindrance:
If the amine being deprotected is sterically hindered, the approach of the thiolate nucleophile to the Nosyl ring may be slowed down.
-
Solution:
-
Increase the reaction temperature.
-
Use a less sterically hindered thiol reagent, although this may also be less reactive.
-
Consider microwave-assisted deprotection, which can often accelerate sterically hindered reactions.[4]
-
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key reaction mechanisms and a general workflow for troubleshooting.
Caption: Mechanism of Nosyl deprotection and disulfide byproduct formation.
Caption: A general workflow for the purification of amines after Nosyl deprotection.
References
Technical Support Center: Di-sulfonylation with 4-Methoxy-2-nitrobenzenesulfonyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address a common yet often overlooked side reaction in organic synthesis: di-sulfonylation of primary amines using 4-Methoxy-2-nitrobenzenesulfonyl Chloride . While this reagent is a valuable tool for introducing the nosyl protecting group, the formation of the di-sulfonylated byproduct can lead to reduced yields, complex purification, and compromised purity of the target mono-sulfonamide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this side reaction and achieve selective mono-sulfonylation.
Understanding the Challenge: The Di-sulfonylation Side Reaction
The reaction of a primary amine with a sulfonyl chloride is a cornerstone of sulfonamide synthesis. The desired outcome is typically the formation of a mono-sulfonated product. However, the initially formed sulfonamide still possesses a proton on the nitrogen atom. In the presence of a base, this proton can be abstracted, rendering the sulfonamide nitrogen nucleophilic and susceptible to a second sulfonylation, yielding the undesired di-sulfonylated byproduct.
The use of this compound, a type of nosyl chloride, introduces a specific challenge. The presence of the electron-withdrawing nitro group on the benzene ring increases the electrophilicity of the sulfur atom in the sulfonyl chloride.[1][2] This heightened reactivity can accelerate the rate of the second sulfonylation, making the di-sulfonylation side reaction more prevalent compared to less activated sulfonyl chlorides like tosyl chloride.[3]
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a less polar, higher Rf byproduct in my reaction with this compound and a primary amine. Could this be the di-sulfonylated product?
A1: Yes, it is highly likely that the less polar byproduct is the di-sulfonylated amine, R-N(SO₂R')₂. The di-sulfonylated product is generally less polar than the corresponding mono-sulfonamide due to the absence of the N-H proton, which can participate in hydrogen bonding. This difference in polarity typically results in a higher Rf value on a silica gel TLC plate.
Q2: What are the primary factors that promote di-sulfonylation with this compound?
A2: Several factors can contribute to the formation of the di-sulfonylated byproduct:
-
Incorrect Stoichiometry: Using an excess of this compound is a common cause of di-sulfonylation.
-
Rapid Reagent Addition: Adding the sulfonyl chloride solution too quickly can create localized areas of high concentration, favoring the second sulfonylation.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation reaction.
-
Choice of Base: A strong, non-hindered base can readily deprotonate the initially formed mono-sulfonamide, activating it for a second sulfonylation.
Q3: How does the reactivity of this compound compare to other sulfonyl chlorides in the context of di-sulfonylation?
A3: this compound is considered an "activated" sulfonyl chloride due to the electron-withdrawing nitro group.[1][2] This makes the sulfur atom more electrophilic and, consequently, more reactive towards nucleophiles, including the deprotonated mono-sulfonamide. Compared to sulfonyl chlorides with electron-donating groups (e.g., p-toluenesulfonyl chloride), it has a higher propensity to lead to di-sulfonylation under similar reaction conditions.[4]
Q4: Can steric hindrance in my primary amine help prevent di-sulfonylation?
A4: Yes, steric hindrance around the nitrogen atom of the primary amine can significantly disfavor the second sulfonylation step.[5][6] The formation of the initial mono-sulfonamide introduces a bulky sulfonyl group, which can sterically shield the nitrogen from reacting with a second molecule of the sulfonyl chloride. Therefore, primary amines with bulky substituents (e.g., a t-butyl group) are less prone to di-sulfonylation.
Troubleshooting Guide: Minimizing Di-sulfonylation
This section provides a systematic approach to troubleshoot and optimize your reaction conditions to favor the formation of the desired mono-sulfonated product.
Step 1: Scrutinize the Stoichiometry
The molar ratio of the amine to the sulfonyl chloride is the most critical parameter.
-
Recommendation: Use a 1:1 or a slight excess of the primary amine (e.g., 1.05 to 1.1 equivalents) to this compound. This ensures that the sulfonyl chloride is the limiting reagent, minimizing the chance of a second sulfonylation.
Step 2: Refine the Reagent Addition Protocol
Localized high concentrations of the highly reactive sulfonyl chloride can drive the formation of the di-sulfonylated product.
-
Recommendation: Add a solution of this compound dropwise to the stirred solution of the primary amine and base over a prolonged period (e.g., 30-60 minutes). This can be achieved using a syringe pump for precise control.
Step 3: Control the Reaction Temperature
The rate of the second sulfonylation is often more sensitive to temperature changes than the initial reaction.
-
Recommendation: Perform the addition of the sulfonyl chloride at a low temperature (e.g., 0 °C or -20 °C). After the addition is complete, allow the reaction to slowly warm to room temperature and monitor its progress.
Step 4: Re-evaluate the Choice of Base
The base plays a crucial role in activating the amine and neutralizing the HCl byproduct. A judicious choice can significantly influence selectivity.
-
Recommendation: For sensitive substrates prone to di-sulfonylation, consider using a sterically hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are less likely to deprotonate the mono-sulfonamide intermediate. Pyridine is a common choice but can sometimes facilitate di-sulfonylation.
Step 5: Assess the Impact of the Solvent
The solvent can influence reaction rates and the solubility of intermediates.
-
Recommendation: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. In some cases, changing the solvent polarity can affect the selectivity. It is advisable to start with a less polar aprotic solvent like DCM.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-sulfonylation
This protocol is a starting point for achieving selective mono-sulfonylation of a primary amine with this compound.
Materials:
-
Primary Amine (1.05 mmol)
-
This compound (1.0 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or 2,6-lutidine) (1.5 mmol)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.05 mmol) and pyridine (1.5 mmol) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DCM and transfer it to a dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Monitoring of Mono- vs. Di-sulfonylation
Regular monitoring of the reaction is crucial for optimization.
-
Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting amine, the mono-sulfonamide, and the di-sulfonamide. The di-sulfonamide will typically have the highest Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the ratio of mono- to di-sulfonated products.[7][8][9][10][11] A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing a small amount of formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to distinguish between the mono- and di-sulfonamides.[12][13] The mono-sulfonamide will show a characteristic N-H proton signal, which will be absent in the spectrum of the di-sulfonamide.
Data Presentation
The following table provides a general guideline for the expected influence of key reaction parameters on the selectivity of mono-sulfonylation.
| Parameter | Condition Favoring Mono-sulfonylation | Condition Favoring Di-sulfonylation |
| Amine:Sulfonyl Chloride Ratio | 1.05 : 1 | < 1 : 1 |
| Temperature | 0 °C to Room Temperature | > Room Temperature |
| Addition Rate | Slow, Dropwise | Rapid, Bolus Addition |
| Base | Sterically Hindered (e.g., 2,6-lutidine) | Non-hindered (e.g., Triethylamine) |
Mechanistic Insight
The mechanism of di-sulfonylation proceeds in a stepwise manner. The first step is the nucleophilic attack of the primary amine on the sulfonyl chloride to form the mono-sulfonamide. The second, undesired step involves the deprotonation of this sulfonamide by a base to form a sulfonamide anion, which then acts as a nucleophile and attacks a second molecule of the sulfonyl chloride.
By carefully controlling the reaction conditions as outlined in this guide, researchers can effectively suppress the di-sulfonylation side reaction and achieve high yields of the desired mono-sulfonated products when using the highly reactive this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Separation and determination of sulphonamides in a pharmaceutical dosage form by HPLC using optimisation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of sulfonamides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Technical Support Center: Monitoring 4-Methoxy-2-nitrobenzenesulfonyl Chloride Reactions
Welcome to the technical support center for monitoring reactions involving 4-Methoxy-2-nitrobenzenesulfonyl Chloride (MNS-Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of tracking MNS-Cl reactions, particularly the protection of amines, using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we provide field-proven insights in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, explaining the root causes and providing actionable solutions.
Thin-Layer Chromatography (TLC) Troubleshooting
Q1: Why do my starting amine and MNS-protected product have very similar or identical Rf values on the TLC plate?
A: This indicates that the polarity difference between your starting material and the product is insufficient for separation under the chosen solvent system. The MNS group is large and can dominate the polarity profile of a small molecule.
-
Causality: The polarity of a molecule determines its affinity for the stationary phase (silica gel, polar) versus the mobile phase (solvent, less polar). If the starting amine and the resulting sulfonamide have similar overall polarities, they will travel up the TLC plate at nearly the same rate.
-
Solutions:
-
Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. For separating amines from sulfonamides, a common starting point is a mixture of hexanes and ethyl acetate.[1] Try increasing the polarity slightly by adding more ethyl acetate, or test different solvent systems altogether. For instance, dichloromethane/methanol can be effective for nitrogen-containing compounds.[2]
-
Incorporate a Modifier: For basic amines that may interact strongly with the acidic silica gel, causing streaking or poor separation, add a small amount of a basic modifier like triethylamine (0.1–2.0%) to the mobile phase.[3][4] Conversely, if your compounds are acidic, a small amount of acetic acid can improve resolution.[1][4]
-
Change the Stationary Phase: If adjusting the mobile phase fails, consider using a different type of TLC plate, such as alumina or reverse-phase (C18) plates, which separate compounds based on different interaction principles.
-
Q2: I see a long, continuous streak on my TLC plate instead of a compact spot. What's causing this?
A: Streaking is a common TLC issue that can obscure results. It typically points to sample overloading, compound instability, or poor solvent choice.[5][6]
-
Causality & Solutions:
-
Sample Overloading: You have spotted too much of the reaction mixture onto the plate. The stationary phase becomes saturated, and the compound cannot properly partition between the phases as the solvent moves. Solution: Dilute your reaction aliquot significantly before spotting it on the TLC plate.[4][5]
-
Strong Interaction with Silica: Highly polar or ionizable compounds, like amines, can bind very strongly to the acidic silica gel, leading to tailing or streaking. Solution: Add a competitive base, such as triethylamine or a few drops of ammonium hydroxide, to your eluent to neutralize the acidic sites on the silica.[3][4]
-
Insolubility: If the compound is not fully soluble in the mobile phase, it will smear up the plate. Solution: Ensure your chosen solvent system can dissolve all components of your sample. You may need to change to a more polar or different solvent system.
-
Q3: My spots are not visible under a UV lamp. How can I visualize them?
A: While the MNS group contains a nitroaromatic system that is UV-active, your starting material or product might not be sufficiently concentrated or UV-active to be seen.[4][5]
-
Causality: Visualization by UV light depends on the compound's ability to absorb UV radiation (typically at 254 nm) and quench the fluorescence of the indicator dye in the TLC plate.
-
Solutions:
-
Increase Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[4][5]
-
Use a Chemical Stain: Many compounds that are not UV-active can be visualized with a chemical stain. After running the TLC, dry the plate completely and dip it into one of the following stains, followed by gentle heating.
-
Potassium Permanganate (KMnO₄): A good general stain for compounds that can be oxidized, such as amines. It produces yellow spots on a purple background.
-
Ninhydrin: Excellent for visualizing primary and secondary amines, which typically appear as purple or yellow spots.[7][8]
-
Ceric Ammonium Molybdate (CAM) or p-Anisaldehyde: These are versatile, general-purpose stains that react with a wide variety of functional groups to give colored spots upon heating.[8]
-
-
Q4: A new, very polar spot has appeared at the baseline of my TLC, and my MNS-Cl spot is disappearing. What is it?
A: This is very likely 4-methoxy-2-nitrobenzenesulfonic acid, the hydrolysis product of your starting MNS-Cl.
-
Causality: Sulfonyl chlorides are susceptible to hydrolysis by water present in your reaction solvent, base, or glassware.[9][10] The resulting sulfonic acid is highly polar and will not move far from the baseline on a silica gel TLC plate.
-
Solutions:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. If your reaction is base-mediated, ensure the base is anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[9]
-
Confirmation: The sulfonic acid byproduct can serve as an indicator of moisture contamination. Its presence confirms that the MNS-Cl is being consumed by a side reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Q1: I can't find the mass corresponding to my expected MNS-protected product in the mass spectrum.
A: This common issue can stem from several factors, including ionization problems, incorrect MS settings, or the compound not eluting from the LC column.[11][12]
-
Causality & Solutions:
-
Incorrect Ionization Mode: MNS-sulfonamides can often be detected in both positive (ESI+) and negative (ESI-) electrospray ionization modes. If you don't see it in one, try the other. In ESI+, you would look for the protonated molecule [M+H]⁺. In ESI-, you might see the deprotonated molecule [M-H]⁻.
-
Formation of Adducts: Instead of [M+H]⁺, your product may be forming adducts with salts present in your mobile phase or sample, such as sodium [M+Na]⁺ or potassium [M+K]⁺.[11] Widen your mass search range to look for these higher mass ions.
-
Poor Ionization Efficiency: The mobile phase composition drastically affects ionization. For amines and sulfonamides in ESI+, a mobile phase containing a small amount of an acid like formic acid (0.1%) is standard as it promotes protonation.
-
In-Source Fragmentation: The MNS group can sometimes be labile under certain MS source conditions. The molecule might be fragmenting before it is detected. Try reducing the source fragmentor or cone voltage to see if the parent ion appears.
-
Q2: My LC-MS chromatogram shows a high baseline or significant background noise.
A: A noisy baseline can mask low-abundance peaks and is often a sign of contamination in the mobile phase, the LC system, or the MS source.[13][14]
-
Causality & Solutions:
-
Contaminated Solvents: Use only high-purity, LC-MS grade solvents and additives. Impurities can create a high chemical background.[13]
-
System Contamination: Flush the entire LC system thoroughly. Contaminants from previous analyses can build up on the column or in the tubing.[13] A common culprit is carryover between samples.[13]
-
Dirty Ion Source: The MS ion source is susceptible to contamination from non-volatile salts and sample matrix components. This requires regular cleaning as per the manufacturer's protocol.[13]
-
Q3: I see a peak with the correct mass for my product, but the peak shape is broad or tailing.
A: Poor peak shape reduces sensitivity and resolution and is typically a chromatographic issue.
-
Causality & Solutions:
-
Secondary Interactions: Basic amines can interact with residual silanol groups on silica-based C18 columns, causing peak tailing. Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase. This protonates the basic sites on your analyte and suppresses unwanted interactions with the stationary phase.
-
Column Degradation: The column may be old or fouled. Try flushing it or replacing it with a new one.
-
pH Mismatch: Ensure the pH of your sample solvent is compatible with the mobile phase to avoid peak distortion upon injection.
-
Q4: My mass spectrum shows a prominent fragment corresponding to a loss of 64 Da. What is this?
A: The loss of 64 Da from the parent ion is a characteristic fragmentation pathway for many aromatic sulfonamides, corresponding to the neutral loss of sulfur dioxide (SO₂).[15]
-
Mechanistic Insight: Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated sulfonamide can undergo a rearrangement that results in the elimination of SO₂.[15] This fragmentation is a strong indicator that you have successfully formed the sulfonamide bond. For MNS-protected amines, observing the [M+H-64]⁺ fragment is a key piece of evidence for product formation.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding experimental setup and data interpretation.
Q1: What is a standard protocol for preparing a reaction aliquot for TLC analysis?
A: Proper sample preparation is key to obtaining a clean and interpretable TLC plate.
-
Protocol: Preparing a TLC Sample
-
Using a glass capillary or micropipette, withdraw a very small aliquot (a drop or less) from the reaction mixture.[16]
-
Dilute this aliquot in a small vial with ~0.5 mL of a volatile solvent like ethyl acetate or dichloromethane. The goal is to have a final concentration that is low enough to prevent overloading but high enough for visualization.
-
Use a clean capillary spotter to apply a small spot of the diluted solution to the TLC plate baseline. The spot should be as small as possible (1-2 mm in diameter).
-
It is best practice to run a three-lane TLC: starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) alone. This helps to definitively track the consumption of starting material.[17]
-
Q2: How do I choose the right solvent system (mobile phase) for my TLC?
A: The goal is to find a solvent system where the Rf (retention factor) of your product is approximately 0.3-0.4, allowing for clear separation from both the starting material and the solvent front.[17]
-
General Strategy:
-
Start with a common binary mixture like Hexane:Ethyl Acetate (EtOAc). Begin with a non-polar ratio (e.g., 4:1 Hex:EtOAc) and run a TLC.
-
If all spots remain at the baseline, the system is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 2:1 or 1:1 Hex:EtOAc).
-
If all spots run to the top with the solvent front, the system is too polar. Decrease the proportion of the polar solvent.
-
Systematically test different ratios until you achieve good separation.
-
| Table 1: Suggested Starting TLC Solvent Systems for MNS-Amine Reactions | | :--- | :--- | | Compound Polarity | Suggested Mobile Phase (v/v) | | Low to Medium Polarity | 2:1 to 1:1 Hexanes:Ethyl Acetate | | Medium to High Polarity | 100% Dichloromethane (DCM) to 95:5 DCM:Methanol | | Highly Polar/Basic Amines | 95:5:0.5 DCM:Methanol:Triethylamine |
Q3: What is a general-purpose LC-MS method for monitoring the formation of an MNS-sulfonamide?
A: A standard reverse-phase method is typically effective. The key is using MS-compatible mobile phases.
| Table 2: General Purpose LC-MS Method Parameters | | :--- | :--- | | Parameter | Recommendation | | LC Column | C18 Reverse-Phase, 2.1 or 3.0 mm i.d., 50 mm length, <3 µm particle size | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, then re-equilibrate | | Flow Rate | 0.3 - 0.6 mL/min | | Ionization Mode | ESI Positive (ESI+) is a good starting point | | MS Scan Range | 100 - 1000 m/z (adjust based on expected product mass) | | Source Settings | Use standard instrument settings and optimize fragmentor/cone voltage as needed |
This method is a starting point and should be optimized for your specific analyte.
Q4: What is the purpose of the nitro and methoxy groups on the MNS-Cl reagent?
A: These substituents are not merely decorative; they modulate the reactivity and utility of the sulfonyl chloride as a protecting group.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group. Its presence on the aromatic ring makes the sulfur atom of the sulfonyl chloride more electrophilic, thus increasing its reactivity towards nucleophiles like amines.
-
Methoxy Group (-OCH₃): This is an electron-donating group. Its position relative to the other groups influences the overall electronic properties and can affect the stability and cleavage conditions of the resulting sulfonamide, although its effect is less pronounced than the nitro group's.
Visualizations and Workflows
Diagrams
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chromatography of sulfonamides - please help! - Organic Chemistry - Science Forums [scienceforums.net]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. myadlm.org [myadlm.org]
- 13. zefsci.com [zefsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chromatography [chem.rochester.edu]
"purification of crude product from 4-Methoxy-2-nitrobenzenesulfonyl Chloride reaction"
Welcome to the technical support guide for the purification of crude 4-Methoxy-2-nitrobenzenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important reagent. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Purification Workflow Overview
The general strategy for purifying crude this compound involves isolating the solid product, washing away highly soluble impurities, and then employing either recrystallization or column chromatography for final purification. The choice of method depends on the nature of the impurities and the desired final purity.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Q1: My crude product is an oily residue instead of a solid. What should I do?
Answer: An oily product typically indicates the presence of impurities that are depressing the melting point or the presence of residual solvent. The melting point of pure this compound is approximately 75-79°C.
Causality:
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., acetonitrile, dichloromethane) or extraction solvent is a common cause.
-
Hydrolysis: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid (4-methoxy-2-nitrobenzenesulfonic acid).[1][2] This sulfonic acid is highly polar and can present as a sticky solid or oil.
-
Side Products: The synthesis, often a chlorosulfonation of 4-methoxyanisole or a related starting material, can generate isomeric sulfonyl chlorides or other byproducts that are oils at room temperature.
Solutions:
-
Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious as excessive heat can cause degradation.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a non-solvent (a liquid in which your product is insoluble but the impurities are soluble) and scratching the side of the flask with a glass rod. Hexanes or petroleum ether are good starting points.[3]
-
Aqueous Wash: If hydrolysis is suspected, dissolve the crude oil in an organic solvent like dichloromethane or ethyl acetate and wash it carefully with cold water or brine. This can remove the highly water-soluble sulfonic acid. Crucially , ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄, Na₂SO₄) afterward to prevent further hydrolysis.[4][5]
Q2: After recrystallization, my yield is very low. How can I improve it?
Answer: Low recovery from recrystallization is a classic problem stemming from suboptimal solvent choice or procedural execution.
Causality:
-
High Solubility in Cold Solvent: The ideal recrystallization solvent should dissolve the compound when hot but have very low solubility when cold. If your product is too soluble in the cold solvent, it will remain in the mother liquor.
-
Using Too Much Solvent: Using an excessive volume of solvent to dissolve the crude product will mean that the solution never becomes supersaturated upon cooling, preventing crystallization.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate as a fine powder, trapping impurities, rather than forming pure crystals.
Solutions:
-
Optimize the Solvent System: A mixed-solvent system often provides the best results. A good starting point is a solvent in which the compound is soluble (e.g., ethyl acetate, toluene) and a non-solvent in which it is insoluble (e.g., hexanes, petroleum ether). Dissolve the crude product in a minimum amount of the hot "good" solvent, then slowly add the hot "bad" solvent until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover more product by concentrating the mother liquor (e.g., reducing the volume by ~50% on a rotary evaporator) and cooling it again to obtain a second crop. Be aware that the second crop may be less pure than the first.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, place it in an ice bath or refrigerator (2-8°C) to maximize crystal formation.[6]
| Solvent System (Example) | Boiling Point (°C) | Rationale |
| Toluene/Hexane | Toluene: 111°C | Good for dissolving the aromatic compound, with hexane used to reduce solubility upon cooling. |
| Ethyl Acetate/Hexane | EtOAc: 77°C | A common, effective system for moderately polar compounds.[7] |
| Dichloromethane/Hexane | DCM: 40°C | Useful for lower-temperature recrystallization to prevent degradation. |
Q3: My NMR spectrum shows persistent impurities even after purification. What are they and how can I remove them?
Answer: The identity of the impurity dictates the best removal strategy. Common impurities are starting materials, isomeric products, or hydrolysis products.
Causality & Identification:
-
Unreacted Starting Material: For example, unreacted 4-methoxyanisole. This will be less polar than your product.
-
Isomeric Products: Chlorosulfonation can sometimes occur at different positions on the aromatic ring, leading to isomers like 2-methoxy-5-nitrobenzenesulfonyl chloride. These isomers often have very similar polarities.
-
Hydrolysis Product: 4-methoxy-2-nitrobenzenesulfonic acid is the primary hydrolysis product. It is very polar and will have a distinct NMR spectrum (e.g., absence of the sulfonyl chloride reactivity, potential for broad -OH peak).
Solutions:
-
Flash Column Chromatography: This is the most effective method for separating compounds with different polarities.[4] Since this compound is a moderately polar compound, a silica gel stationary phase is appropriate.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or petroleum ether) is a standard choice. Start with a low polarity (e.g., 5% ethyl acetate) to elute non-polar impurities and gradually increase the polarity (e.g., to 20-30% ethyl acetate) to elute your product.[7]
-
TLC First: Always develop a separation on a Thin Layer Chromatography (TLC) plate first to determine the optimal solvent system before running a column.
-
-
Aqueous Wash for Hydrolysis: As mentioned in Q1, if the impurity is the sulfonic acid, a simple wash with cold, dilute aqueous sodium bicarbonate followed by drying the organic layer can effectively remove it. The sulfonic acid will be deprotonated to form a water-soluble salt.
Caption: Decision tree for removing persistent impurities.
Frequently Asked Questions (FAQs)
Q4: What are the critical safety precautions when handling this compound?
Answer: Arylsulfonyl chlorides are corrosive and moisture-sensitive, requiring specific handling procedures.
-
Corrosive: The compound causes severe skin burns and eye damage.[8] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), a lab coat, and chemical splash goggles or a face shield.[5]
-
Moisture Sensitivity: It reacts with water (including moisture in the air) to release hydrochloric acid (HCl) gas.[1][9] Always handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.[6]
-
Inhalation Hazard: Do not breathe the dust. All manipulations should be performed inside a certified chemical fume hood.[5]
-
Disposal: Quench any residual sulfonyl chloride slowly with a dilute base solution (like sodium bicarbonate) in an ice bath before disposing of it according to your institution's hazardous waste protocols.
Q5: How can I definitively confirm the purity of my final product?
Answer: A combination of analytical techniques is required to confirm both identity and purity.
| Technique | Purpose | Expected Result for Pure Product |
| ¹H NMR | Structural Confirmation & Purity | Clean spectrum with aromatic protons in the expected regions and correct integration. Absence of solvent or impurity peaks. |
| Melting Point | Purity Assessment | A sharp melting point within the literature range (e.g., 75-79°C). A broad or depressed melting point indicates impurities. |
| TLC | Purity Check | A single spot with a consistent Rf value in an appropriate solvent system. |
| GC/MS or LC/MS | Purity & Mass Confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the parent ion. |
| Argentometric Titration | Purity Assay | A quantitative method to determine the purity based on the chloride content. |
Q6: Why is working under anhydrous conditions so important?
Answer: The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic. The sulfur atom is susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, is often rapid and irreversible.
Mechanism:
-
A water molecule attacks the electrophilic sulfur atom.
-
A proton is transferred, and the chloride ion is eliminated as a leaving group.
-
The final products are the corresponding sulfonic acid (4-methoxy-2-nitrobenzenesulfonic acid) and hydrochloric acid (HCl).[1][2]
Consequences of Hydrolysis:
-
Yield Loss: Each molecule that hydrolyzes is a loss of your desired product.
-
Purification Difficulty: The resulting sulfonic acid is a significant impurity that must be removed, complicating the purification process.
-
Safety Hazard: The generation of corrosive HCl gas is a safety concern.
Therefore, using oven-dried glassware, anhydrous solvents, and a dry, inert atmosphere is paramount to success.[4]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound CAS#: 18092-54-1 [m.chemicalbook.com]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. labproinc.com [labproinc.com]
Validation & Comparative
A Comparative Guide to Amine Protecting Groups: A Deep Dive into Mns-Cl, Boc, and Fmoc Strategies
In the precise world of organic synthesis, particularly in the assembly of peptides and complex molecules, the strategic use of protecting groups is fundamental to success. These temporary modifications of reactive functional groups, such as amines, prevent unwanted side reactions and direct the course of a synthetic route. This guide offers an in-depth comparison of three key amine protecting groups: the well-established tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, alongside the less ubiquitous but strategically valuable 4-Methoxy-2-nitrobenzenesulfonyl (Mns) group.
This analysis is tailored for researchers, scientists, and drug development professionals, providing objective comparisons of performance, supported by mechanistic insights and detailed experimental protocols. The choice of a protecting group is a critical decision that dictates the entire synthetic strategy, influencing factors such as orthogonality, reaction conditions, and overall efficiency.
The Pillars of Protection: An Overview
An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not interfere with other transformations in a multi-step synthesis. The core difference between the protecting groups discussed herein lies in their lability—the specific chemical conditions required for their removal. This fundamental property underpins the concept of orthogonality , which allows for the selective deprotection of one group in the presence of others, a cornerstone of modern synthetic chemistry.[1][2]
-
Boc (tert-Butoxycarbonyl): An acid-labile protecting group, forming the basis of the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[3]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile protecting group, which has become the dominant strategy in modern SPPS due to its milder deprotection conditions.[]
-
Mns (4-Methoxy-2-nitrobenzenesulfonyl): A member of the nitrobenzenesulfonyl (nosyl) family of protecting groups, which are cleaved by nucleophilic attack, typically with a thiol, offering a unique orthogonal deprotection strategy.[5][6]
At a Glance: Key Characteristics of Mns, Boc, and Fmoc
| Characteristic | 4-Methoxy-2-nitrobenzenesulfonyl (Mns) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protecting Group Type | Sulfonamide | Carbamate | Carbamate |
| Lability | Nucleophile-labile (Thiolysis) | Acid-labile | Base-labile |
| Typical Deprotection | Thiophenol, K₂CO₃ in DMF/MeCN | Trifluoroacetic acid (TFA) in CH₂Cl₂ | 20% Piperidine in DMF |
| Key Advantages | Orthogonal to both acid and base-labile groups; stable to a wide range of conditions. | Robust and well-established; can reduce peptide aggregation during SPPS.[7] | Mild deprotection conditions; automation-friendly; orthogonal to acid-labile side-chain protecting groups.[] |
| Potential Disadvantages | Requires thiol reagents for deprotection which can be malodorous; limited direct comparative data. | Requires strong, corrosive acids (TFA, HF); potential for side-chain alkylation by the tert-butyl cation. | Potential for diketopiperazine formation at the dipeptide stage; dibenzofulvene adducts can cause issues. |
| Typical Application | General organic synthesis, Fukuyama-Mitsunobu reaction.[5] | Solid-Phase Peptide Synthesis (SPPS), solution-phase synthesis. | Solid-Phase Peptide Synthesis (SPPS). |
In-Depth Analysis of Each Protecting Group
4-Methoxy-2-nitrobenzenesulfonyl (Mns) Group
The Mns group belongs to the family of nitrobenzenesulfonyl (nosyl) protecting groups, which are known for their high stability and unique deprotection mechanism.[5] While specific data for the 4-methoxy-2-nitro derivative is less abundant in readily available literature compared to the parent 2-nitrobenzenesulfonyl (Ns) group, its chemical behavior can be largely inferred from its structural analogues.
Protection Mechanism: Primary and secondary amines are readily protected by reacting with 4-Methoxy-2-nitrobenzenesulfonyl chloride (Mns-Cl) in the presence of a base, such as triethylamine or pyridine, to form a stable sulfonamide.[8] The electron-withdrawing nitro group enhances the acidity of the sulfonamide proton, facilitating subsequent reactions if desired.
Deprotection Mechanism: The key advantage of the Mns group lies in its cleavage under mild, nucleophilic conditions, a process often referred to as the Fukuyama deprotection.[9] The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr) by a soft nucleophile, typically a thiol like thiophenol, in the presence of a mild base such as potassium carbonate. This reaction proceeds through a Meisenheimer complex, leading to the cleavage of the S-N bond and liberation of the free amine.[9]
Orthogonality and Stability: Mns-amides are stable to both strongly acidic and basic conditions, making them orthogonal to both Boc and Fmoc protecting groups.[8] This allows for complex synthetic strategies where acid- or base-labile groups need to be preserved while the Mns-protected amine is deprotected.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of peptide chemistry, particularly in the traditional Boc/Bzl strategy for SPPS.[3] It is one of the most common amine protecting groups in organic synthesis.
Protection Mechanism: Amines are typically protected by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[10]
Deprotection Mechanism: The Boc group is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[10]
Advantages and Disadvantages: The Boc strategy is robust and well-established. In SPPS, the protonation of the N-terminus after each deprotection step can help to disrupt peptide aggregation, which can be a significant issue with hydrophobic sequences.[7] However, the repeated use of strong acid can lead to the degradation of sensitive residues and the final cleavage step often requires hazardous reagents like hydrofluoric acid (HF). The tert-butyl cation generated during deprotection can also cause side reactions by alkylating sensitive residues like methionine and tryptophan, necessitating the use of scavengers.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group has become the most widely used protecting group for the α-amino function in SPPS, largely due to its mild deprotection conditions.[]
Protection Mechanism: Amines are protected with Fmoc by reaction with reagents like Fmoc-Cl or Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base.
Deprotection Mechanism: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The mechanism is a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of an unstable carbamic acid, which decarboxylates to give the free amine.[11]
Advantages and Disadvantages: The primary advantage of the Fmoc strategy is the mildness of the deprotection conditions, which preserves acid-sensitive functionalities and linkages, making it suitable for the synthesis of modified peptides like glycopeptides and phosphopeptides.[] The UV-active dibenzofulvene byproduct allows for real-time monitoring of the deprotection reaction. However, the Fmoc group is not without its challenges. Diketopiperazine formation can be a significant side reaction, especially at the dipeptide stage, leading to chain termination. Also, the dibenzofulvene can form adducts with the deprotected amine, although this is generally scavenged by the excess piperidine.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with Mns-Cl (General Procedure)
This protocol is based on the general procedure for the protection of amines with nitrobenzenesulfonyl chlorides.[8]
-
Dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Mns-protected amine, which can be further purified by column chromatography if necessary.
Protocol 2: Deprotection of a Mns-Amide (Fukuyama Deprotection)
This protocol is a general procedure for the deprotection of nosyl amides.[9]
-
Dissolve the Mns-protected amine (1.0 eq.) in acetonitrile or DMF in a round-bottom flask.
-
Add potassium carbonate (3.0 eq.) to the solution.
-
Add thiophenol (2.0 eq.) to the stirred suspension.
-
Stir the reaction at room temperature or gently heat (e.g., 50 °C) until completion, as monitored by TLC.[9]
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography or acid-base extraction to remove the thioether byproduct.
Protocol 3: A Single Cycle of Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines a single cycle of amino acid addition in SPPS.[12]
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq.), a coupling agent such as HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times). A Kaiser test can be performed to ensure the completion of the coupling.
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Conclusion and Future Perspectives
The choice between Mns, Boc, and Fmoc protecting groups is highly dependent on the specific synthetic challenge at hand. Boc and Fmoc are the well-entrenched workhorses of peptide synthesis, each with a vast body of literature and established protocols. The Fmoc strategy, with its milder conditions, has largely become the standard for routine peptide synthesis. The Boc strategy remains valuable for specific applications, such as the synthesis of long and difficult sequences prone to aggregation.
The Mns group, and the broader family of nitrobenzenesulfonyl protecting groups, offers a valuable orthogonal strategy. Its stability to both acidic and basic conditions allows for synthetic routes that are not feasible with Boc or Fmoc alone. While direct comparative data for Mns-Cl against Boc and Fmoc is not as extensively documented, the principles of its application, derived from the well-studied nosyl group, demonstrate its potential as a powerful tool in the synthetic chemist's arsenal. Further research directly comparing the performance of Mns-Cl in demanding synthetic contexts will be invaluable in fully defining its role in modern organic synthesis.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Strategic Application of 4-Methoxy-2-nitrobenzenesulfonyl Chloride in Complex Natural Product Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step natural product synthesis, the judicious selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, perform transformations elsewhere in the molecule, and then selectively unveil the original functionality is paramount. Among the myriad of choices for amine protection, sulfonyl-based groups offer a unique combination of stability and versatile cleavage methods. This guide provides an in-depth technical comparison of 4-Methoxy-2-nitrobenzenesulfonyl Chloride, a nuanced variant within the widely recognized nitrobenzenesulfonyl (nosyl) family of protecting groups. We will explore its chemical rationale, compare its performance profile with established alternatives, and provide actionable experimental protocols to empower its strategic deployment in complex synthetic campaigns.
The Rationale for Sulfonamide Protection: Beyond Carbamates
While carbamate-based protecting groups such as Boc, Cbz, and Fmoc are ubiquitous in peptide synthesis and other areas of organic chemistry, sulfonamides present a distinct set of properties that render them highly valuable.[1][2] The strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the protected amine. Furthermore, the resulting N-H bond in primary sulfonamides is sufficiently acidic to facilitate N-alkylation, a feature famously exploited in the Fukuyama-Mitsunobu reaction.[3]
The true strategic advantage of sulfonamide protecting groups, particularly the nitrobenzenesulfonyl family, lies in their unique deprotection mechanism. Unlike the acid-lability of Boc or the base-lability of Fmoc, nosyl groups are cleaved under mild, nucleophilic conditions, typically employing a thiol and a base. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of multiple amine functionalities within the same molecule.[4]
This compound: A Modulated Nosyl Reagent
The parent 2-nitrobenzenesulfonyl (Ns) group is a well-established protecting group, prized for its facile cleavage via nucleophilic aromatic substitution (SNAr).[5] The electron-withdrawing nitro group at the ortho position activates the aromatic ring, making it susceptible to attack by soft nucleophiles like thiolates. This proceeds through a Meisenheimer complex, leading to the cleavage of the N-S bond and liberation of the free amine.[5]
The introduction of a methoxy group at the 4-position, as in this compound, introduces a subtle yet significant electronic modulation. The methoxy group is an electron-donating group through resonance, which can be expected to have the following effects:
-
Increased Stability: The electron-donating nature of the methoxy group can slightly deactivate the aromatic ring towards nucleophilic attack compared to the unsubstituted 2-nitrobenzenesulfonyl group. This could translate to enhanced stability of the protected amine under a broader range of reaction conditions.
-
Modified Deprotection Kinetics: The deactivation of the ring may necessitate slightly more forcing conditions for deprotection (e.g., longer reaction times, higher temperatures, or stronger bases/nucleophiles) compared to the standard nosyl group. This tunable reactivity can be exploited for selective deprotection in the presence of more labile groups.
While direct, side-by-side comparative studies with quantitative kinetic data are not abundant in the literature for this specific reagent, the principles of physical organic chemistry provide a strong basis for these predictions.[4][6]
Comparative Analysis with Alternative Amine Protecting Groups
The utility of any protecting group is best understood in the context of its alternatives. The following table provides a comparative overview of the 4-Methoxy-2-nitrobenzenesulfonyl (Mns) group against other common amine protecting groups.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality & Remarks |
| 4-Methoxy-2-nitrobenzenesulfonyl | Mns | Amine, Mns-Cl, Base (e.g., Pyridine, Et₃N), CH₂Cl₂ | Thiol (e.g., Thiophenol), Base (e.g., K₂CO₃, Cs₂CO₃), DMF/CH₃CN | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. Potentially more stable than the standard Ns group. |
| tert-Butoxycarbonyl | Boc | Amine, Boc₂O, Base (e.g., DMAP, Et₃N), CH₂Cl₂ | Strong Acid (e.g., TFA, HCl) | Orthogonal to hydrogenolysis (Cbz) and thiol-based (Ns/Mns) deprotection.[7] |
| Carboxybenzyl | Cbz (Z) | Amine, Cbz-Cl, Base (e.g., NaHCO₃), H₂O/Dioxane | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. Not suitable for molecules with other reducible functional groups.[4] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine, Fmoc-OSu, Base (e.g., NaHCO₃), H₂O/Dioxane | Base (e.g., 20% Piperidine in DMF) | Orthogonal to acid-labile (Boc) and hydrogenolysis (Cbz) conditions. The cornerstone of solid-phase peptide synthesis.[4] |
| 2-Nitrobenzenesulfonyl | Ns | Amine, Ns-Cl, Base (e.g., Pyridine, Et₃N), CH₂Cl₂ | Thiol (e.g., Thiophenol), Base (e.g., K₂CO₃), DMF/CH₃CN | Milder deprotection than Mns. Orthogonal to Boc and Cbz.[3] |
Experimental Protocols
The following protocols are adapted from established procedures for 2-nitrobenzenesulfonyl chloride and can be used as a starting point for the application of this compound.[3][8] Optimization may be required based on the specific substrate.
Protocol 1: Protection of a Primary Amine with this compound
This procedure details the formation of a 4-methoxy-2-nitrobenzenesulfonamide from a primary amine.
Materials:
-
Primary amine
-
This compound (Mns-Cl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 eq.) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine or triethylamine (1.1 - 1.5 eq.) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in CH₂Cl₂ to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Deprotection of a 4-Methoxy-2-nitrobenzenesulfonamide
This procedure describes the cleavage of the Mns group using thiophenol and potassium carbonate.
Materials:
-
N-(4-Methoxy-2-nitrobenzenesulfonyl)-protected amine (Mns-amine)
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Mns-amine (1.0 eq.) in anhydrous DMF or CH₃CN in a round-bottom flask.
-
Add potassium carbonate (3.0 eq.) or cesium carbonate (1.5 eq.) to the solution.
-
Add thiophenol (2.0 - 3.0 eq.) to the stirred suspension.
-
Stir the reaction at room temperature. Monitor the progress by TLC. Due to the potential for increased stability of the Mns group, the reaction may require gentle heating (e.g., 40-50 °C) or longer reaction times compared to a standard Ns-deprotection.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc or CH₂Cl₂ (3x).
-
Combine the organic layers and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography or other suitable methods.
Visualization of Workflows
Amine Protection and Deprotection Workflow
Caption: Workflow for amine protection with Mns-Cl and subsequent deprotection.
Orthogonality in a Multi-Protection Scheme
Caption: Orthogonal deprotection of Mns, Boc, and Cbz groups.
Conclusion
This compound represents a valuable, albeit less common, tool for the protection of amines in complex natural product synthesis. Its utility stems from its membership in the nosyl family, which offers a unique and mild deprotection pathway orthogonal to many standard protecting groups. The 4-methoxy substituent provides a handle for modulating the stability and reactivity of the protecting group, potentially offering enhanced robustness compared to the parent 2-nitrobenzenesulfonyl group. While a lack of direct comparative data necessitates a degree of predictive analysis based on established chemical principles, the strategic value of this reagent is clear. For the synthetic chemist, the Mns group expands the repertoire of orthogonal protecting strategies, enabling more intricate and efficient synthetic routes to complex molecular targets.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Chromatographic Purification and Characterization of 4-Methoxy-2-nitrobenzenesulfonyl (Mns) Protected Compounds
For researchers and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis.[1][2] The 4-methoxy-2-nitrobenzenesulfonyl (Mns) group is a valuable tool for the protection of amines, offering distinct advantages in specific synthetic contexts. However, its unique electronic and structural properties present specific challenges and considerations during purification and characterization.
This guide provides an in-depth comparison of chromatographic purification strategies for Mns-protected compounds. It moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize purity, yield, and analytical accuracy.
The Mns Protecting Group: A Double-Edged Sword
The Mns group is an electron-withdrawing moiety often employed to decrease the nucleophilicity of an amine.[1] Its key features—a nitro group and a methoxy group on an aromatic ring—impart properties that directly influence separation and analysis:
-
Strong UV Absorbance: The nitroaromatic system makes Mns-protected compounds highly visible by UV detectors during chromatography, which is advantageous for detection at low concentrations.
-
Increased Polarity: The sulfonyl, nitro, and methoxy functionalities contribute significant polarity, affecting solubility and interaction with chromatographic stationary phases.
-
Acid/Base Stability: Sulfonamides are generally stable to a range of conditions, but the specific substitution pattern of the Mns group can influence its lability, a factor to consider during method development.[3]
The primary challenge lies in efficiently separating the desired Mns-protected compound from starting materials, reagents (like Mns-Cl), and byproducts, all of which may share similar polarity and UV characteristics.
Overall Workflow for Purification and Characterization
The journey from a crude reaction mixture to a well-characterized, pure Mns-protected compound involves a logical sequence of steps. The choice of technique at each stage depends on the scale of the reaction, the nature of impurities, and the required final purity.
Caption: General workflow from crude product to final, validated compound.
Comparative Guide to Chromatographic Purification
The choice between flash chromatography and preparative HPLC is a critical decision driven by a trade-off between speed, cost, scale, and the required resolution.
| Feature | Flash Chromatography | Preparative HPLC |
| Primary Use Case | Rapid purification of moderate to large quantities ( >100 mg to grams). | High-resolution purification of small to moderate quantities (mg to low grams). |
| Stationary Phase | Typically silica gel (normal-phase). Reversed-phase (C18) is also an option. | Primarily C18 or other derivatized silica (reversed-phase) for higher efficiency. |
| Resolution | Lower; best for separating compounds with significantly different Rf values. | Higher; capable of separating closely related isomers and impurities.[4] |
| Speed | Fast (15-60 minutes per run). | Slower (30-120 minutes per run). |
| Cost | Lower cost for columns and solvents. | Higher cost for columns, solvents (HPLC-grade), and instrument maintenance. |
| Solvent Consumption | High. | Moderate to high, depending on scale. |
Causality Behind Method Selection
-
Why Choose Flash Chromatography First? For routine synthesis, especially at scales greater than 100 mg, flash chromatography is the workhorse. The polarity of Mns-sulfonamides means they often adhere strongly to silica. This necessitates a more polar solvent system (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol) compared to less polar analogs.[5] The strong UV absorbance is a major asset, allowing for easy fraction tracking with the instrument's detector.
-
When is Preparative HPLC Necessary? When flash chromatography fails to resolve the Mns-product from a critical impurity (e.g., a regioisomer or a persistent side-product), preparative HPLC is the superior choice.[4] Its higher efficiency and the common use of reversed-phase columns provide an orthogonal separation mechanism to normal-phase flash chromatography. This is particularly useful if impurities are co-eluting on silica.
-
A Note on Supercritical Fluid Chromatography (SFC): For challenging separations, especially of polar compounds, SFC presents a powerful alternative. It combines the advantages of normal-phase chromatography with faster speeds and reduced solvent waste, making it a greener and often more efficient option for purifying polar molecules like Mns-sulfonamides.[6]
Experimental Protocols
Protocol 1: General Purpose Flash Chromatography (Normal-Phase)
This protocol assumes a crude reaction mixture of moderate polarity containing the Mns-protected amine.
-
TLC Analysis:
-
Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., start with 20% Ethyl Acetate/Hexanes, 30%, 40%, etc.) to find a system that gives the target compound an Rf value of ~0.2-0.3.
-
Visualize under UV light (254 nm). The Mns-compound should be a prominent dark spot.
-
-
Column Preparation:
-
Select a silica gel column size appropriate for the amount of crude material (a general rule is a 1:40 ratio of crude material to silica gel by weight).
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes) for at least 3-5 column volumes.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Run a linear gradient up to a more polar mobile phase (e.g., 10% to 70% Ethyl Acetate in Hexanes over 20 column volumes). The steepness of the gradient depends on the separation observed on TLC.
-
Monitor the elution using the UV detector (a wavelength of 254 nm or 280 nm is usually effective).
-
Collect fractions based on the detector peaks.
-
-
Analysis:
-
Analyze collected fractions by TLC or analytical HPLC to identify those containing the pure product.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Analytical HPLC for Purity Assessment (Reversed-Phase)
This method is for determining the purity of the final compound after purification.
-
System: HPLC or UPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 5-10% B for 1 minute.
-
Ramp to 95% B over 10-15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3-5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Prepare a solution of the purified compound in acetonitrile or a mobile phase mixture at a concentration of ~0.1-1.0 mg/mL.
-
Injection Volume: 5-10 µL.
-
Analysis: Integrate the peak area of the main component and any impurities to calculate the percent purity.
Characterization: Confirming Identity and Purity
Once purified, the compound's identity and purity must be rigorously confirmed.
Logic for Characterization Techniques
Caption: The logical flow of questions addressed by key analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary technique for structural elucidation.[7]
-
¹H NMR: Look for characteristic signals. The aromatic protons of the Mns group will appear as a distinct set of peaks in the aromatic region (typically 7.0-8.5 ppm). The methoxy group will be a sharp singlet around 3.9-4.1 ppm. Protons on the carbon alpha to the sulfonamide nitrogen will often be shifted downfield.
-
¹³C NMR: Confirms the carbon skeleton. The number of signals should correspond to the number of unique carbons in the molecule.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[4]
-
LC-MS: Liquid chromatography coupled with mass spectrometry is invaluable. It provides the mass of the eluting peak, confirming that the major peak from the HPLC analysis corresponds to the product's expected molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, offering a very high degree of confidence in its identity.
-
-
Analytical HPLC/UPLC: As described in the protocol above, this is the gold standard for determining the purity of a final compound.[8][9][10] It provides a quantitative measure of purity by comparing the peak area of the product to the total area of all observed peaks.
Concluding Remarks
The successful purification and characterization of 4-Methoxy-2-nitrobenzenesulfonyl protected compounds do not rely on a single, rigid protocol but on a strategic application of orthogonal chromatographic and analytical techniques. By understanding the unique properties imparted by the Mns group—namely its high polarity and strong UV absorbance—researchers can tailor their approach. Flash chromatography serves as an effective first-pass purification for larger scales, while preparative HPLC provides the high-resolution power needed for challenging separations. This systematic approach, validated by a combination of NMR, MS, and analytical HPLC, ensures the isolation of highly pure materials, which is fundamental to the integrity of any subsequent research or development efforts.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Redox–Relaxivity Relationships for Redox Responsive Manganese-Based Magnetic Resonance Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. NMR-Based Structure Characterization [kofo.mpg.de]
- 8. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 9. imeko.info [imeko.info]
- 10. tis.wu.ac.th [tis.wu.ac.th]
A Senior Application Scientist's Comparative Guide to Sulfonyl Chloride Protecting Groups in Modern Organic Synthesis
In the intricate chess game of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. These temporary modifications mask reactive functional groups, preventing them from interfering with transformations elsewhere in the molecule. Among the arsenal of protecting groups available to the modern chemist, sulfonyl derivatives stand out for their exceptional stability and unique reactivity profiles.
This guide provides an in-depth comparative analysis of common sulfonyl chloride-derived protecting groups. Moving beyond a simple catalog of reagents, we will explore the causality behind their selection, the mechanistic underpinnings of their application and removal, and provide field-proven protocols to empower researchers in their synthetic endeavors. Our focus is on delivering a framework of understanding that enables the rational selection of the optimal sulfonyl group for a given synthetic challenge, ensuring both robustness and strategic flexibility.
The Sulfonyl Group: A Pillar of Stability
Sulfonyl groups are renowned for their stability under a wide range of chemical conditions, including strongly acidic and basic media, as well as many oxidative and reductive environments.[1] This robustness stems from the strong sulfur-nitrogen or sulfur-oxygen bond formed upon reaction of a sulfonyl chloride with an amine or alcohol, respectively. The resulting sulfonamides and sulfonate esters are generally crystalline, well-behaved solids, which facilitates purification.
The primary role of sulfonyl groups in protection is often directed towards amines. The resulting sulfonamide significantly reduces the nucleophilicity and basicity of the parent amine.[1] Furthermore, the electron-withdrawing nature of the sulfonyl moiety acidifies the N-H proton of primary sulfonamides, a property ingeniously exploited in N-alkylation reactions like the Fukuyama amine synthesis.[1][2] While sulfonyl groups can also protect hydroxyls, their powerful electron-withdrawing effect transforms the hydroxyl into an excellent leaving group (e.g., tosylate, mesylate), making this strategy more common for activating alcohols towards substitution or elimination rather than for simple protection.[1][3][4]
Visualizing the Protection Strategy
The fundamental reaction involves the nucleophilic attack of a heteroatom (like the nitrogen of an amine) on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.
Caption: General workflow for the formation of a sulfonamide.
A Comparative Analysis of Key Sulfonyl Protecting Groups
The true utility of a protecting group lies not just in its stability, but in the conditions required for its removal. It is here that the various sulfonyl groups display their distinct personalities, offering a spectrum of options from the exceptionally robust to the cleverly labile.
| Protecting Group | Abbreviation | Structure (R-PG) | Key Advantages | Key Disadvantages |
| p-Toluenesulfonyl | Ts (or Tos) | R-NHSO₂-C₆H₄-CH₃ | High stability to acid/base, crystalline derivatives, activates alcohols.[4][5] | Harsh deprotection conditions (e.g., Na/NH₃, strong acid).[5][6] |
| o/p-Nitrobenzenesulfonyl | Ns (or Nosyl) | R-NHSO₂-C₆H₄-NO₂ | Mild deprotection with thiols, orthogonal to Boc/Cbz/Fmoc.[2] | Nitro group can be sensitive to some reductive conditions. |
| p-Bromobenzenesulfonyl | Bs (or Brosyl) | R-NHSO₂-C₆H₄-Br | Similar stability to Tosyl, often highly crystalline.[7] | Harsh deprotection conditions, similar to Tosyl. |
| Methanesulfonyl | Ms | R-NHSO₂-CH₃ | Very stable, simple aliphatic structure.[1] | Harsh deprotection conditions. |
| Dansyl | Dns | R-NHSO₂-C₁₀H₆-N(CH₃)₂ | Forms highly fluorescent adducts for analytical purposes.[8][9][10] | Not typically used for protection in multi-step synthesis due to removal difficulty. |
The Workhorse: p-Toluenesulfonyl (Tosyl, Ts)
The tosyl group is one of the most established sulfonyl protecting groups, valued for its steric bulk and high stability across a wide pH range.[4][5] Its installation via tosyl chloride (TsCl) in the presence of a base like pyridine is a standard transformation.
-
Expert Insight: The stability of the tosyl group is a double-edged sword. While it will reliably survive many synthetic steps, its removal requires potent and often non-selective reagents, such as sodium in liquid ammonia or strong, hot acids (HBr/AcOH).[5][6] This lack of mild cleavage conditions limits its orthogonality and makes it a less favorable choice in the synthesis of delicate, polyfunctional molecules compared to more modern alternatives.
The Strategist: p-Nitrobenzenesulfonyl (Nosyl, Ns)
The nosyl group represents a significant advancement in sulfonyl protection strategy. The introduction of a strongly electron-withdrawing nitro group at the para (or ortho) position of the benzene ring fundamentally alters the molecule's reactivity without compromising the inherent stability of the sulfonamide bond to acid or base.[2]
-
Causality of Cleavage: The nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the selective cleavage of the N-S bond under remarkably mild, neutral conditions using a thiol nucleophile (e.g., thiophenol) and a mild base (e.g., K₂CO₃).[2][11] This unique deprotection mechanism is the cornerstone of its utility.
-
Orthogonality: The nosyl group is completely orthogonal to acid-labile groups (like Boc and t-Bu) and hydrogenolysis-labile groups (like Cbz and Bn).[2] This allows for precise, sequential deprotection in complex synthetic routes, a critical requirement in peptide and natural product synthesis.[12][13]
Caption: Workflow illustrating the orthogonality of the Nosyl group.
The Fluorescent Tag: Dansyl (Dns)
While it forms a robust sulfonamide, dansyl chloride is rarely employed as a protecting group in a synthetic sequence. Its primary role is in analytical chemistry. The naphthalene core imparts intense fluorescence to the resulting dansyl-amine adduct, allowing for sensitive detection and quantification by HPLC or fluorimetry.[8][9][10][14] It is an indispensable tool for N-terminal amino acid analysis and for derivatizing amine-containing pharmaceuticals for bioanalysis.[10]
Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following methods are validated procedures for the protection of amines as nosylamides and their subsequent selective deprotection.
Protocol 1: Protection of a Primary Amine with p-Nitrobenzenesulfonyl Chloride (Nosylation)
This procedure describes the nosylation of a generic primary amine.
Materials:
-
Primary Amine (1.0 eq)
-
p-Nitrobenzenesulfonyl chloride (p-NsCl) (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine or triethylamine (2.0 eq) to the stirred solution.
-
Add p-NsCl (1.1 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the pure N-nosyl protected amine.[2][15]
Protocol 2: Deprotection of an N-Nosyl Amine
This protocol leverages the SNAr reaction for mild cleavage of the nosyl group.
Materials:
-
N-nosyl protected amine (1.0 eq)
-
Thiophenol (2.0-3.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate or Dichloromethane
-
Water and Brine
Procedure:
-
Dissolve the N-nosyl protected amine (1.0 eq) in DMF or acetonitrile in a round-bottom flask.
-
Add potassium carbonate (3.0 eq) to the solution to create a suspension.
-
Add thiophenol (2.0-3.0 eq) to the stirred suspension.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Dilute the reaction mixture with water and extract with ethyl acetate or DCM (3x).
-
Combine the organic layers and wash thoroughly with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected amine.[2]
Caption: Deprotection mechanism of a Nosyl group via a Meisenheimer complex.[2]
Conclusion
The selection of a protecting group is a critical decision in the design of a synthetic route. While traditional sulfonyl groups like tosyl offer steadfast protection, their utility in complex, modern synthesis is often hampered by harsh removal conditions. The advent of strategically-activated groups, exemplified by the nosyl group, has provided chemists with a powerful tool that combines the robustness of a sulfonamide with the finesse of mild, orthogonal cleavage. Understanding the underlying mechanistic principles that differentiate these groups is key to leveraging them effectively, enabling the efficient and elegant construction of complex molecules for research, medicine, and materials science.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Brosyl group - Wikipedia [en.wikipedia.org]
- 8. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
A Technical Guide to the Chemoselectivity of 4-Methoxy-2-nitrobenzenesulfonyl Chloride for Primary vs. Secondary Amines
In the nuanced field of synthetic organic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures, the selective functionalization of amine groups is a frequent and critical challenge. The ability to discriminate between primary and secondary amines in a single molecule is paramount for achieving desired synthetic outcomes and minimizing laborious purification steps. 4-Methoxy-2-nitrobenzenesulfonyl Chloride (MNS-Cl), a member of the nitrobenzenesulfonyl (nosyl) family of reagents, has emerged as a valuable tool for the protection and activation of amines. This guide provides an in-depth technical comparison of the reactivity of MNS-Cl towards primary and secondary amines, supported by established chemical principles and experimental data from analogous systems.
Understanding the Molecular Landscape of MNS-Cl
This compound is an aromatic sulfonyl chloride characterized by two key substituents on the phenyl ring: a strongly electron-withdrawing nitro group positioned ortho to the sulfonyl chloride, and an electron-donating methoxy group at the para position. This specific arrangement of functional groups creates a unique electronic environment that dictates its reactivity and selectivity.
The paramount feature of nitrobenzenesulfonyl chlorides is the presence of the nitro group, which significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride moiety.[1] This enhanced electrophilicity translates to faster reaction rates with nucleophiles, such as amines, when compared to less activated sulfonyl chlorides like p-toluenesulfonyl chloride (Ts-Cl).[1]
The Basis of Chemoselectivity: A Tale of Two Amines
The selective reaction of MNS-Cl with a primary amine over a secondary amine is governed by a combination of steric and electronic factors.
Steric Hindrance: This is often the dominant factor in the sulfonylation of amines. Primary amines, with two hydrogen atoms attached to the nitrogen, present a smaller steric profile compared to secondary amines, which have a bulkier alkyl or aryl group in place of one of the hydrogens. This allows for a more facile approach of the primary amine to the electrophilic sulfur center of MNS-Cl, leading to a faster reaction rate.
Nucleophilicity: While secondary amines are generally considered to be more basic and often more nucleophilic than primary amines of similar electronic nature, the steric impediment they present can override their intrinsic nucleophilicity in reactions with sterically demanding electrophiles like sulfonyl chlorides.
The interplay of these factors leads to the generally observed trend of higher reactivity of sulfonyl chlorides with primary amines.
The Influence of Substituents on MNS-Cl Reactivity
The electronic nature of the substituents on the benzenesulfonyl chloride plays a crucial role in modulating its reactivity.
-
The 2-Nitro Group: As a potent electron-withdrawing group, the ortho-nitro group significantly increases the partial positive charge on the sulfur atom, making MNS-Cl highly reactive towards nucleophilic attack by amines.[1] This is a key feature of the "Ns-strategy" in Fukuyama amine synthesis, where this high reactivity is exploited for the efficient protection of primary amines.[2]
-
The 4-Methoxy Group: The methoxy group at the para-position is generally considered an electron-donating group through resonance. This electron donation would, in isolation, be expected to slightly decrease the electrophilicity of the sulfonyl group. However, in MNS-Cl, its effect is counteracted by the powerful electron-withdrawing nature of the ortho-nitro group. The primary role of the methoxy group may be more nuanced, potentially influencing solubility or the stability of reaction intermediates.
Comparative Reactivity: Primary vs. Secondary Amines
The well-established Fukuyama amine synthesis protocol involves the protection of a primary amine with 2-nitrobenzenesulfonyl chloride, followed by alkylation to yield a secondary amine.[3][4] This widely used synthetic strategy inherently relies on the high reactivity of the sulfonyl chloride with the primary amine.
It is therefore anticipated that This compound will exhibit a significant preference for reacting with primary amines over secondary amines , primarily due to the lower steric hindrance of the primary amine.
A study on the reactions of 2,4-dinitrophenyl benzenesulfonates with alicyclic amines did find that secondary amines were more reactive than primary amines of similar basicity for S-O bond fission.[5] However, this system is different from MNS-Cl reacting with amines to form sulfonamides, and the general principles of steric hindrance in sulfonamide formation are more likely to be the dominant factor for MNS-Cl.
Experimental Protocols
The following protocols are based on established procedures for the sulfonylation of primary amines using 2-nitrobenzenesulfonyl chloride and can be adapted for this compound.
General Procedure for the N-Sulfonylation of a Primary Amine
This procedure is adapted from a well-documented synthesis using 2-nitrobenzenesulfonyl chloride.[3]
Reaction Scheme:
References
- 1. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Guide: 4-Methoxy-2-nitrobenzenesulfonyl Chloride vs. 2-nitrobenzenesulfonyl Chloride in Amine Synthesis
In the intricate field of organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic protection and manipulation of amine functionalities are paramount. The ideal amine protecting group must be easily installed, robust enough to withstand various reaction conditions, and, most critically, selectively removable under mild conditions that preserve the integrity of the target molecule.
For decades, 2-nitrobenzenesulfonyl chloride, commonly known as Ns-Cl, has been a cornerstone reagent for this purpose. Its application in the renowned Fukuyama amine synthesis has established it as a highly reliable tool for the preparation of secondary amines.[1][2] This guide provides an in-depth performance comparison between the well-established Ns-Cl and its structural analog, 4-Methoxy-2-nitrobenzenesulfonyl Chloride (MNS-Cl). By examining their chemical properties, reactivity, and the electronic effects of their substituents, we aim to provide researchers, scientists, and drug development professionals with a clear, data-supported framework for selecting the optimal reagent for their synthetic needs.
Reagent Overview and Physicochemical Properties
At a glance, Ns-Cl and MNS-Cl share a core structure: a sulfonyl chloride group activated by an ortho-nitro substituent. The key distinction lies in the presence of a methoxy group at the C4 position of the benzene ring in MNS-Cl.
| Property | 2-nitrobenzenesulfonyl chloride (Ns-Cl) | This compound (MNS-Cl) |
| Structure | ||
| CAS Number | 1694-92-4 | 18092-54-1[3] |
| Molecular Formula | C₆H₄ClNO₄S | C₇H₆ClNO₅S[3] |
| Molecular Weight | 221.62 g/mol | 251.64 g/mol [3] |
| Appearance | Yellow to brown solid[4] | Light orange to yellow powder/crystal |
| Melting Point | 64-67 °C | 78 °C |
Performance Benchmark: The Role of the Ns-Group in Amine Synthesis
The utility of Ns-Cl extends beyond simple protection; it serves as a versatile linchpin in a three-stage synthetic sequence: protection, N-alkylation, and deprotection.
-
Protection of Primary Amines : Ns-Cl reacts readily with primary amines in the presence of a mild base (e.g., triethylamine or pyridine) to form highly stable N-monosubstituted 2-nitrobenzenesulfonamides (Ns-amides) in excellent yields.[4] This step is typically fast, clean, and broadly applicable to a wide range of primary amines.
-
N-Alkylation (The Fukuyama Amine Synthesis) : A key feature of the Ns-group is its powerful electron-withdrawing nature. This effect renders the proton on the sulfonamide nitrogen sufficiently acidic (pKa ≈ 10-11) to be removed by moderate bases like potassium carbonate. The resulting anion can be efficiently alkylated with alkyl halides or, more notably, with alcohols under Mitsunobu conditions.[2][5] This two-step sequence provides a robust and general method for converting primary amines into secondary amines, avoiding the common issue of over-alkylation.[4]
-
Deprotection : The most significant advantage of the Ns-group is its facile cleavage under mild, non-acidic, and non-reductive conditions.[1] The deprotection proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, typically a thiol such as thiophenol, attacks the carbon atom bearing the sulfonyl group, forming a transient, negatively charged Meisenheimer complex.[1] The strong electron-withdrawing ortho-nitro group is crucial for stabilizing this intermediate, thereby facilitating the reaction. Subsequent elimination releases the free secondary amine.[1]
Performance Analysis of this compound (MNS-Cl)
While direct, side-by-side experimental comparisons in peer-reviewed literature are scarce, a robust performance analysis can be conducted by examining the electronic influence of the C4-methoxy substituent on the established reactivity of the nitrobenzenesulfonyl framework.
Protection Reactivity: A Minor Predicted Difference
The initial protection step involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reactivity is governed by the electron density at the sulfur center.
-
Ns-Cl : The ortho-nitro group strongly withdraws electron density from the ring, enhancing the electrophilicity of the sulfonyl chloride.
-
MNS-Cl : The C4-methoxy group is a powerful electron-donating group (EDG) through resonance. This effect slightly counteracts the electron-withdrawing nature of the nitro and sulfonyl groups, potentially making the sulfur atom in MNS-Cl marginally less electrophilic than in Ns-Cl.
Scientist's Insight: While a theoretical difference exists, it is unlikely to be synthetically significant. The activation provided by the ortho-nitro group is dominant, and MNS-Cl is expected to be a highly effective reagent for amine protection, likely proceeding with comparable efficiency to Ns-Cl under standard conditions.
Deprotection Reactivity: The Decisive Performance Disadvantage
The deprotection step is where the electronic differences between the two reagents manifest most critically. As previously mentioned, the SNAr cleavage mechanism hinges on the stability of the Meisenheimer intermediate.
-
Ns-Amide Deprotection : The ortho-nitro group effectively stabilizes the negative charge of the intermediate through resonance and induction.
-
MNS-Amide Deprotection : The C4-methoxy group is positioned para to the site of nucleophilic attack. Its strong electron-donating nature actively pushes electron density into the ring, which will significantly destabilize the negatively charged Meisenheimer intermediate.
Stability and Orthogonality
The stability profile of the resulting sulfonamides is another crucial consideration. The nitro group in both Ns- and MNS-amides makes them susceptible to certain reaction conditions.
-
Reductive Conditions : The nitro group is readily reduced. Therefore, neither protecting group is compatible with catalytic hydrogenation (e.g., H₂, Pd/C) or other strong reducing agents.
-
Organometallic Reagents : Strongly nucleophilic reagents like Grignard reagents can attack the nitro group, leading to side reactions.[6]
-
Orthogonality : Both Ns and MNS groups are stable to the acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used to remove Fmoc groups (e.g., piperidine). This makes them valuable components of orthogonal protection strategies in multi-step synthesis.
Quantitative Data Summary
| Performance Metric | 2-nitrobenzenesulfonyl chloride (Ns-Cl) | This compound (MNS-Cl) | Rationale / Causality |
| Protection Rate | High (Excellent Yields)[4] | High (Predicted) | Dominant activation by the ortho-nitro group in both reagents. |
| Alkylation Efficiency | High (Well-established)[5] | High (Predicted) | Acidity of N-H is primarily dictated by the adjacent sulfonyl and nitro groups. |
| Deprotection Rate | Fast [1] | Slow (Predicted) | The electron-donating 4-methoxy group destabilizes the crucial Meisenheimer intermediate. |
| Mildness of Cleavage | Very Mild (Thiol/Base, RT)[7] | Harsher Conditions Required (Predicted) | Overcoming the higher activation energy for the destabilized intermediate requires more energy. |
| Stability to Reductants | Low | Low | The nitro group is sensitive to reduction in both derivatives. |
| Stability to Organometallics | Low[6] | Low (Predicted) | The nitro group is a potential site for nucleophilic attack. |
| Established Use | Extensive / Industry Standard[2] | Very Limited / Niche | The clear performance advantages of Ns-Cl have led to its widespread adoption. |
Experimental Protocols: The Fukuyama Amine Synthesis using Ns-Cl
The following protocols are well-validated for the synthesis of secondary amines using 2-nitrobenzenesulfonyl chloride.
Protocol 1: Protection of a Primary Amine with Ns-Cl
-
Materials : Primary amine (1.0 eq), 2-nitrobenzenesulfonyl chloride (1.05 eq), triethylamine (1.1 eq), dichloromethane (DCM).
-
Procedure :
-
Dissolve the primary amine in DCM in a round-bottomed flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add Ns-Cl portion-wise over 5-10 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting amine is consumed.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ns-amide, which can often be used directly or purified by recrystallization or column chromatography.[4]
-
Protocol 2: Alkylation of the Ns-Amide
-
Materials : Ns-amide (1.0 eq), alkyl halide (1.2 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), dimethylformamide (DMF).
-
Procedure :
-
To a solution of the Ns-amide in anhydrous DMF, add anhydrous K₂CO₃.
-
Add the alkyl halide and stir the mixture at room temperature (or with gentle heating, e.g., 50 °C) for 4-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting Ns-amide.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the N,N-disubstituted sulfonamide.
-
Protocol 3: Deprotection of the N,N-disubstituted Ns-Amide
-
Materials : N,N-disubstituted Ns-amide (1.0 eq), thiophenol (2.5 eq), anhydrous K₂CO₃ (2.5 eq), acetonitrile (MeCN).
-
Procedure :
-
Dissolve the N,N-disubstituted Ns-amide in acetonitrile.
-
Add K₂CO₃ followed by thiophenol.
-
Stir the mixture vigorously at room temperature for 1-4 hours (or heat to 50 °C to accelerate).[1]
-
Monitor by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with water and extract with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with 1M NaOH (to remove excess thiophenol) and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude secondary amine can be purified by column chromatography or distillation.[1]
-
Final Recommendation
For researchers seeking a robust, versatile, and high-yielding method for amine protection and the synthesis of secondary amines, 2-nitrobenzenesulfonyl chloride (Ns-Cl) remains the unequivocally superior choice. Its performance is extensively documented, and its key advantage—mild deprotection—is a critical feature for complex molecule synthesis.
This compound (MNS-Cl) , based on fundamental chemical principles, is predicted to have a significant liability in the crucial deprotection step. The electron-donating methoxy group is expected to hinder the SNAr cleavage reaction, demanding harsher conditions and diminishing the primary benefit of the nitrobenzenesulfonyl scaffold. The conspicuous absence of MNS-Cl in mainstream synthetic literature suggests it offers no discernible advantage over Ns-Cl and is not a recommended alternative for general applications.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4-Methoxy-2-nitrobenzenesulfonyl Chloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of reactive chemical reagents is paramount. 4-Methoxy-2-nitrobenzenesulfonyl chloride, a valuable building block in organic synthesis, presents specific challenges due to its reactivity as a sulfonyl chloride and the presence of a nitroaromatic moiety. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our aim is to empower you with the knowledge to manage this chemical waste responsibly, grounded in established safety principles.
Understanding the Hazards: A Proactive Approach to Safety
This compound is a solid that is corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[4] The nitro group introduces additional considerations, as aromatic nitro compounds can be thermally unstable and may react vigorously with other substances.[5] A thorough understanding of these properties is the first step toward safe handling and disposal.
| Property | Value | Source |
| CAS Number | 18092-54-1 | [6] |
| Molecular Formula | C7H6ClNO5S | [1][6] |
| Molecular Weight | 251.64 g/mol | [1][3] |
| Appearance | Light orange to yellow to green powder/crystal | [2] |
| Melting Point | 75-79 °C | [2][6] |
| Key Hazards | Corrosive, Causes severe skin burns and eye damage, Moisture-sensitive | [1][2][3] |
The Disposal Workflow: A Decision-Making Framework
The appropriate disposal procedure for this compound depends on the quantity and nature of the waste. The following diagram illustrates the decision-making process for handling this chemical waste.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocols
Adherence to the following protocols is crucial for the safe disposal of this compound. Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Neutralization of Small, Residual Quantities
This protocol is intended for the treatment of residual amounts of this compound, such as what remains in reaction flasks or on spatulas. The principle is to hydrolyze the reactive sulfonyl chloride to the more stable sulfonic acid, which is then neutralized.
Materials:
-
Large beaker
-
Stir plate and stir bar
-
Ice bath
-
Saturated sodium bicarbonate solution or 5% sodium hydroxide solution
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a generous excess of cold, saturated sodium bicarbonate solution or 5% sodium hydroxide solution in an ice bath on a stir plate. Begin vigorous stirring. A good rule of thumb is to use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[7]
-
Slow Addition: Carefully and slowly add the residual this compound to the cold, stirred basic solution. This can be done by rinsing the glassware with a small amount of a compatible solvent (e.g., acetone) and adding the rinsate dropwise to the basic solution.
-
Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the complete hydrolysis and neutralization of the sulfonyl chloride.[7]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9).[7] If the solution is still acidic, add more base until the desired pH is reached.
-
Final Disposal: The resulting neutralized aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's guidelines.[7]
Protocol 2: Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound and any materials significantly contaminated with it (e.g., spill cleanup materials, contaminated PPE) should not be neutralized. These must be disposed of as hazardous waste.
Procedure:
-
Waste Segregation: Collect the this compound and any contaminated materials in a designated "Halogenated Organic Solid Waste" container.[7][9] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[7]
-
Container and Labeling: Ensure the waste container is made of a compatible material and is tightly sealed. The container must be clearly labeled with the full chemical name, "this compound," and the associated hazards (e.g., "Corrosive," "Water-Reactive").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and water, pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]
Spill Management
In the event of a small spill, immediate and appropriate action is critical.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational to manage any vapors.
-
Contain and Absorb: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. For a liquid solution, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[8] Do not use combustible materials like paper towels or sawdust.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of the size.
By following these detailed procedures, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment for yourself and your colleagues.
References
- 1. 4-Methoxy-2-nitrobenzenesulphonyl chloride | C7H6ClNO5S | CID 87452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18092-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 6. This compound CAS#: 18092-54-1 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
